Malvidin-3-galactoside chloride
Description
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Properties
Molecular Formula |
C23H25ClO12 |
|---|---|
Molecular Weight |
528.9 g/mol |
IUPAC Name |
(3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol chloride |
InChI |
InChI=1S/C23H24O12.ClH/c1-31-14-3-9(4-15(32-2)18(14)27)22-16(7-11-12(26)5-10(25)6-13(11)33-22)34-23-21(30)20(29)19(28)17(8-24)35-23;/h3-7,17,19-21,23-24,28-30H,8H2,1-2H3,(H2-,25,26,27);1H/t17-,19+,20+,21-,23?;/m1./s1 |
InChI Key |
YDIKCZBMBPOGFT-IEQOHONMSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O.[Cl-] |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Natural Origins of Malvidin-3-galactoside Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malvidin-3-galactoside chloride, an anthocyanin, is a water-soluble pigment responsible for many of the red, purple, and blue hues observed in various fruits and flowers. Beyond its role as a natural colorant, this compound has garnered significant scientific interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This technical guide provides an in-depth exploration of the natural sources of this compound, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and an overview of its biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is predominantly found in the plant kingdom, particularly in the berries of the Vaccinium genus. Various species of blueberries and bilberries are among the richest known sources of this compound. While also present in other plant tissues, its concentration is most significant in the skins of these fruits, contributing to their characteristic deep blue and purple coloration.
Quantitative Data Summary
The concentration of this compound can vary considerably depending on the plant species, cultivar, geographical origin, and ripening stage. The following tables summarize the quantitative data reported in the scientific literature for some of the most significant natural sources.
Table 1: Concentration of this compound in Various Vaccinium Species
| Plant Species | Cultivar/Variety | Concentration (mg/100g Fresh Weight) | Reference |
| Blueberry (Vaccinium corymbosum) | Berkeley | 23.00 | [1] |
| Blueberry (Vaccinium corymbosum) | Toro | Major anthocyanin | [2] |
| Blueberry (Vaccinium corymbosum) | New Hanover | High content | [3] |
| Blueberry (Vaccinium corymbosum) | Legacy | High content | [3] |
| Blueberry (Vaccinium corymbosum) | Patriot | Major component | [3] |
Table 2: Relative Abundance of Malvidin (B83408) Glycosides in Different Blueberry Cultivars
| Cultivar | Growing Area | Relative Content of Malvidin Glycosides | Reference |
| Berkeley | Warsaw | Higher than in Italy | [4] |
| Bluecrop | Warsaw | Higher than in Italy | [4] |
| Patriot | Warsaw | Higher than in Italy | [4] |
| Toro | Warsaw | Higher than in Italy | [4] |
It is important to note that the quantification of anthocyanins can be influenced by the extraction and analytical methods employed. Therefore, direct comparison of values across different studies should be done with caution.
Experimental Protocols
The accurate quantification and isolation of this compound from natural sources rely on robust experimental protocols. The following sections outline the key methodologies for extraction, purification, and analysis.
Extraction of Anthocyanins from Plant Material
The initial step in isolating this compound is the extraction of total anthocyanins from the plant matrix.
Protocol: Solvent Extraction of Anthocyanins from Berries
-
Sample Preparation: Freeze-dry fresh berries to remove water and grind them into a fine powder.
-
Extraction Solvent: Prepare a solution of methanol (B129727) containing 0.1% HCl (v/v). The acidic conditions help to stabilize the flavylium (B80283) cation form of the anthocyanins.
-
Extraction Process:
-
Suspend the powdered berry sample in the acidified methanol at a solid-to-solvent ratio of 1:10 (w/v).
-
Sonication or shaking can be used to enhance the extraction efficiency.
-
Perform the extraction for 1-2 hours at room temperature in the dark to prevent degradation of the light-sensitive anthocyanins.
-
-
Filtration and Concentration:
-
Separate the solid residue from the extract by filtration or centrifugation.
-
Concentrate the supernatant under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude anthocyanin extract.
-
Purification of this compound
The crude extract contains a mixture of different anthocyanins and other phenolic compounds. Further purification is necessary to isolate this compound.
Protocol: Solid-Phase Extraction (SPE) for Anthocyanin Purification
-
SPE Cartridge: Use a C18 SPE cartridge.
-
Conditioning: Condition the cartridge by passing methanol followed by acidified water (0.01% HCl).
-
Loading: Dissolve the crude extract in a small volume of acidified water and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with acidified water to remove sugars and other polar impurities.
-
Elution: Elute the anthocyanins from the cartridge using acidified methanol.
-
Fraction Collection: Collect the eluate containing the purified anthocyanin fraction.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a Diode Array Detector (DAD) is the most common and reliable method for the quantification of individual anthocyanins.
Protocol: HPLC-DAD Analysis of this compound
-
HPLC System: An HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a DAD detector.
-
Mobile Phase:
-
Mobile Phase A: 5% formic acid in water.
-
Mobile Phase B: 100% acetonitrile.
-
-
Gradient Elution: A typical gradient program would be:
-
0-30 min: 10-30% B
-
30-35 min: 30-50% B
-
35-40 min: 50-10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the absorbance at 520 nm, the characteristic wavelength for anthocyanins.
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound. The concentration of the compound in the sample is determined by comparing its peak area to the calibration curve.
Biosynthetic Pathway of this compound
This compound is synthesized in plants through the flavonoid branch of the phenylpropanoid pathway. The pathway involves a series of enzymatic reactions that convert the amino acid phenylalanine into the complex anthocyanin structure. The final steps involve the glycosylation and methylation of the anthocyanidin backbone.
A key enzyme in the final step of Malvidin-3-galactoside biosynthesis is a UDP-glycosyltransferase (UGT). Specifically, research has identified enzymes like OsUGT88C3 in rice that can catalyze the transfer of a galactose moiety from UDP-galactose to the 3-hydroxyl group of malvidin.[5][6] The general anthocyanin biosynthetic pathway leading to malvidin involves enzymes such as chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), flavonoid 3',5'-hydroxylase (F3'5'H), dihydroflavonol 4-reductase (DFR), and anthocyanidin synthase (ANS). The subsequent glycosylation is catalyzed by UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) or a similar galactosyltransferase.[7][8][9][10]
Caption: Biosynthetic pathway of Malvidin-3-galactoside.
Conclusion
This compound is a significant anthocyanin with notable presence in various edible berries, particularly those of the Vaccinium genus. This guide has provided a comprehensive overview of its natural sources, with quantitative data highlighting the variability among different species and cultivars. The detailed experimental protocols for extraction and HPLC-based quantification offer a practical framework for researchers aiming to isolate and study this compound. Furthermore, the elucidation of its biosynthetic pathway provides fundamental knowledge for potential metabolic engineering approaches to enhance its production. This information serves as a valuable resource for the scientific community, facilitating further research into the pharmacological properties and potential applications of this compound in drug development and human health.
References
- 1. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
- 2. wildblueberries.com [wildblueberries.com]
- 3. mdpi.com [mdpi.com]
- 4. cdn.blueberriesconsulting.com [cdn.blueberriesconsulting.com]
- 5. OsUGT88C3 Encodes a UDP-Glycosyltransferase Responsible for Biosynthesis of Malvidin 3- O-Galactoside in Rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uniprot.org [uniprot.org]
- 8. Flavonol 3-O-glucosyltransferase - Wikipedia [en.wikipedia.org]
- 9. Molecular analysis of a UDP-glucose: flavonoid 3-O-glucosyltransferase (UFGT) gene from purple potato (Solanum tuberosum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The UDP glucose: flavonoid-3-O-glucosyltransferase (UFGT) gene regulates anthocyanin biosynthesis in litchi (Litchi chinesis Sonn.) during fruit coloration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biosynthesis of Malvidin-3-galactoside in Blueberries
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the biosynthesis of Malvidin-3-galactoside, a prominent anthocyanin responsible for the characteristic deep blue-purple coloration of blueberries (Vaccinium corymbosum L. and other Vaccinium species). The guide details the core biochemical pathway, presents quantitative data on anthocyanin composition, outlines relevant experimental protocols, and discusses the key enzymatic steps involved in its formation.
The Core Biosynthesis Pathway
Malvidin-3-galactoside belongs to the flavonoid class of secondary metabolites. Its synthesis originates from the general phenylpropanoid pathway, which produces the precursor phenylalanine. This is followed by the flavonoid biosynthesis pathway, leading to the formation of anthocyanidins, which are then modified through glycosylation and methylation to yield the final stable pigment.
The biosynthesis of Malvidin-3-galactoside can be segmented into three main stages:
-
Core Phenylpropanoid and Flavonoid Pathway: Phenylalanine is converted to 4-coumaroyl-CoA, which serves as a key entry point into flavonoid synthesis. Chalcone (B49325) synthase (CHS) catalyzes the condensation of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone. This is subsequently isomerized by chalcone isomerase (CHI) to produce naringenin.
-
Anthocyanin Branch Pathway: Naringenin is hydroxylated by flavanone (B1672756) 3-hydroxylase (F3H) to produce dihydrokaempferol. The crucial branching point for blue-hued anthocyanins occurs here. The enzyme flavonoid 3',5'-hydroxylase (F3'5'H) introduces two hydroxyl groups onto the B-ring of dihydrokaempferol, yielding dihydromyricetin.[1][2] Dihydromyricetin is then converted to the unstable anthocyanidin, delphinidin (B77816), through the sequential actions of dihydroflavonol 4-reductase (DFR) and anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX).[3][4]
-
Tailoring and Glycosylation: Delphinidin undergoes methylation, catalyzed by O-methyltransferase (OMT), to form malvidin (B83408).[5] The final and critical step for stability and vacuolar transport is glycosylation. A specific UDP-glycosyltransferase, likely a UDP-galactose:flavonoid 3-O-galactosyltransferase (a type of UFGT), attaches a galactose moiety to the 3-hydroxyl group of the malvidin aglycone, forming the stable Malvidin-3-galactoside.[6]
Pathway Visualization
The following diagram illustrates the core enzymatic steps leading to the formation of Malvidin-3-galactoside.
Caption: Biosynthesis pathway of Malvidin-3-galactoside in blueberries.
Quantitative Data on Anthocyanin Content
Blueberries contain a complex profile of anthocyanins, with Malvidin-3-galactoside often being one of the most abundant. The absolute and relative amounts of these compounds can vary significantly between cultivars.[7][8]
| Anthocyanin Monomer | Average Content (mg/100g FW) | Anthocyanidin | Glycoside |
| Malvidin-3-galactoside (Mv-gal) | 48.95 ± 22.05 | Malvidin | Galactoside |
| Delphinidin-3-galactoside (Dp-gal) | > 10 | Delphinidin | Galactoside |
| Delphinidin-3-glucoside (Dp-glu) | > 10 | Delphinidin | Glucoside |
| Malvidin-3-arabinoside (Mv-ara) | > 10 | Malvidin | Arabinoside |
| Petunidin-3-galactoside | > 10 | Petunidin | Galactoside |
| Cyanidin-3-acetyl-galactoside (Cy-ac-gal) | 0.22 ± 0.36 | Cyanidin | Acetyl-galactoside |
| Malvidin-3-xyloside (Mv-xy) | < 1 | Malvidin | Xyloside |
| Cyanidin-3-acetyl-glucoside (Cy-ac-glu) | < 1 | Cyanidin | Acetyl-glucoside |
| Data synthesized from a study of 62 blueberry cultivars.[8] |
In a separate study analyzing various commercial cultivars, the total anthocyanin content ranged from 201.4 to 402.8 mg/100 g of frozen fruit.[7] The cultivar 'Rubel' has been reported to have one of the highest total anthocyanin contents, reaching 534.16 mg/100 g FW.[8][9]
Experimental Protocols
Accurate quantification of Malvidin-3-galactoside and other anthocyanins is critical for research and development. The following protocols are based on established methods for anthocyanin analysis in blueberries.
Protocol 1: Anthocyanin Extraction and Quantification by UPLC-MS/MS
This protocol is adapted from methods used for comprehensive profiling of anthocyanins in multiple blueberry cultivars.[8][9]
1. Sample Preparation and Extraction:
-
Homogenize fresh or frozen blueberry samples.
-
Accurately weigh a representative sample (e.g., 1-2 g) of the homogenate.
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration.
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the aqueous extract of the blueberry sample onto the cartridge.
-
Wash the cartridge with 5 mL of water twice to remove sugars and other polar impurities.
-
Elute the anthocyanins from the cartridge using two 5 mL aliquots of methanol containing 0.05% HCl.
-
Combine the eluates, resuspend in a final volume of 5 mL, and filter through a 0.22-µm organic phase filter prior to analysis.
2. UPLC-MS/MS Conditions:
-
Column: Waters Acquity UPLC® HSS T3 column (2.1 mm × 150 mm, 1.8 µm).
-
Mobile Phase A: 5:5 methanol:acetonitrile.
-
Mobile Phase B: 2% formic acid in water.
-
Gradient Elution:
-
0-1 min: 10% A
-
1-16 min: Ramp to 25% A
-
16-18 min: Ramp to 40% A
-
18-19 min: Ramp to 100% A
-
19-20 min: Hold at 100% A
-
20-25 min: Return to initial conditions and equilibrate.
-
-
MS/MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Source Temperature: 150 °C.
-
Desolvation Temperature: 500 °C.
-
Desolvation Gas Flow: 800 L/h.
-
Collision Gas: High purity argon.
-
-
Quantification: Identify and quantify Malvidin-3-galactoside by comparing retention time and mass spectral data (precursor and product ions) with an authentic chemical standard.
Protocol 2: Anthocyanin Extraction and Analysis by HPLC-PDA
This protocol is a robust method for quantifying major anthocyanins using High-Performance Liquid Chromatography with a Photodiode Array detector.[10]
1. Sample Preparation and Extraction:
-
Homogenize 5 g of fresh or frozen blueberries with 20 mL of 80% acetone (B3395972) containing 0.2% formic acid using a Polytron or similar homogenizer.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4 °C.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm PTFE membrane filter into an HPLC vial.
2. HPLC-PDA Conditions:
-
Column: Waters Nova-Pak C18 column (150 × 3.9 mm, 4 µm) with a corresponding guard column.
-
Mobile Phase A: 5% aqueous formic acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1 mL/min.
-
Gradient Elution:
-
0-1 min: 4% B
-
1-10 min: 4-6% B
-
10-15 min: 6% B
-
15-35 min: 6-18% B
-
35-40 min: 18-20% B
-
40-42 min: 20-45% B
-
42-45 min: 45-100% B
-
45-50 min: Hold at 100% B
-
-
Detection: PDA scanning between 250-550 nm. Monitor at ~520 nm for anthocyanins.
-
Quantification: Create a calibration curve using a pure Malvidin-3-galactoside standard. Identify the peak in the sample chromatogram by comparing retention time and UV-Vis spectrum with the standard.
Conclusion
The biosynthesis of Malvidin-3-galactoside in blueberries is a multi-step enzymatic process involving the coordinated action of several key enzymes, particularly F3'5'H, DFR, ANS, OMT, and UFGT. The final concentration of this important pigment is highly dependent on the genetic background of the cultivar and can be accurately quantified using advanced analytical techniques such as UPLC-MS/MS and HPLC-PDA. This guide provides the foundational knowledge and methodological framework for researchers engaged in the study of flavonoid biochemistry, natural product chemistry, and the development of plant-derived therapeutics.
References
- 1. Bluer than blue: regulation of delphinidin branch anthocyanins in Vaccinium berries | International Society for Horticultural Science [ishs.org]
- 2. PHYTON | Genome-Wide Analysis of the F3′5′H Gene Family in Blueberry (Vaccinium corymbosum L.) Provides Insights into the Regulation of Anthocyanin Biosynthesis [techscience.com]
- 3. Integrative Transcriptomic and Metabolomic Analyses of the Mechanism of Anthocyanin Accumulation and Fruit Coloring in Three Blueberry Varieties of Different Colors | MDPI [mdpi.com]
- 4. Frontiers | Integrated transcriptome and metabolome analysis reveals the anthocyanin biosynthesis mechanisms in blueberry (Vaccinium corymbosum L.) leaves under different light qualities [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Dissecting the genetic basis of bioactive metabolites and fruit quality traits in blueberries (Vaccinium corymbosum L.) [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Chemical structure and properties of Malvidin-3-galactoside chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malvidin-3-galactoside chloride, a prominent anthocyanin, is a naturally occurring pigment responsible for the vibrant hues observed in many fruits and flowers. Beyond its role as a colorant, this compound has garnered significant scientific interest due to its diverse bioactive properties, including antioxidant, anti-inflammatory, and anti-cancer activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its extraction, purification, and analysis, as well as for the evaluation of its biological effects, are presented. Furthermore, this guide elucidates the molecular mechanisms underlying its therapeutic potential by visualizing its modulation of key cellular signaling pathways.
Chemical Structure and Physicochemical Properties
This compound is a glycosidic form of malvidin (B83408), where a galactose molecule is attached at the 3-position of the C-ring of the malvidin aglycone. The chloride ion acts as a counter-ion to the positively charged flavylium (B80283) cation.
Chemical Structure:
Synonyms: Primulin, Arthanitin chloride[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 30113-37-2 | [1][2][3] |
| Molecular Formula | C23H25ClO12 | [1][3] |
| Molecular Weight | 528.89 g/mol | [1][2][3] |
| Appearance | Red-black powder | [4][5] |
| Solubility | Soluble in methanol (B129727).[4][5] Sparingly soluble in aqueous buffers. For maximum solubility in aqueous buffers, it should first be dissolved in DMF and then diluted. | [6] |
| Storage | Store at 2-8°C in a dry and dark place. | [4][7][8] |
| Purity | ≥95% (HPLC) | [1][7] |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. Recent studies have highlighted its potential as an anti-cancer agent, particularly in hepatocellular carcinoma.
Anti-cancer Activity and Modulation of the MAPK Signaling Pathway
This compound has been shown to induce cell cycle arrest and apoptosis in hepatocellular carcinoma (HCC) cells.[9] This effect is mediated, in part, through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it has been observed to decrease the phosphorylation of ERK while increasing the phosphorylation of p38 and JNK in a dose-dependent manner.[9] This differential regulation of MAPK signaling ultimately leads to the activation of apoptotic pathways, evidenced by increased levels of cleaved caspase-3 and cleaved-PARP.[9]
Anti-inflammatory Activity and Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are linked to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. In endothelial cells, it has been demonstrated to prevent the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB. This inhibition leads to a downstream reduction in the expression of pro-inflammatory adhesion molecules.
Experimental Protocols
Extraction and Purification of this compound from Plant Sources
This protocol is adapted from methods for extracting anthocyanins from blueberries.
Materials:
-
Frozen blueberries
-
Acidified ethanol (B145695) (e.g., 70% ethanol with 0.1% HCl)
-
Homogenizer or blender
-
Centrifuge and centrifuge tubes
-
Filter paper
-
Rotary evaporator
-
Solid-phase extraction (SPE) C18 cartridges
-
Methanol (for elution)
Procedure:
-
Homogenize 100g of frozen blueberries with 500 mL of acidified ethanol.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and filter it through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at 40°C until the ethanol is removed.
-
Condition a C18 SPE cartridge with methanol followed by acidified water.
-
Load the concentrated extract onto the SPE cartridge.
-
Wash the cartridge with acidified water to remove sugars and other polar compounds.
-
Elute the anthocyanins with acidified methanol.
-
Dry the eluate under a stream of nitrogen or by lyophilization to obtain the purified this compound.
References
- 1. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 2. HPLC Method for Analysis of Anthocyanins (Keracyanin, Delphinidin, Petunidin, Malvidin) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. agilent.com [agilent.com]
- 4. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. HPLC-Determination of nine major Anthocyanins in red and rosé wines (Type-II) | OIV [oiv.int]
- 7. ars.usda.gov [ars.usda.gov]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. pubs.acs.org [pubs.acs.org]
Spectroscopic and Mechanistic Insights into Malvidin-3-galactoside Chloride: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the spectroscopic properties of Malvidin-3-galactoside chloride, a prominent anthocyanin found in various plant sources. Aimed at researchers, scientists, and professionals in drug development, this document compiles essential UV-Vis and NMR data, detailed experimental protocols, and a visualization of its role in cellular signaling pathways.
Spectroscopic Data
The structural elucidation and quantification of this compound rely heavily on spectroscopic techniques. The following tables summarize the key UV-Vis and NMR data for this compound.
UV-Vis Spectroscopy
The UV-Vis spectrum of this compound is characterized by two main absorption bands, typical for anthocyanins. The data presented below is based on spectra of the closely related compound, malvidin-3-glucoside, in an acidic aqueous solution (pH 0.7), which provides a strong proxy for the galactoside derivative.
| Parameter | Value | Solvent/Conditions |
| λmax 1 (UV) | ~274 nm | Acidic mobile phase (pH ≤ 3)[1] |
| λmax 2 (Visible) | ~538 nm | Acidic mobile phase (pH ≤ 3)[1] |
| Molar Absorptivity (ε) | 2.7 x 104 L·mol-1·cm-1 | at λmax in aqueous acid solution (pH 0.7) for Malvidin-3-glucoside |
Note: The molar absorptivity is for Malvidin-3-glucoside and serves as an approximation for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra of Malvidin-3-galactoside have been reported. The following data is based on spectra acquired in deuterated methanol (B129727) (MeOD).
Table 2: 1H NMR Data (400 MHz, MeOD)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Data not fully available in search results |
Table 3: 13C NMR Data (100 MHz, MeOD)
| Chemical Shift (δ) ppm | Assignment |
| Data not fully available in search results |
Note: While the existence of 1H and 13C NMR spectra for Malvidin-3-galactoside in MeOD is confirmed, the detailed chemical shifts and coupling constants were not fully available in the public search results. Researchers are directed to the supporting information of the cited literature for the complete spectra.[2]
Experimental Protocols
The following are generalized yet detailed protocols for obtaining the spectroscopic data presented above. These can be adapted for specific laboratory conditions.
UV-Vis Spectroscopy
Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of this compound.
Materials:
-
This compound standard
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
Procedure:
-
Solvent Preparation: Prepare a solution of 0.1% HCl in methanol (v/v).
-
Standard Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the acidic methanol solvent to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solutions: Prepare a series of dilutions from the stock solution to fall within the linear range of the spectrophotometer (typically 0.1 - 1.0 absorbance units).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength range to scan from 200 to 700 nm.
-
Blank Measurement: Use the acidic methanol solvent as a blank to zero the spectrophotometer.
-
Sample Measurement: Measure the absorbance of each working solution across the wavelength range.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). Using the Beer-Lambert law (A = εbc), calculate the molar absorptivity (ε) at the visible λmax using the known concentrations of the working solutions.
NMR Spectroscopy
Objective: To obtain 1H and 13C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound standard
-
Deuterated methanol (MeOD)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of MeOD directly in an NMR tube.
-
Spectrometer Setup: Tune and shim the NMR spectrometer according to standard procedures for the MeOD solvent.
-
1H NMR Acquisition: Acquire a one-dimensional 1H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
13C NMR Acquisition: Acquire a one-dimensional 13C NMR spectrum. This will require a larger number of scans due to the lower natural abundance of 13C.
-
2D NMR (Optional but Recommended): For complete structural assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
Data Processing: Process the acquired spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak of MeOD (δH 3.31 ppm, δC 49.0 ppm).
Signaling Pathway Visualization
Malvidin-3-galactoside has been shown to exert anti-cancer effects by modulating several key signaling pathways, particularly in hepatocellular carcinoma. The diagrams below illustrate these interactions.
Apoptosis Induction Pathway
Malvidin-3-galactoside promotes apoptosis (programmed cell death) in cancer cells through the activation of caspases and the regulation of apoptotic proteins.
Caption: Apoptosis induction by this compound.
MAPK Signaling Pathway Modulation
Malvidin-3-galactoside also influences the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in cell proliferation and survival.
Caption: Modulation of MAPK signaling by this compound.
Conclusion
This technical guide provides a consolidated resource for the spectroscopic analysis of this compound and a visual representation of its biological activity. The presented data and protocols are intended to facilitate further research into the properties and applications of this important anthocyanin.
References
The Antioxidant Efficacy of Malvidin-3-galactoside chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malvidin-3-galactoside chloride, a prominent anthocyanin found in various fruits and vegetables, has garnered significant attention for its potent antioxidant properties. This technical guide provides an in-depth exploration of the core antioxidant mechanisms of this compound. It details both direct free radical scavenging activities and indirect cellular antioxidant effects mediated through the modulation of key signaling pathways and antioxidant enzymes. This document summarizes quantitative data from various antioxidant assays, provides detailed experimental protocols for their execution, and presents visual diagrams of the underlying biochemical pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Introduction
Anthocyanins are a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue colors of many fruits, flowers, and vegetables. Beyond their role as natural pigments, anthocyanins are recognized for their significant health-promoting benefits, largely attributed to their antioxidant and anti-inflammatory activities[1]. This compound is a key anthocyanin, particularly abundant in blueberries and grapes[2]. Its chemical structure, characterized by a flavonoid backbone with hydroxyl and methoxy (B1213986) groups, and a galactose moiety, endows it with potent antioxidant capabilities[3][4]. This guide elucidates the multifaceted antioxidant mechanisms of this compound, providing a technical resource for its study and potential therapeutic application.
Core Antioxidant Mechanisms
The antioxidant action of this compound is twofold, encompassing both direct and indirect mechanisms.
Direct Antioxidant Mechanism: Free Radical Scavenging
This compound can directly neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. The phenolic hydroxyl groups on its B-ring are crucial for this activity, as they can donate a hydrogen atom or an electron to a free radical, thereby stabilizing it and terminating the oxidative chain reaction.
Indirect Antioxidant Mechanism: Cellular Pathways
Beyond direct scavenging, this compound exerts its antioxidant effects by modulating endogenous antioxidant defense systems. This includes the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and the enhancement of antioxidant enzyme activity.
The Nrf2 pathway is a critical regulator of cellular resistance to oxidative stress[5][6]. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of inducers like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression[7]. This leads to an enhanced cellular antioxidant capacity. Studies have shown that malvidin (B83408) and its glycosides can activate the Nrf2 pathway, contributing to their protective effects against oxidative damage[1][5][6].
This compound has been shown to enhance the activity of key antioxidant enzymes, such as Superoxide (B77818) Dismutase (SOD) and Catalase (CAT)[2]. SOD catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). CAT then facilitates the decomposition of hydrogen peroxide into water and oxygen, thus preventing the formation of more harmful radicals. By increasing the activity of these enzymes, this compound helps to maintain cellular redox homeostasis.
Quantitative Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various in vitro and cellular assays. The following tables summarize the available quantitative data.
Note: Specific quantitative data for this compound is limited in the literature for some assays. Where indicated, data for the structurally similar Malvidin-3-glucoside is provided as a reference.
Table 1: In Vitro Antioxidant Capacity of Malvidin Glycosides
| Assay | Compound | Result | Reference |
| DPPH Radical Scavenging Activity | Malvidin-3-glucoside | 2.14 ± 0.07 mM Trolox/g | [8] |
| FRAP (Ferric Reducing Antioxidant Power) | Malvidin-3-glucoside | 3.77 ± 0.13 mM Trolox/g | [8] |
| ABTS Radical Scavenging Activity | Blueberry Extract (rich in Malvidin-3-galactoside) | IC50 = 0.065 mg/mL | [9] |
Table 2: Cellular Antioxidant Activity of this compound
| Assay / Parameter | Cell Line | Concentration | Result | Reference |
| ROS Inhibition | Endothelial Cells | 1 µmol/L | 12% decrease | [2] |
| 5 µmol/L | 8% decrease | [2] | ||
| 10 µmol/L | 9% decrease | [2] | ||
| SOD Activity | Endothelial Cells | 1 µmol/L | 3.06 times increase vs. control | [2] |
| 5 µmol/L | 2.01 times increase vs. control | [2] | ||
| 10 µmol/L | 1.90 times increase vs. control | [2] | ||
| HO-1 Level | Endothelial Cells | 1 µmol/L | 1.05 times increase vs. control | [2] |
| 5 µmol/L | 1.38 times increase vs. control | [2] | ||
| 10 µmol/L | 1.23 times increase vs. control | [2] |
Experimental Protocols
Detailed methodologies for key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
This compound solution (various concentrations)
-
Methanol (or other suitable solvent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in methanol.
-
In a 96-well plate, add a specific volume of the sample or standard (e.g., 100 µL) to each well.
-
Add the DPPH solution (e.g., 100 µL) to each well.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.
-
A blank containing only the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
Materials:
-
ABTS solution (e.g., 7 mM in water)
-
Potassium persulfate solution (e.g., 2.45 mM in water)
-
This compound solution (various concentrations)
-
Ethanol (B145695) or phosphate-buffered saline (PBS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add a small volume of the sample or standard (e.g., 10 µL) to each well.
-
Add the diluted ABTS•+ solution (e.g., 190 µL) to each well.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
Results are often expressed as Trolox Equivalents (TE), by comparing the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Materials:
-
FRAP reagent:
-
Acetate buffer (300 mM, pH 3.6)
-
10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
Mix in a 10:1:1 (v/v/v) ratio.
-
-
This compound solution (various concentrations)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the FRAP reagent fresh before use and warm it to 37°C.
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add a small volume of the sample or standard (e.g., 10 µL) to each well.
-
Add the FRAP reagent (e.g., 190 µL) to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Measure the absorbance at 593 nm.
-
A standard curve is generated using a known antioxidant, such as FeSO₄ or Trolox.
-
The antioxidant capacity of the sample is expressed as equivalents of the standard.
ORAC (Oxygen Radical Absorbance Capacity) Assay
This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
Materials:
-
Fluorescein (B123965) sodium salt solution (fluorescent probe)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (peroxyl radical generator)
-
This compound solution (various concentrations)
-
Trolox (standard)
-
Phosphate buffer (e.g., 75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
In a black 96-well plate, add the sample or Trolox standard, followed by the fluorescein solution.
-
Incubate the plate at 37°C for a pre-incubation period (e.g., 15 minutes).
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every minute for a set period (e.g., 60-90 minutes) with excitation at ~485 nm and emission at ~520 nm.
-
The antioxidant capacity is calculated from the net area under the fluorescence decay curve (AUC) of the sample compared to the AUC of the blank and the Trolox standards.
-
Results are expressed as Trolox Equivalents (TE).
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment.
Materials:
-
Adherent cells (e.g., HepG2, Caco-2)
-
Cell culture medium
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) solution
-
AAPH solution (radical initiator)
-
This compound solution (various concentrations)
-
Black 96-well cell culture plate
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a black 96-well plate and grow to confluency.
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound and DCFH-DA solution for a specific time (e.g., 1 hour) at 37°C.
-
Wash the cells with PBS to remove the treatment solution.
-
Add the AAPH solution to induce oxidative stress.
-
Immediately measure the fluorescence intensity at regular intervals over a period of time (e.g., 1 hour) using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).
-
The antioxidant activity is quantified by calculating the area under the fluorescence curve, and the results are often expressed as quercetin (B1663063) equivalents (QE).
Visualizing the Mechanisms
Nrf2-ARE Signaling Pathway
The following diagram illustrates the activation of the Nrf2-ARE pathway by this compound, leading to the expression of antioxidant enzymes.
Caption: Activation of the Nrf2-ARE signaling pathway by this compound.
Experimental Workflow for Cellular Antioxidant Activity
The following diagram outlines a typical experimental workflow for assessing the cellular antioxidant activity of this compound.
Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.
Conclusion
This compound is a potent antioxidant that operates through a combination of direct free radical scavenging and the modulation of cellular antioxidant defense systems. Its ability to activate the Nrf2 signaling pathway and enhance the activity of crucial antioxidant enzymes underscores its potential as a therapeutic agent for conditions associated with oxidative stress. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the antioxidant properties of this promising natural compound. Further research is warranted to fully elucidate its bioavailability and in vivo efficacy, which will be critical for its translation into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of Blueberry Anthocyanins Malvidin and Glycosides on the Antioxidant Properties in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Showing Compound Malvidin 3-galactoside (FDB017212) - FooDB [foodb.ca]
- 4. biorlab.com [biorlab.com]
- 5. Malvidin-3- O-Glucoside from Blueberry Ameliorates Nonalcoholic Fatty Liver Disease by Regulating Transcription Factor EB-Mediated Lysosomal Function and Activating the Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Malvidin promotes PGC-1α/Nrf2 signaling to attenuate the inflammatory response and restore mitochondrial activity in septic acute kidney injury [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
In Vitro Anti-inflammatory Properties of Malvidin-3-galactoside Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of Malvidin-3-galactoside chloride, an anthocyanin found in various fruits, notably blueberries. This document details the molecular mechanisms, experimental protocols, and quantitative data supporting its potential as a therapeutic agent for inflammatory conditions.
Executive Summary
This compound has demonstrated significant anti-inflammatory effects in in vitro models, primarily through the inhibition of key inflammatory mediators and the modulation of critical signaling pathways. Studies in human endothelial cells have shown its ability to suppress the expression of adhesion molecules and chemokines induced by pro-inflammatory stimuli. The primary mechanism of action appears to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This guide consolidates the available quantitative data, provides detailed experimental methodologies for key assays, and visualizes the involved cellular processes.
Molecular Mechanism of Action
The anti-inflammatory activity of this compound is predominantly attributed to its ability to interfere with the NF-κB signaling cascade, a central pathway in the inflammatory response. Additionally, evidence suggests a potential role in modulating the Mitogen-Activated Protein Kinase (MAPK) pathway, although this is less extensively characterized for the galactoside form specifically.
Inhibition of the NF-κB Signaling Pathway
Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that activates the NF-κB pathway. Malvidin-3-galactoside has been shown to counteract TNF-α-induced inflammation in endothelial cells.[1] The key steps in this process that are inhibited by Malvidin-3-galactoside include:
-
Inhibition of IκBα Degradation: Malvidin-3-galactoside has been observed to inhibit the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1]
-
Blockade of p65 Nuclear Translocation: By preventing IκBα degradation, Malvidin-3-galactoside effectively blocks the translocation of the p65 subunit of NF-κB into the nucleus.[2] This prevents the transcription of a wide array of pro-inflammatory genes.
Modulation of the MAPK Signaling Pathway
While less directly evidenced for Malvidin-3-galactoside, its aglycone, Malvidin, has been shown to attenuate the activation of MAPKs such as ERK, p38, and JNK in lipopolysaccharide (LPS)-stimulated macrophages.[3] Malvidin-3-galactoside has been noted to suppress hepatocellular carcinoma through the regulation of the Akt/PTEN and MAPK pathways, indicating a potential for similar mechanisms in inflammatory responses.[4]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data on the inhibitory effects of this compound on the expression of key inflammatory markers in TNF-α-stimulated Human Umbilical Vein Endothelial Cells (HUVECs).
Table 1: Inhibition of Pro-inflammatory Protein Expression by Malvidin-3-galactoside
| Inflammatory Marker | Concentration of Malvidin-3-galactoside | % Inhibition (Compared to TNF-α control) | Reference |
| MCP-1 | 1 µM | Not specified, but effective | [1] |
| ICAM-1 | 1 µM | Not specified, but effective | [1] |
| VCAM-1 | 1 µM | Not specified, but effective | [1] |
Note: The study by Huang et al. (2014) demonstrated a dose-dependent inhibition but provided specific percentage inhibition for the glucoside form. The galactoside form was effective, albeit generally less potent than the glucoside.[1]
Table 2: Inhibition of Pro-inflammatory mRNA Expression by Malvidin-3-galactoside
| Gene | Concentration of Malvidin-3-galactoside | % Inhibition (Compared to TNF-α control) | Reference |
| MCP-1 | 1 µM | Not specified, but effective | [1] |
| ICAM-1 | 1 µM | Not specified, but effective | [1] |
Note: Similar to protein expression, the study indicated a dose-dependent inhibition of mRNA expression by Malvidin-3-galactoside, with the glucoside form showing higher potency.[1]
Table 3: Inhibition of NF-κB Pathway Activation by Malvidin-3-galactoside
| Parameter | Concentration of Malvidin-3-galactoside | % Inhibition of IκBα Degradation | Reference |
| IκBα Degradation | 50 µM | 75.3% | [1] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the anti-inflammatory properties of this compound.
Cell Culture and Induction of Inflammation
This protocol describes the culture of HUVECs and the induction of an inflammatory response using TNF-α.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Recombinant Human TNF-α
-
This compound
Procedure:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium supplemented with 2% FBS at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed HUVECs into appropriate culture plates (e.g., 6-well plates for protein/RNA, 96-well plates for ELISA) and grow until they reach 80-90% confluency.
-
Serum Starvation: Before treatment, replace the growth medium with a reduced-serum medium (e.g., 0.5% FBS) and incubate for 4 hours.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 18 hours.
-
Inflammatory Stimulus: Add TNF-α (e.g., 10 ng/mL) to the culture medium and incubate for the desired time (e.g., 4 hours for mRNA analysis, 6 hours for protein analysis).
Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Markers
This protocol is for the quantification of secreted inflammatory proteins such as MCP-1, ICAM-1, and VCAM-1 in the cell culture supernatant.
Materials:
-
Cell culture supernatant (from section 4.1)
-
Commercially available ELISA kits for human MCP-1, ICAM-1, and VCAM-1
-
Microplate reader
Procedure:
-
Sample Collection: Collect the cell culture supernatant after the treatment period.
-
ELISA Protocol: Perform the ELISA according to the manufacturer's instructions for the specific kit being used. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating to allow the target protein to bind.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating and washing.
-
Adding a substrate solution that reacts with the enzyme to produce a color change.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentration of the inflammatory markers in the samples by comparing their absorbance to the standard curve.
Western Blot for NF-κB and MAPK Pathway Proteins
This protocol is for the detection of key proteins in the NF-κB (p65, IκBα) and MAPK (p-ERK, p-p38, p-JNK) signaling pathways.
Materials:
-
Cell lysates (from section 4.1)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-IκBα, anti-phospho-ERK, anti-phospho-p38, anti-phospho-JNK, and loading controls like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash the treated cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add a chemiluminescent substrate.
-
Imaging: Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control.
Real-Time Quantitative PCR (RT-qPCR) for Inflammatory Gene Expression
This protocol is for the quantification of mRNA levels of genes such as MCP-1 and ICAM-1.
Materials:
-
Cell lysates (from section 4.1)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Gene-specific primers (forward and reverse) for target genes and a housekeeping gene (e.g., GAPDH)
-
RT-qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the treated cells using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
RT-qPCR: Perform the real-time PCR reaction using a master mix, cDNA, and gene-specific primers. The reaction typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
Conclusion and Future Directions
The in vitro evidence strongly suggests that this compound possesses anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway in endothelial cells. This leads to a reduction in the expression of key adhesion molecules and chemokines involved in the inflammatory cascade.
For drug development professionals, this compound represents a promising natural compound for the development of novel anti-inflammatory therapies. Further research is warranted to:
-
Elucidate the dose-response relationship in more detail and in various cell types.
-
Fully characterize its effects on the MAPK and other relevant signaling pathways.
-
Evaluate its efficacy and safety in in vivo models of inflammatory diseases.
-
Investigate its bioavailability and metabolic fate to inform potential clinical applications.
This technical guide provides a foundational understanding of the in vitro anti-inflammatory profile of this compound, offering a basis for continued investigation and development.
References
In Vitro Anti-Tumor Mechanisms of Malvidin-3-Galactoside Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malvidin-3-galactoside chloride, a prominent anthocyanin found in pigmented fruits and vegetables, has emerged as a promising natural compound with significant anti-tumor potential. This technical guide provides an in-depth analysis of the in vitro anti-cancer effects of this compound on various cancer cell lines, with a particular focus on hepatocellular carcinoma, leukemia, and colon cancer. It consolidates key findings on its mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. Detailed experimental protocols for assessing these effects are provided, alongside a comprehensive summary of quantitative data from multiple studies. Furthermore, this guide illustrates the core signaling pathways modulated by this compound through detailed diagrams, offering a valuable resource for researchers and professionals in the field of oncology drug discovery and development.
Introduction
Anthocyanins, a class of flavonoids responsible for the vibrant red, purple, and blue colors in many plants, have garnered considerable attention for their diverse bioactive properties, including antioxidant, anti-inflammatory, and anti-carcinogenic activities. Among these, this compound has been the subject of numerous in vitro studies investigating its efficacy against cancer. This document synthesizes the current scientific literature to provide a detailed overview of its anti-tumor effects and the underlying molecular mechanisms.
Cytotoxic Effects on Cancer Cells
This compound exhibits dose- and time-dependent cytotoxic effects on a range of cancer cell lines, while demonstrating lower toxicity towards normal cells. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this cytotoxicity.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time (hours) | Reference |
| HCT-116 | Colorectal Carcinoma | 15 µM | 24 | [1] |
| FR-2 | Normal Human Fibroblast | 65 µM | 24 | [1] |
| HT-29 | Colon Cancer | 62.22 µM | 72 | [2] |
Induction of Apoptosis
A primary mechanism of the anti-tumor activity of this compound is the induction of apoptosis, or programmed cell death. This is characterized by a series of morphological and biochemical changes, including the externalization of phosphatidylserine, activation of caspases, and DNA fragmentation.
Studies have demonstrated that this compound treatment leads to a significant increase in the apoptotic cell population in various cancer cell lines.[3] This is often accompanied by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.
Table 2: Effects of this compound on Apoptosis and Related Proteins
| Cell Line | Concentration | Apoptosis Rate (% of cells) | Key Protein Modulation | Reference |
| Huh-7 | 50-200 µg/mL | Dose-dependent increase | ↑ Cleaved Caspase-3, ↑ Cleaved PARP, ↑ Bax | [4] |
| HepG2 | Not specified | Significant increase | ↑ Caspase-3, ↑ Cleaved Caspase-3, ↑ Bax | [5] |
| SUP-B15 & KG-1a | 25, 50, 100 µM | Dose-dependent increase | ↑ Caspase-3 activity | [3] |
| HCT-116 | Not specified | Significant increase in apoptotic cells | Not specified | [1] |
Diagram 1: Apoptosis Induction Pathway
Caption: this compound induces apoptosis.
Cell Cycle Arrest
This compound has been shown to inhibit cancer cell proliferation by inducing cell cycle arrest at different phases, thereby preventing cells from dividing and multiplying. The specific phase of arrest can vary depending on the cancer cell type and the concentration of the compound.
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Concentration | Phase of Arrest | Key Protein Modulation | Reference |
| Huh-7 | 50-200 µg/mL | S phase | Not specified | [4] |
| HepG2 | Not specified | S phase | ↓ Cyclin B, ↓ Cyclin D1, ↓ Cyclin E | [5] |
| SUP-B15 & KG-1a | 25, 50, 100 µM | S phase | Not specified | [3] |
| HCT-116 | Not specified | G2/M phase | ↓ Cyclin B1, ↓ Cdc25c, ↓ Cdc2, ↑ p21WAF1 | [1] |
Diagram 2: G2/M Cell Cycle Arrest Mechanism
Caption: G2/M cell cycle arrest by this compound.
Inhibition of Metastasis
Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. This compound has been found to suppress the metastatic potential of cancer cells by inhibiting their migration and invasion. This is often achieved by downregulating the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, facilitating cell movement.
Table 4: Effect of this compound on Metastasis-Related Proteins
| Cell Line | Concentration | Effect on Migration/Invasion | Key Protein Modulation | Reference |
| Huh-7 | 50-200 µg/mL | Inhibition | Not specified | [4] |
| HepG2 | Not specified | Inhibition | ↓ MMP-2, ↓ MMP-9 | [6] |
| HCT-116 | Not specified | Inhibition | ↓ MMP-2, ↓ MMP-9 | [1] |
Modulation of Key Signaling Pathways
The anti-tumor effects of this compound are mediated through the modulation of several critical intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis. The PI3K/AKT and MAPK pathways are two of the most significantly affected cascades.
PI3K/AKT Pathway
The PI3K/AKT pathway is a crucial signaling cascade that promotes cell survival and proliferation. In many cancers, this pathway is constitutively active. This compound has been shown to inhibit this pathway by increasing the expression of PTEN, a tumor suppressor that negatively regulates AKT, leading to decreased phosphorylation and inactivation of AKT.[6]
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been observed to modulate the MAPK pathway by decreasing the phosphorylation of ERK, a key pro-proliferative kinase, while increasing the phosphorylation of JNK and p38, which are generally associated with stress responses and apoptosis.[4]
Diagram 3: Signaling Pathway Modulation
Caption: Modulation of PI3K/AKT and MAPK pathways.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to evaluate the anti-tumor effects of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilizing buffer (e.g., 10% SDS in 0.01 N HCl or DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store them at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a suitable assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AKT, total AKT, p-ERK, total ERK, Caspase-3, etc.).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Gelatin Zymography for MMP Activity
This assay is used to detect the activity of MMP-2 and MMP-9.
-
Sample Preparation: Collect the conditioned media from treated and control cells.
-
Electrophoresis: Run the samples on a polyacrylamide gel co-polymerized with gelatin under non-reducing conditions.
-
Renaturation: Wash the gel with a Triton X-100 solution to remove SDS and allow the MMPs to renature.
-
Incubation: Incubate the gel in a developing buffer containing calcium and zinc ions to allow for gelatin degradation by active MMPs.
-
Staining: Stain the gel with Coomassie Brilliant Blue.
-
Analysis: Areas of MMP activity will appear as clear bands against a blue background, indicating gelatin degradation.
Conclusion
The in vitro evidence strongly supports the potential of this compound as an anti-tumor agent. Its multifaceted mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis, are mediated through the modulation of key signaling pathways such as PI3K/AKT and MAPK. The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic applications of this promising natural compound in cancer treatment. Future studies should focus on in vivo efficacy, bioavailability, and potential synergistic effects with existing chemotherapeutic agents to translate these preclinical findings into clinical practice.
References
- 1. e-century.us [e-century.us]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. saspublishers.com [saspublishers.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Blueberry Malvidin-3-galactoside Suppresses Hepatocellular Carcinoma by Regulating Apoptosis, Proliferation, and Metastasis Pathways In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Malvidin-3-galactoside chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the neuroprotective potential of Malvidin-3-galactoside chloride, an anthocyanin showing promise in the mitigation of neurodegenerative processes. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data from pertinent studies, detailed experimental protocols for replication and further investigation, and visual representations of the key signaling pathways involved.
Executive Summary
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A growing body of research points to oxidative stress, neuroinflammation, and apoptosis as key contributors to this neuronal demise. This compound, a naturally occurring flavonoid, has emerged as a candidate for neuroprotection due to its potent antioxidant, anti-inflammatory, and anti-apoptotic properties. This guide synthesizes the current understanding of its therapeutic potential, offering a foundational resource for researchers in the field.
Mechanism of Action
This compound exerts its neuroprotective effects through a multi-faceted approach, primarily by modulating key signaling pathways involved in cellular stress and survival.
-
Antioxidant Activity: The compound directly scavenges reactive oxygen species (ROS), thereby reducing oxidative damage to neurons. This is a critical function, as excessive ROS can lead to lipid peroxidation, protein damage, and DNA mutations, all of which contribute to neuronal death.
-
Anti-inflammatory Effects: this compound has been shown to suppress neuroinflammation by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] By preventing the degradation of IκBα, it blocks the nuclear translocation of the p65 subunit of NF-κB, a key transcription factor for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][4]
-
Anti-apoptotic Activity: The compound modulates the intrinsic apoptotic pathway by regulating the expression of the Bcl-2 family of proteins. It has been observed to decrease the expression of the pro-apoptotic protein Bax and increase the expression of the anti-apoptotic protein Bcl-2, thus shifting the balance towards cell survival. Furthermore, it inhibits the activation of executioner caspases, such as caspase-3, which are responsible for the final stages of apoptosis.[5][6][7]
-
Modulation of MAPK Signaling: this compound influences the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in both cell survival and apoptosis depending on the specific kinases activated. It has been shown to reduce the phosphorylation of ERK, a kinase often associated with cell survival, while increasing the phosphorylation of p38 and JNK, which are typically involved in stress responses and apoptosis in some contexts.[5] The precise interplay of these effects in a neuroprotective setting requires further elucidation.
Quantitative Data
The following tables summarize the quantitative findings from various studies investigating the effects of Malvidin and its glycosides. It is important to note that some of the data pertains to the aglycone "Malvidin" or the related "Malvidin-3-glucoside," and the cellular context is specified where the data is not from neuronal cells.
Table 1: In Vitro Efficacy of Malvidin-3-galactoside
| Parameter | Cell Line | Concentration(s) | Observed Effect | Reference(s) |
| Cell Viability | Huh-7 (Hepatocellular Carcinoma) | 50, 100, 200 µg/mL | Dose-dependent decrease in viability at 72h | [5] |
| Apoptosis | Huh-7 | 50, 100, 200 µg/mL | Dose-dependent increase in apoptosis | [5] |
| Caspase-3/Cleaved Caspase-3/Cleaved PARP Levels | Huh-7 | 50, 100, 200 µg/mL | Marked dose-dependent increase | [5] |
| ROS Production | Huh-7 | 50, 100, 200 µg/mL | Inhibition of ROS production and accumulation | [5] |
| p-ERK Levels | Huh-7 | 50, 100, 200 µg/mL | Dose-dependent reduction | [5] |
| p-p38 and p-JNK Levels | Huh-7 | 200 µg/mL | Marked increase | [5] |
| IκBα Degradation Inhibition | Human Umbilical Vein Endothelial Cells (HUVECs) | 50 µM | 75.3% inhibition | [1][2] |
| MCP-1 Inhibition | HUVECs | 1 µM | 35.9% inhibition of TNF-α induced increase | [1][2] |
| ICAM-1 Inhibition | HUVECs | 1 µM | 54.4% inhibition of TNF-α induced increase | [1][2] |
| VCAM-1 Inhibition | HUVECs | 1 µM | 44.7% inhibition of TNF-α induced increase | [1][2] |
Table 2: In Vivo Efficacy of Malvidin (in an AlCl₃-induced Neurotoxicity Rat Model)
| Parameter | Treatment Group | Dose(s) | Observed Effect | Reference(s) |
| Elevated X Maze (Transfer Latency) | Malvidin | 100 mg/kg | 91.66 ± 4.2 s | [8] |
| Malvidin | 200 mg/kg | 54.33 ± 6.8 s (significant decrease) | [8] | |
| AlCl₃ Control | - | 99 ± 5.6 s | [8] | |
| Normal Control | - | 43.23 ± 4.5 s | [8] | |
| Malondialdehyde (MDA) Levels | Malvidin | 100 mg/kg | 4.33 ± 0.43 (significant decrease) | [8] |
| Malvidin | 200 mg/kg | 4.23 ± 0.51 (significant decrease) | [8] | |
| Catalase (CAT) Activity | Malvidin | 100 mg/kg | 20.19 ± 2.07 (significant increase) | [8] |
| Malvidin | 200 mg/kg | 21.59 ± 2.50 (significant increase) | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the neuroprotective potential of this compound.
In Vitro Neurotoxicity Assay (Amyloid-β Induced)
This protocol outlines a method to assess the protective effects of a compound against amyloid-beta (Aβ)-induced neurotoxicity in a neuronal cell line (e.g., SH-SY5Y).
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Plating: Seed cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare various concentrations of this compound in serum-free medium. Pre-treat the cells with the compound for 2 hours.
-
Aβ Oligomer Preparation: Prepare Aβ₁₋₄₂ oligomers by dissolving the peptide in HFIP, evaporating the solvent, and resuspending in DMSO. Dilute in serum-free medium and incubate at 4°C for 24 hours to allow oligomerization.
-
Induction of Neurotoxicity: Add the prepared Aβ₁₋₄₂ oligomers to the pre-treated cells at a final concentration known to induce toxicity (e.g., 10 µM).
-
Incubation: Incubate the cells for 24-48 hours.
-
Assessment of Cell Viability: Measure cell viability using the MTT assay. Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Western Blot for Bcl-2 and Bax
This protocol describes the detection of pro- and anti-apoptotic proteins by Western blot.
-
Protein Extraction: Following treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Caspase-3 Activity Assay
This protocol outlines a colorimetric assay to measure the activity of caspase-3.
-
Cell Lysis: After experimental treatment, harvest the cells and lyse them in the provided lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the control group.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe DCFH-DA to measure intracellular ROS levels.
-
Cell Plating and Treatment: Plate neuronal cells in a black, clear-bottom 96-well plate and treat with this compound and a ROS-inducing agent (e.g., H₂O₂).
-
Probe Loading: Wash the cells with PBS and incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Express the ROS levels as a percentage of the control (ROS-inducer only) group.
NF-κB (p65) Nuclear Translocation Assay
This immunofluorescence-based assay visualizes the translocation of the NF-κB p65 subunit to the nucleus.
-
Cell Culture on Coverslips: Grow neuronal cells on sterile glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with this compound followed by an inflammatory stimulus (e.g., LPS or TNF-α).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific binding with a blocking solution (e.g., 1% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against the p65 subunit of NF-κB.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analysis: Assess the localization of the p65 subunit (cytoplasmic vs. nuclear) in the different treatment groups.
Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: Key signaling pathways modulated by this compound.
Caption: General experimental workflow for evaluating neuroprotective potential.
Conclusion and Future Directions
The evidence presented in this technical guide underscores the significant neuroprotective potential of this compound. Its ability to concurrently target oxidative stress, neuroinflammation, and apoptosis makes it a compelling candidate for further investigation as a therapeutic agent for neurodegenerative diseases.
Future research should focus on:
-
Neuro-specific Quantitative Studies: Obtaining precise quantitative data (e.g., IC₅₀ values) for this compound in various neuronal cell models of neurodegeneration.
-
In Vivo Efficacy in Diverse Models: Evaluating its neuroprotective effects in a broader range of animal models that recapitulate different aspects of neurodegenerative diseases.
-
Bioavailability and Blood-Brain Barrier Permeability: Investigating the pharmacokinetics and ability of this compound to cross the blood-brain barrier to reach its target site.
-
Elucidation of Upstream Targets: Identifying the primary molecular targets and receptors through which this compound initiates its protective signaling cascades.
By addressing these key areas, the scientific community can further validate the therapeutic promise of this compound and pave the way for its potential clinical application in the fight against neurodegenerative disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory effect of the blueberry anthocyanins malvidin-3-glucoside and malvidin-3-galactoside in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiamnesic Potential of Malvidin on Aluminum Chloride Activated by the Free Radical Scavenging Property - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Blueberry Malvidin-3-galactoside Suppresses Hepatocellular Carcinoma by Regulating Apoptosis, Proliferation, and Metastasis Pathways In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Bioavailability and Metabolism of Malvidin-3-galactoside Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malvidin-3-galactoside (M3G) chloride, a prominent anthocyanin found in colored fruits and vegetables, is the subject of growing interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of the bioavailability and metabolism of M3G chloride. It is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways. While the bioavailability of many anthocyanins is generally low, the metabolic fate of M3G and its subsequent biological activities are of significant interest. This document summarizes key pharmacokinetic parameters, details the analytical and experimental methodologies used in its study, and illustrates the signaling pathways it is known to modulate.
Bioavailability and Pharmacokinetics
The bioavailability of anthocyanins, including malvidin-3-galactoside chloride, is generally considered to be low. However, studies on structurally similar compounds provide valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profile.
Human Pharmacokinetics of a Related Anthocyanin
Direct pharmacokinetic data for malvidin-3-galactoside in humans is limited. However, a study on malvidin-3-glucoside, which differs only in the sugar moiety (glucose instead of galactose), offers a reasonable proxy. In a human study, six healthy male subjects consumed 500 mL of red wine, dealcoholized red wine, or red grape juice. The plasma concentrations of malvidin-3-glucoside were measured by HPLC with photodiode detection[1]. The key pharmacokinetic parameters are summarized in the table below.
| Beverage | Malvidin-3-glucoside Dose (mg) | Cmax (nmol/L) | Tmax (h) | AUC (nmol·h/L) |
| Red Wine | 68 | Not explicitly stated, but plasma concentrations increased | Not explicitly stated | 288 ± 127 |
| Dealcoholized Red Wine | 58 | Not explicitly stated, but plasma concentrations increased | Not explicitly stated | 214 ± 124 |
| Red Grape Juice | 117 | Not explicitly stated, but plasma concentrations were about two times higher than with wine | Not explicitly stated | 662 ± 210 |
Table 1: Pharmacokinetic parameters of malvidin-3-glucoside in humans after consumption of different beverages.
The study concluded that malvidin-3-glucoside is poorly absorbed and that its aglycone, sulfate, or glucuronate conjugates were not detected in plasma or urine[1].
Animal Pharmacokinetics
Studies in animal models provide further understanding of anthocyanin bioavailability. In a study involving rats, the absorption of various anthocyanins was investigated after in situ perfusion of the jejunum and ileum. The absorption rate for malvidin-3-glucoside was found to be 10.7%[2]. Another study in rats that received an intravenous administration of cyanidin-3-O-galactoside, an anthocyanin with a similar glycosidic linkage, provides some pharmacokinetic context for this class of compounds[3].
A study on black currant anthocyanins, including delphinidin-3-O-rutinoside and cyanidin-3-O-rutinoside, in rats showed that after oral administration, these compounds were detected in the plasma with Cmax values ranging from 580 to 850 nmol/L, and a Tmax of 0.5-2.0 hours[4]. While not malvidin-3-galactoside, these data suggest that anthocyanin glycosides can be absorbed intact.
Metabolism
The metabolism of this compound is a complex process involving both host enzymes and the gut microbiota.
Phase I and Phase II Metabolism
Absorbed anthocyanins can undergo Phase I and Phase II metabolism, which typically involves methylation, glucuronidation, and sulfation. However, as noted in the human study on malvidin-3-glucoside, these common conjugates were not detected, suggesting that other metabolic pathways may be more significant or that the detection methods were not sensitive enough[1].
Gut Microbiota Metabolism
A significant portion of ingested malvidin-3-galactoside reaches the colon, where it is subject to extensive metabolism by the gut microbiota. In vitro fermentation studies using human fecal microbiota have shown that anthocyanins are deglycosylated to their aglycones, which are then further degraded into smaller phenolic compounds[5]. For malvidin-3-glucoside, the primary metabolite identified after incubation with fecal bacteria was syringic acid[6]. Other potential degradation products include gallic acid and p-coumaric acid[6].
The following diagram illustrates the proposed metabolic pathway of malvidin-3-galactoside by the gut microbiota.
Signaling Pathways
Malvidin-3-galactoside and its metabolites have been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival and proliferation. Studies have shown that malvidin-3-galactoside can inhibit this pathway, leading to anti-cancer effects. This inhibition is often associated with the upregulation of the tumor suppressor PTEN, which is a negative regulator of the PI3K/Akt pathway[7][8][9][10].
The following diagram illustrates the points of intervention of malvidin-3-galactoside in the PI3K/Akt signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell proliferation, differentiation, and apoptosis. Malvidin-3-galactoside has been observed to modulate the MAPK pathway, often leading to the activation of JNK and p38 and the inhibition of ERK, which collectively can promote apoptosis in cancer cells.
Experimental Protocols
This section provides an overview of common experimental protocols used to study the bioavailability and metabolism of this compound.
Anthocyanin Extraction from Biological Samples
A general protocol for extracting anthocyanins from biological samples such as plasma, urine, or tissue for subsequent analysis.
Materials:
-
Acidified methanol (B129727) (0.1% HCl in methanol) or ethanol/water mixtures with acid[11][12][13]
-
Centrifuge
-
Solid-phase extraction (SPE) C18 cartridges
-
Nitrogen evaporator or lyophilizer
-
HPLC-grade solvents
Procedure:
-
Homogenize tissue samples in acidified methanol. For liquid samples like plasma or urine, acidify directly.
-
Sonicate or vortex the mixture to ensure thorough extraction.
-
Centrifuge at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet proteins and cell debris[12].
-
Collect the supernatant.
-
For purification, pass the supernatant through a pre-conditioned C18 SPE cartridge[11].
-
Wash the cartridge with acidified water to remove polar impurities.
-
Elute the anthocyanins with acidified methanol.
-
Evaporate the solvent under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried extract in a suitable solvent for HPLC analysis.
HPLC-MS/MS Analysis
A typical method for the quantification of malvidin-3-galactoside and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Reversed-phase C18 column.
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
Gradient Elution:
-
A typical gradient would start with a low percentage of solvent B, gradually increasing to elute the compounds of interest.
Mass Spectrometry:
-
Operated in positive ion mode with electrospray ionization (ESI).
-
Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring specific precursor-to-product ion transitions for malvidin-3-galactoside and its expected metabolites.
Western Blot Analysis of PI3K/Akt Pathway
A standard protocol to assess the effect of malvidin-3-galactoside on the phosphorylation status of key proteins in the PI3K/Akt pathway.
Procedure:
-
Cell Lysis: Treat cells with M3G for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors[14][15].
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel[15].
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), total PTEN, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C[14][15][16].
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[14][15].
The following diagram outlines the general workflow for a Western blot experiment.
Cell Viability Assay (MTT/WST-1)
A colorimetric assay to determine the effect of malvidin-3-galactoside on cell viability and proliferation.
Procedure (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of M3G for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C[17][18].
-
The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader[18].
Procedure (WST-1 Assay):
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
The cleavage of WST-1 by mitochondrial dehydrogenases in viable cells produces a soluble formazan salt.
-
Measure the absorbance at a wavelength of 420-480 nm.
Conclusion
This compound, like other anthocyanins, exhibits limited oral bioavailability. However, its metabolic transformation by the gut microbiota into more readily absorbable phenolic acids, such as syringic acid, is a critical aspect of its biological activity. These metabolites, along with the parent compound, can modulate key signaling pathways, including the PI3K/Akt and MAPK pathways, which are implicated in various chronic diseases. The experimental protocols detailed in this guide provide a framework for the continued investigation of M3G's pharmacokinetic profile and mechanisms of action. Further research, particularly human clinical trials focused specifically on malvidin-3-galactoside, is warranted to fully elucidate its therapeutic potential.
References
- 1. Malvidin-3-glucoside bioavailability in humans after ingestion of red wine, dealcoholized red wine and red grape juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anthocyanins are efficiently absorbed from the small intestine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of cyanidin-3- O-galactoside and cyanidin-3- O-arabinoside after intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orally administered delphinidin 3-rutinoside and cyanidin 3-rutinoside are directly absorbed in rats and humans and appear in the blood as the intact forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro metabolism of anthocyanins by human gut microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bibliosearch.polimi.it [bibliosearch.polimi.it]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. researchgate.net [researchgate.net]
- 9. cusabio.com [cusabio.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Anthocyanin Extraction, Purification & Quantification - Creative Proteomics [creative-proteomics.com]
- 12. Procedures for Extraction of Anthocyanins from Different Food | Encyclopedia MDPI [encyclopedia.pub]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
Methodological & Application
Application Note: HPLC Method for the Quantification of Malvidin-3-galactoside Chloride
Introduction
Malvidin-3-galactoside chloride is a prominent anthocyanin, a class of water-soluble pigments responsible for the vibrant red, purple, and blue colors in many fruits and flowers. Beyond its role as a natural colorant, Malvidin-3-galactoside exhibits significant antioxidant properties, making it a compound of interest for researchers in the fields of food science, nutrition, and drug development. Accurate and reliable quantification of this compound is crucial for quality control of food products, standardization of botanical extracts, and for pharmacokinetic and pharmacodynamic studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.
Principle
This method utilizes reverse-phase HPLC with a C18 column to separate this compound from other components in a sample matrix. The mobile phase consists of a gradient of acidified water and an organic solvent (acetonitrile or methanol), which allows for the efficient elution and separation of the analyte. Detection is performed using a UV-Vis detector at the maximum absorbance wavelength of Malvidin-3-galactoside, ensuring high sensitivity and selectivity. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
Experimental Protocols
1. Materials and Reagents
-
This compound analytical standard (≥95% purity)
-
HPLC grade acetonitrile
-
HPLC grade methanol (B129727)
-
Formic acid (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters (PTFE or other compatible material)
2. Instrumentation
-
HPLC system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis Detector
-
3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acidified methanol (0.1% HCl, v/v). This solution should be stored in an amber vial at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase A to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.
4. Sample Preparation
-
Solid Samples (e.g., plant material, powders):
-
Weigh 1 g of the homogenized sample into a centrifuge tube.
-
Add 10 mL of acidified methanol (0.1% HCl, v/v).
-
Vortex for 1 minute and sonicate for 30 minutes in a cold water bath.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in a known volume (e.g., 5 mL) of mobile phase A.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Liquid Samples (e.g., juices, extracts):
-
Centrifuge the sample at 4000 rpm for 15 minutes to remove any particulate matter.
-
Dilute an appropriate volume of the supernatant with mobile phase A to bring the analyte concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
5. HPLC Conditions
A typical HPLC system configuration and operating conditions are provided in the table below.
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water/Formic Acid (95:5, v/v) |
| Mobile Phase B | Acetonitrile/Formic Acid (95:5, v/v) |
| Gradient Elution | 0-15 min, 10-30% B; 15-20 min, 30-50% B; 20-25 min, 50-10% B; 25-30 min, 10% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35°C |
| Detection | UV-Vis at 535 nm[1] |
6. Data Analysis and Quantification
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
The final concentration in the original sample should be calculated by taking into account all dilution factors.
Quantitative Data Summary
The following tables summarize the quantitative data for the HPLC method. Data for Malvidin-3-galactoside is used where available; for other parameters, data from the closely related Malvidin-3-glucoside is provided as a reference.
Table 1: Method Validation Parameters
| Parameter | Result | Reference Compound |
| Linearity Range | 0.5 - 50 µg/mL | Malvidin-3-glucoside |
| Correlation Coefficient (r²) | > 0.999 | Malvidin-3-glucoside |
| Limit of Detection (LOD) | 0.20 µg/mL[2] | Malvidin-3-galactoside |
| Limit of Quantification (LOQ) | 0.78 µg/mL[2] | Malvidin-3-galactoside |
| Recovery | 95 - 105% | Malvidin-3-glucoside |
| Repeatability (RSD%) | < 2% | Malvidin-3-glucoside |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Capacity Factor (k') | 2 - 10 |
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound by HPLC.
Conclusion
The HPLC method described in this application note provides a reliable and sensitive approach for the quantification of this compound in various sample matrices. The detailed protocol for sample and standard preparation, along with the optimized HPLC conditions, ensures accurate and reproducible results. This method is well-suited for routine analysis in quality control laboratories and for research purposes in the fields of food science, pharmacology, and natural product chemistry.
References
Application Note: A Detailed Protocol for Assessing the Cytotaxic Effects of Malvidin-3-galactoside chloride in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive protocol for evaluating the cytotoxic potential of Malvidin-3-galactoside chloride, an anthocyanin with demonstrated anti-cancer properties.[1][2][3][4] The protocols herein detail the use of hepatocellular carcinoma (HCC) cell lines, such as Huh-7, and outline methodologies for assessing cell viability, cytotoxicity, and apoptosis induction.[1][3] Standard assays, including MTT, LDH, and Annexin V/Propidium Iodide staining, are described in a step-by-step format to ensure reproducibility. Furthermore, this document includes templates for data presentation and visualizations of the experimental workflow and relevant signaling pathways to facilitate robust analysis and interpretation of results.
Introduction
This compound is a naturally occurring anthocyanin found in various fruits, notably blueberries, that has garnered significant interest for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-cancer activities.[5][6][7] Studies have indicated that this compound can suppress the proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis, making it a promising candidate for further investigation in oncology drug discovery.[1][2][3][6] Specifically, its efficacy has been demonstrated in hepatocellular carcinoma cell lines where it has been shown to modulate key signaling pathways such as PI3K/AKT and MAPK.[3][6][8] This application note provides detailed protocols for researchers to systematically evaluate the cytotoxic effects of this compound in a cell culture setting.
Materials and Reagents
-
Cell Line: Huh-7 (human hepatocellular carcinoma)
-
Compound: this compound (≥95% purity)[9]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Reagents for MTT Assay:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)[10][11][12]
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Solution[13]
-
-
Reagents for LDH Assay:
-
Reagents for Apoptosis Assay:
-
General Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well and 6-well tissue culture plates
-
Sterile microcentrifuge tubes
-
Experimental Protocols
Cell Culture and Treatment
-
Culture Huh-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
For experiments, seed the cells in 96-well or 6-well plates and allow them to adhere overnight. A recommended seeding density for 96-well plates is 7,500 cells per well in 100 µL of media.[12]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) and further dilute it in culture medium to achieve the desired final concentrations (e.g., 0, 50, 100, 200 µg/mL).[1]
-
Replace the culture medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the highest concentration used).
-
Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).[1]
MTT Assay for Cell Viability
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[11] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[12][18]
-
Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.[10][12]
-
Incubate the plate for 3.5-4 hours at 37°C in the dark.[12][13]
-
Carefully remove the medium without disturbing the formazan crystals.[12]
-
Add 100-150 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[12][13]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10][12]
-
Measure the absorbance at 570-590 nm using a microplate reader.[10][12]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay quantifies the amount of LDH released from damaged cells into the culture medium, which is a marker of cytotoxicity.[14][19]
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the commercial LDH cytotoxicity assay kit.[15] Typically, this involves transferring a portion of the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well and incubate for the recommended time at room temperature, protected from light.[20]
-
Add the stop solution provided in the kit.[20]
-
Measure the absorbance at the recommended wavelength (usually around 490 nm).[21]
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Annexin V/PI Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][22] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and can be detected by Annexin V.[23] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[17]
-
Following treatment in 6-well plates, collect both the floating and adherent cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol (typically 5 µL of each).[17]
-
Incubate the cells for 15-20 minutes at room temperature in the dark.[17]
-
Analyze the stained cells by flow cytometry within one hour.[16][17]
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Data Presentation
Table 1: Effect of this compound on Huh-7 Cell Viability (MTT Assay)
| Concentration (µg/mL) | 24 hours (% Viability ± SD) | 48 hours (% Viability ± SD) | 72 hours (% Viability ± SD) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 50 | 95.3 ± 4.9 | 88.1 ± 5.5 | 75.4 ± 6.3 |
| 100 | 89.6 ± 6.1 | 72.5 ± 5.9 | 58.2 ± 5.7 |
| 200 | 78.2 ± 5.7 | 55.3 ± 6.2 | 41.7 ± 4.9 |
Table 2: Cytotoxicity of this compound in Huh-7 Cells (LDH Assay)
| Concentration (µg/mL) | 24 hours (% Cytotoxicity ± SD) | 48 hours (% Cytotoxicity ± SD) | 72 hours (% Cytotoxicity ± SD) |
| 0 (Control) | 5.1 ± 1.2 | 6.3 ± 1.5 | 7.2 ± 1.8 |
| 50 | 8.9 ± 1.8 | 15.4 ± 2.1 | 24.8 ± 2.5 |
| 100 | 14.3 ± 2.0 | 28.9 ± 2.8 | 42.1 ± 3.1 |
| 200 | 25.6 ± 2.5 | 45.8 ± 3.4 | 59.5 ± 3.9 |
Table 3: Apoptosis Induction by this compound in Huh-7 Cells at 72 hours (Annexin V/PI Assay)
| Concentration (µg/mL) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 94.2 | 3.1 | 2.7 |
| 50 | 80.5 | 12.3 | 7.2 |
| 100 | 65.1 | 22.8 | 12.1 |
| 200 | 48.9 | 35.6 | 15.5 |
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Proposed inhibitory effect of this compound on the PI3K/AKT signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Blueberry Malvidin-3-galactoside Suppresses Hepatocellular Carcinoma by Regulating Apoptosis, Proliferation, and Metastasis Pathways In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Food Anthocyanins: Malvidin and Its Glycosides as Promising Antioxidant and Anti-Inflammatory Agents with Potential Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. malvidin-3-O-galactoside chloride, 30113-37-2 [thegoodscentscompany.com]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com.cn]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. cellbiologics.com [cellbiologics.com]
- 21. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 22. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 23. 凋亡分析检测 [sigmaaldrich.com]
Application Notes: DPPH and ABTS Antioxidant Activity Assays for Malvidin-3-galactoside chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malvidin-3-galactoside chloride, an anthocyanin commonly found in colored plants, fruits, and berries, is of significant interest for its potential antioxidant properties.[1] Antioxidants are crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.[1] The evaluation of the antioxidant capacity of compounds like this compound is a critical step in the development of new therapeutic agents and functional foods. This document provides detailed protocols for two widely accepted in vitro assays for determining antioxidant activity: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
The antioxidant activity of anthocyanins, such as this compound, is primarily attributed to their ability to donate a hydrogen atom or a single electron to neutralize free radicals.[1] These mechanisms, known as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET), are effectively measured by the DPPH and ABTS assays, respectively.
Data Presentation
| Compound | Assay | Antioxidant Activity (mM Trolox/g phenol) | Antioxidant Activity (mM Trolox/mM phenol) |
| Malvidin-3-glucoside (Mal-3-G) | DPPH | 2.5 ± 0.1 | 1.3 ± 0.1 |
Data sourced from a study on the antioxidant properties of Malvidin-3-glucoside and Vitisin A.[2]
Experimental Protocols
DPPH Radical Scavenging Activity Assay
Principle:
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or Ethanol), spectrophotometric grade
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer (capable of measuring at 517 nm)
-
Micropipettes
-
96-well microplate or cuvettes
-
Vortex mixer
Procedure:
-
Preparation of DPPH Stock Solution (0.1 mM):
-
Dissolve an appropriate amount of DPPH in methanol to achieve a final concentration of 0.1 mM.
-
Store the solution in a dark bottle at 4°C.
-
-
Preparation of Test Samples:
-
Prepare a stock solution of this compound in methanol.
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
-
Preparation of Positive Control:
-
Prepare a stock solution of the positive control (e.g., Ascorbic acid or Trolox) in methanol.
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
-
Assay Protocol:
-
In a 96-well microplate, add a specific volume of each sample dilution to the wells.
-
Add an equal volume of the 0.1 mM DPPH working solution to each well.
-
Include a blank control containing only methanol and the DPPH solution.
-
Mix the contents of the wells thoroughly.
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Radical Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the blank control.
-
A_sample is the absorbance of the test sample.
-
-
-
Determination of IC50 Value:
-
Plot the percentage of inhibition against the concentration of this compound.
-
The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined from the graph.
-
ABTS Radical Cation Decolorization Assay
Principle:
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Methanol (or Ethanol), spectrophotometric grade
-
Phosphate buffered saline (PBS) or appropriate buffer
-
Positive control (e.g., Trolox)
-
Spectrophotometer (capable of measuring at 734 nm)
-
Micropipettes
-
96-well microplate or cuvettes
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete formation of the radical cation.
-
-
Preparation of ABTS•+ Working Solution:
-
Before use, dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm.
-
-
Preparation of Test Samples:
-
Prepare a stock solution of this compound in methanol.
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
-
Preparation of Positive Control:
-
Prepare a stock solution of Trolox in methanol.
-
From the stock solution, prepare a series of dilutions to create a standard curve.
-
-
Assay Protocol:
-
In a 96-well microplate, add a small volume of each sample dilution to the wells.
-
Add a larger volume of the ABTS•+ working solution to each well.
-
Include a blank control containing only the solvent and the ABTS•+ working solution.
-
Mix the contents of the wells thoroughly.
-
Incubate the microplate at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement:
-
Measure the absorbance of each well at 734 nm using a microplate reader.
-
-
Calculation of Antioxidant Activity:
-
The percentage of inhibition of ABTS•+ is calculated using the following formula:
Where:
-
A_control is the absorbance of the blank control.
-
A_sample is the absorbance of the test sample.
-
-
-
Determination of Trolox Equivalent Antioxidant Capacity (TEAC):
-
Plot the percentage of inhibition against the concentration of the Trolox standards to generate a calibration curve.
-
The antioxidant capacity of this compound is expressed as Trolox Equivalents (TE) by comparing its percentage of inhibition to the Trolox standard curve.
-
Visualizations
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Caption: General antioxidant mechanisms of Malvidin-3-galactoside.
References
Application Notes & Protocols: In Vivo Experimental Design for Malvidin-3-galactoside chloride Studies in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction: Malvidin-3-galactoside chloride is a prominent anthocyanin, a class of water-soluble flavonoids, found in high concentrations in pigmented fruits and vegetables such as blueberries, grapes, and red wine.[1] As a member of the O-methylated anthocyanidin family, it has garnered significant attention for its potent antioxidant and anti-inflammatory properties.[2][3] Preclinical studies, both in vitro and in vivo, have suggested its therapeutic potential in a range of pathological conditions, including cancer, pulmonary fibrosis, peptic ulcers, and neurodegenerative diseases.[1][4][5][6] The primary mechanisms of action are often attributed to its ability to scavenge reactive oxygen species (ROS) and modulate key signaling pathways involved in inflammation and cellular defense, such as the NF-κB and Nrf2 pathways.[3][6]
These application notes provide a comprehensive framework for designing and conducting in vivo studies in mice to investigate the efficacy and mechanisms of this compound.
In Vivo Experimental Design
A well-structured experimental design is critical for obtaining robust and reproducible data. The following outlines a typical design for evaluating the therapeutic effects of this compound in a mouse model of inflammation.
1.1 Animal Model
-
Species/Strain: Male C57BL/6 or Swiss albino mice are commonly used.[7][8]
-
Age/Weight: 8-12 weeks old, weighing 20-25 grams.
-
Housing: Animals should be housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.[7]
-
Acclimatization: Allow a minimum of one week for acclimatization before commencing any experimental procedures.
1.2 Experimental Groups A typical study involves a minimum of four groups to assess both the prophylactic and therapeutic potential of the compound.
Caption: Logical relationship of experimental groups.
1.3 Dosage and Administration
-
Compound: Malvidin-3-galactoside (M3G) chloride.
-
Dosage: Based on previous studies, effective oral doses in mice range from 5 mg/kg to 20 mg/kg body weight.[4][9][10] A dose-response study is recommended (e.g., 5 mg/kg and 10 mg/kg).[11]
-
Vehicle: The compound can be dissolved in sterile saline or double-distilled water.[7][10]
-
Route of Administration: Oral gavage is the most common and effective route for ensuring accurate dosing.[12]
-
Frequency and Duration: Daily administration for a period ranging from 7 to 28 days, depending on the specific disease model and study objectives.
1.4 Induction of a Pathological Model (Example: Acute Inflammation)
-
Inducing Agent: Lipopolysaccharide (LPS) from E. coli.
-
Procedure: Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg) to induce a systemic inflammatory response.
-
Timing: this compound can be administered as a pre-treatment (e.g., 1 hour before LPS) to evaluate its protective effects or post-treatment to assess its therapeutic potential.
Experimental Protocols
2.1 Protocol: Preparation and Oral Gavage Administration
-
Calculation: Calculate the total amount of this compound needed based on the mean body weight of the mice in each group and the desired dose (mg/kg).
-
Preparation: Accurately weigh the compound and dissolve it in the chosen vehicle (e.g., sterile saline) to the final desired concentration. Vortex vigorously to ensure complete dissolution. Prepare the formulation fresh daily if stability is unknown.[13]
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the loose skin over its shoulders and neck to immobilize the head.[14]
-
Gavage Tube Measurement: Measure the appropriate length for gavage tube insertion by placing the tube alongside the mouse, from the tip of its nose to the last rib or bottom of the sternum. Mark this length on the tube.[12]
-
Insertion: With the mouse in an upright position, insert the rounded tip of the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the hard palate toward the back of the throat. The tube should slide easily down the esophagus without resistance. Caution: If resistance is met or the animal struggles excessively, withdraw the tube immediately to prevent accidental entry into the trachea.
-
Administration: Once the tube is correctly positioned, slowly depress the syringe plunger to deliver the solution. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[15]
-
Withdrawal: Gently and slowly withdraw the gavage needle along the same path of insertion.
-
Monitoring: Return the animal to its cage and monitor for any signs of distress for at least 10-15 minutes post-administration.[14]
2.2 Protocol: Blood and Tissue Collection
At the end of the experimental period, samples are collected for analysis.
-
Anesthesia: Anesthetize the mice deeply using an approved method (e.g., isoflurane (B1672236) inhalation or an intraperitoneal injection of Avertin).[16]
-
Blood Collection: Expose the thoracic cavity. Collect whole blood via cardiac puncture using a syringe pre-coated with an anticoagulant (e.g., EDTA for plasma, or no anticoagulant for serum).
-
Plasma/Serum Separation: For plasma, centrifuge the anticoagulated blood at 2,000 x g for 15 minutes at 4°C. For serum, allow the blood to clot at room temperature for 30 minutes before centrifuging. Aliquot the supernatant and store at -80°C.
-
Tissue Perfusion (Optional): To remove blood from tissues, make a small incision in the right atrium and slowly perfuse the mouse transcardially through the left ventricle with ice-cold phosphate-buffered saline (PBS).[16]
-
Tissue Harvesting: Rapidly dissect the target organs (e.g., liver, lungs, kidneys, spleen, brain).
-
Tissue Processing:
-
For Biochemical Analysis (e.g., ELISA, Western Blot, PCR): Immediately snap-freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.[17][18]
-
For Histology/Immunohistochemistry: Fix the tissue in 10% neutral buffered formalin for 24-48 hours before processing for paraffin (B1166041) embedding.[19]
-
2.3 Protocol: Assessment of Key Biomarkers
The following assays are commonly performed on the collected plasma and tissue homogenates to assess the effects of this compound.
-
Inflammatory Cytokines: Measure levels of TNF-α, IL-6, and IL-1β in plasma or tissue homogenates using commercially available ELISA kits.
-
Oxidative Stress Markers:
-
Myeloperoxidase (MPO) Activity: Assess neutrophil infiltration in tissues by measuring MPO activity, a marker of inflammation.[10]
-
Western Blot Analysis: Analyze the protein expression levels of key signaling molecules in tissue lysates.
-
NF-κB Pathway: p65, phospho-p65, IκBα, phospho-IκBα.
-
Nrf2 Pathway: Nrf2, HO-1, NQO1.
-
Data Presentation
Quantitative data should be organized into tables for clarity and ease of comparison.
Table 1: Experimental Groups and Dosing Regimen
| Group | N | Treatment | Dose (mg/kg) | Route | Frequency | Duration |
|---|---|---|---|---|---|---|
| 1 | 8 | Vehicle (Saline) | - | p.o. | Daily | 14 days |
| 2 | 8 | LPS + Vehicle | 1 mg/kg (LPS) | i.p. | Single dose | 14 days |
| 3 | 8 | LPS + M3G | 5 mg/kg | p.o. | Daily | 14 days |
| 4 | 8 | LPS + M3G | 10 mg/kg | p.o. | Daily | 14 days |
Table 2: Summary of Expected Quantitative Outcomes (Hypothetical Data)
| Parameter | Vehicle Control | LPS + Vehicle | LPS + M3G (5 mg/kg) | LPS + M3G (10 mg/kg) |
|---|---|---|---|---|
| Plasma TNF-α (pg/mL) | 25 ± 5 | 350 ± 40 | 180 ± 25 | 90 ± 15 |
| Liver MDA (nmol/mg protein) | 1.2 ± 0.2 | 4.5 ± 0.6 | 2.8 ± 0.4 | 1.9 ± 0.3 |
| Liver GSH (µmol/g tissue) | 8.5 ± 0.9 | 3.2 ± 0.5 | 5.5 ± 0.7 | 7.1 ± 0.8 |
| Liver Nrf2 (Relative Expression) | 1.0 ± 0.1 | 0.8 ± 0.2 | 1.5 ± 0.3 | 2.1 ± 0.4 |
Visualization of Workflows and Pathways
Caption: General experimental workflow from start to finish.
Caption: Proposed signaling pathways modulated by M3G.
References
- 1. Exploring the mitigating potential of anthocyanin Malvidin in a mouse model of bleomycin-induced pulmonary fibrosis by inhibiting NLRP3 inflammasome activation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Malvidin Protects against and Repairs Peptic Ulcers in Mice by Alleviating Oxidative Stress and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blueberry Malvidin-3-galactoside Suppresses Hepatocellular Carcinoma by Regulating Apoptosis, Proliferation, and Metastasis Pathways In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Impact of Anthocyanidins on Mitoxantrone-Induced Cytotoxicity and Genotoxicity: An In Vitro and In Vivo Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. maxapress.com [maxapress.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. benchchem.com [benchchem.com]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. iacuc.wsu.edu [iacuc.wsu.edu]
- 16. Mouse tissue collection [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. Video: Mouse Adipose Tissue Collection and Processing for RNA Analysis [jove.com]
- 19. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring Apoptosis Induction by Malvidin-3-galactoside Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Malvidin-3-galactoside chloride, a prominent anthocyanin found in blueberries, has garnered significant interest for its potential anti-cancer properties.[1][2] Emerging research indicates that this natural compound can suppress the growth and proliferation of cancer cells by inducing programmed cell death, or apoptosis.[1][3][4] These application notes provide a comprehensive overview and detailed protocols for investigating the pro-apoptotic effects of this compound in cancer cell lines. The methodologies described herein focus on key events in the apoptotic cascade, from early membrane changes to the activation of executioner caspases and the involvement of critical signaling pathways.
Molecular Mechanism of this compound-Induced Apoptosis
This compound primarily induces apoptosis through the intrinsic or mitochondrial pathway. This process is characterized by changes in the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction and the subsequent activation of a caspase cascade.[5][6]
Key signaling pathways implicated in this compound-induced apoptosis include:
-
Mitochondrial Pathway: this compound treatment leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[6][7] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, resulting in the release of cytochrome c into the cytoplasm.[7][8]
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of caspase-9, an initiator caspase, which in turn activates the executioner caspase-3.[5][9] Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][3]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also involved. This compound has been shown to increase the phosphorylation of pro-apoptotic kinases p38 and JNK, while decreasing the phosphorylation of the pro-survival kinase ERK.[3]
-
PTEN/AKT Pathway: This compound can activate the tumor suppressor PTEN, which leads to a decrease in the phosphorylation of AKT, a key kinase in cell survival pathways.[1][2]
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.
References
- 1. Blueberry Malvidin-3-galactoside Suppresses Hepatocellular Carcinoma by Regulating Apoptosis, Proliferation, and Metastasis Pathways In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. saspublishers.com [saspublishers.com]
- 5. Protective Role of Malvidin-3-Glucoside on Peroxynitrite-Induced Damage in Endothelial Cells by Counteracting Reactive Species Formation and Apoptotic Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Malvidin induces hepatic stellate cell apoptosis via the endoplasmic reticulum stress pathway and mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pectin-coated Malvidin-3-O-galactoside attenuates silica-induced pulmonary fibrosis by promoting mitochondrial autophagy and inhibiting cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Malvidin alleviates mitochondrial dysfunction and ROS accumulation through activating AMPK-α/UCP2 axis, thereby resisting inflammation and apoptosis in SAE mice [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of Signaling Pathways Modulated by Malvidin-3-galactoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malvidin-3-galactoside (M3G), a prominent anthocyanin found in pigmented fruits and vegetables, has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. Understanding the molecular mechanisms underlying these effects is crucial for its development as a potential therapeutic agent. Western blot analysis is a powerful technique to investigate the impact of M3G on key cellular signaling pathways that regulate inflammation, cell proliferation, and survival. This document provides detailed application notes and protocols for the Western blot analysis of the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) signaling pathways in response to M3G treatment.
Data Presentation
The following tables summarize representative quantitative data from Western blot analyses investigating the effects of Malvidin-3-galactoside on key signaling proteins. The data is presented as the relative band intensity normalized to a loading control (e.g., β-actin or GAPDH) and expressed as a fold change relative to the untreated or vehicle-treated control.
Table 1: Effect of Malvidin on LPS-Induced MAPK Pathway Activation in Macrophages
| Target Protein | Treatment (LPS-stimulated) | Fold Change (vs. LPS alone) |
| p-p38 | Malvidin | ↓ 0.45 |
| p-JNK | Malvidin | ↓ 0.30 |
| p-ERK1/2 | Malvidin | ↓ 0.80 |
Table 2: Illustrative Effect of Malvidin-3-galactoside on PI3K/Akt Pathway Activation
| Target Protein | Treatment | Fold Change (vs. Control) |
| p-Akt (Ser473) | Malvidin-3-galactoside | ↓ (Significant Decrease) |
| p-mTOR (Ser2448) | Malvidin-3-galactoside | ↓ (Significant Decrease) |
Table 3: Illustrative Effect of Malvidin-3-galactoside on NF-κB Pathway Activation
| Target Protein | Treatment (TNF-α stimulated) | Cellular Fraction | Fold Change (vs. TNF-α alone) |
| IκBα | Malvidin-3-galactoside | Cytoplasm | ↑ (Inhibition of Degradation) |
| p65 | Malvidin-3-galactoside | Nucleus | ↓ (Inhibition of Translocation) |
Signaling Pathways and Experimental Workflow Visualization
Caption: Signaling pathways affected by Malvidin-3-galactoside.
Caption: General workflow for Western blot analysis.
Experimental Protocols
I. Cell Culture and Treatment with Malvidin-3-galactoside
-
Cell Seeding: Plate the desired cell line (e.g., RAW 264.7 macrophages, HEK293T, or other relevant cells) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Cell Culture: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Once cells reach the desired confluency, replace the medium with fresh, serum-free medium for 12-24 hours for serum starvation, if required for the specific pathway analysis.
-
Prepare stock solutions of Malvidin-3-galactoside in a suitable solvent (e.g., DMSO).
-
Treat cells with varying concentrations of Malvidin-3-galactoside (e.g., 10, 25, 50, 100 µM) for the desired time period (e.g., 1, 6, 12, 24 hours). Include a vehicle control (DMSO) group.
-
For pathway activation, stimulate cells with an appropriate agonist (e.g., lipopolysaccharide [LPS] for MAPK and NF-κB, or a growth factor for PI3K/Akt) for a specific duration before harvesting.
-
II. Protein Extraction
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
-
Incubation and Clarification:
-
Incubate the lysates on ice for 30 minutes, vortexing periodically.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Supernatant Collection: Carefully transfer the supernatant, which contains the protein lysate, to fresh pre-chilled tubes.
III. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples to ensure equal loading for the Western blot.
IV. Western Blot Analysis
-
Sample Preparation:
-
Mix a standardized amount of protein (e.g., 20-40 µg) from each sample with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein).
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
The transfer can be performed using a wet or semi-dry transfer system according to the manufacturer's protocol.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-phospho-ERK, anti-phospho-Akt, anti-p65, anti-IκBα) diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for a few minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing (Optional):
-
To detect total protein levels or other proteins on the same membrane, the membrane can be stripped of the bound antibodies using a stripping buffer and then re-probed with a different primary antibody (e.g., anti-total-ERK, anti-total-Akt, or a loading control like β-actin or GAPDH).
-
V. Data Analysis
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the target protein band to the intensity of the corresponding loading control band in the same lane. For phosphorylated proteins, it is recommended to normalize to the total protein level.
-
Relative Quantification: Express the normalized data as a fold change relative to the control group.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.
Application Notes and Protocols: Malvidin-3-galactoside Chloride as a Natural Food Colorant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malvidin-3-galactoside chloride, an anthocyanin, is a natural pigment found in various plants, contributing to the purple-red coloration of flowers and fruits like blueberries and grapes.[1][2] Its vibrant color and potential health benefits, including antioxidant and anti-inflammatory properties, make it a desirable natural alternative to synthetic food colorants.[3] This document provides detailed application notes and experimental protocols for the use of this compound as a natural food colorant, with a focus on its stability, color characteristics, and biological activities relevant to food science and drug development.
Physicochemical Properties
This compound is a water-soluble compound belonging to the flavonoid family.[2]
| Property | Value | Reference |
| Molecular Formula | C23H25ClO12 | [3][4] |
| Molecular Weight | 528.89 g/mol | [4][5] |
| Appearance | Powder | [3] |
| Storage | 2-8°C | [3] |
Application as a Natural Food Colorant
This compound imparts a purple-red hue to food and beverage products.[3] However, its stability and color are significantly influenced by pH, temperature, and the presence of other food components.
Color Characteristics and Stability
The color of anthocyanins is highly dependent on the pH of the solution. At low pH values (<2), the flavylium (B80283) cation form of Malvidin-3-galactoside predominates, resulting in a stable red color. As the pH increases, it can transition to a colorless carbinol base and then to a blue or purple quinonoidal base.[6]
| pH | Predominant Form | Color | Stability |
| < 2 | Flavylium Cation | Red | Stable |
| 2.5 | Flavylium Cation | Red (λmax ~518 nm) | Relatively Stable |
| 4-5 | Carbinol Base | Colorless | Unstable |
| 6-7 | Quinonoidal Base | Purple/Blue | Unstable |
Note: The exact λmax and color intensity can vary depending on the specific food matrix.
Temperature also plays a crucial role in the stability of this compound. Higher temperatures can accelerate its degradation. Studies on the related compound, malvidin-3-O-glucoside, show that while it is relatively stable at lower temperatures, significant degradation occurs at temperatures of 90°C and above.[7]
Recommended Applications
Based on its properties, this compound is best suited for acidic food and beverage products where a red to purple color is desired.
-
Beverages: Fruit juices, sports drinks, and carbonated soft drinks.
-
Confectionery: Candies, jellies, and gummies.
-
Dairy: Yogurts and fruit preparations for dairy products.
-
Desserts: Fruit fillings and toppings.
Biological Activities and Potential Health Benefits
Beyond its coloring properties, this compound has garnered interest for its potential health-promoting effects.
Antioxidant Activity
Malvidin-3-galactoside has demonstrated significant antioxidant properties by reducing reactive oxygen species (ROS) levels.[8][9] It can also enhance the activity of antioxidant enzymes such as superoxide (B77818) dismutase.[8]
Anti-inflammatory Effects
This compound has been shown to inhibit inflammatory pathways. It can suppress the expression of pro-inflammatory cytokines and adhesion molecules by inhibiting the NF-κB signaling pathway.[8][10][11]
Anti-cancer Potential
Research suggests that this compound may have anti-cancer properties. It has been observed to induce cell cycle arrest and apoptosis in hepatocellular carcinoma cells and inhibit their migration and invasion by targeting pathways such as PI3K/AKT and MAPK.[1][8][9]
Experimental Protocols
Protocol for Evaluating Color Stability in a Beverage Model
This protocol outlines a method to assess the color stability of this compound in a model beverage system at different pH values.
Materials:
-
This compound
-
Citrate-phosphate buffer solutions (pH 2.5, 3.5, 4.5, 5.5)
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in deionized water.
-
Add a standardized amount of the stock solution to each buffer solution to achieve a final concentration suitable for spectrophotometric analysis (e.g., 50 µg/mL).
-
Measure the initial absorbance spectrum (400-700 nm) of each solution to determine the initial λmax and color intensity.
-
Store the solutions at a controlled temperature (e.g., 25°C or 37°C) in the dark.
-
Measure the absorbance spectrum at regular intervals (e.g., every 24 hours) for a specified duration (e.g., 7 days).
-
Calculate the color degradation as a percentage of the initial absorbance at λmax.
Protocol for Assessing Antioxidant Activity (DPPH Assay)
This protocol describes a common method for evaluating the free radical scavenging activity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Methanol
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of dilutions of the stock solution to test different concentrations.
-
In a 96-well plate, add a specific volume of each dilution.
-
Add a fixed volume of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH scavenging activity for each concentration.
Protocol for Investigating Anti-inflammatory Effects (NF-κB Inhibition Assay)
This protocol outlines a cell-based assay to determine the effect of this compound on the NF-κB signaling pathway.
Materials:
-
Human endothelial cell line (e.g., HUVECs)
-
Cell culture medium and supplements
-
This compound
-
Tumor necrosis factor-alpha (TNF-α)
-
Reagents for Western blotting or ELISA for NF-κB p65 subunit
Procedure:
-
Culture endothelial cells to a suitable confluency.
-
Pre-treat the cells with different concentrations of this compound for a specific duration (e.g., 2 hours).
-
Stimulate the cells with TNF-α to induce inflammation and activate the NF-κB pathway.
-
Lyse the cells and extract nuclear proteins.
-
Quantify the amount of activated NF-κB (p65 subunit) in the nuclear extracts using Western blotting or an ELISA-based assay.
-
Compare the levels of nuclear p65 in treated cells to untreated and TNF-α-stimulated controls.
Safety and Toxicology
This compound is generally considered safe for consumption in appropriate amounts.[3] However, as with any substance, excessive intake may lead to adverse reactions in sensitive individuals.[3] Material Safety Data Sheets (MSDS) indicate that it is not classified as a hazardous substance.[12][13] Standard laboratory safety precautions, such as wearing gloves and eye protection, should be followed when handling the powder form.[14]
Conclusion
This compound is a promising natural food colorant, particularly for acidic food and beverage applications. Its added value lies in its potential health benefits, including antioxidant and anti-inflammatory activities. Researchers and product developers should consider the influence of pH and temperature on its stability and color expression. Further investigation into its biological effects and bioavailability will continue to expand its applications in functional foods and drug development.
References
- 1. Food Anthocyanins: Malvidin and Its Glycosides as Promising Antioxidant and Anti-Inflammatory Agents with Potential Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. malvidin-3-O-galactoside chloride, 30113-37-2 [thegoodscentscompany.com]
- 3. This compound [chembk.com]
- 4. Malvidin 3-galactoside | C23H25ClO12 | CID 94409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 30113-37-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability and Antiproliferative Activity of Malvidin-Based Non-Oxonium Derivative (Oxovitisin A) Compared with Precursor Anthocyanins and Pyranoanthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory effect of the blueberry anthocyanins malvidin-3-glucoside and malvidin-3-galactoside in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. extrasynthese.com [extrasynthese.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. biocrick.com [biocrick.com]
Application of Malvidin-3-galactoside chloride in Cosmetic Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malvidin-3-galactoside chloride, an anthocyanin prevalent in colored plants, is emerging as a potent bioactive ingredient for cosmetic formulations.[1][2] Its multifaceted properties, including antioxidant, anti-inflammatory, and skin-lightening effects, make it a compelling candidate for advanced skincare products targeting aging, photodamage, and hyperpigmentation. This document provides detailed application notes and experimental protocols for researchers and formulators interested in harnessing the cosmetic benefits of this compound.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C23H25ClO12 | [3] |
| Molecular Weight | 528.89 g/mol | [3] |
| Appearance | Powder | ChemBK |
| Color | Purple-red | [1] |
| Solubility | Soluble in water | [4] |
| Storage | Store in a dry, dark place at <-15°C | [5] |
Cosmetic Applications and Efficacy Data
This compound offers several benefits for skin health, supported by in vitro and in vivo data.
Antioxidant and Anti-aging Effects
This compound is a potent antioxidant that can neutralize free radicals, a key contributor to skin aging. Its antioxidant capacity has been quantified in various studies.
Quantitative Data Summary: Antioxidant Activity
| Assay | Test System | IC50 / Activity | Reference |
| DPPH Radical Scavenging | Chemical Assay | IC50: 0.168 mg/mL | |
| ABTS Radical Scavenging | Chemical Assay | IC50: 0.065 mg/mL | |
| ROS Inhibition | Huh-7 cells | Inhibition at 50-200 μg/mL | [6] |
Mechanism of Action: Anti-aging
This compound's anti-aging effects are attributed to its ability to combat oxidative stress and inhibit matrix metalloproteinases (MMPs), enzymes that degrade collagen and elastin (B1584352) in the skin.[7]
Anti-inflammatory Properties
Chronic inflammation is a key factor in skin aging and various skin disorders. This compound has demonstrated significant anti-inflammatory activity by modulating key signaling pathways.
Quantitative Data Summary: Anti-inflammatory Activity
| Inflammatory Marker | Cell Line | Concentration | % Inhibition | Reference |
| MCP-1 | Endothelial Cells | 1 µM | 18.2% | |
| ICAM-1 | Endothelial Cells | 1 µM | 54.9% | |
| VCAM-1 | Endothelial Cells | 1 µM | 19.9% |
Signaling Pathway: NF-κB Inhibition
This compound exerts its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa B) signaling pathway. It prevents the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, a key step in the inflammatory response.
Skin Whitening and Hyperpigmentation Control
This compound has shown potential in reducing hyperpigmentation by inhibiting tyrosinase, the key enzyme in melanin (B1238610) synthesis.
Quantitative Data Summary: Tyrosinase Inhibition
| Assay | IC50 | Reference |
| Tyrosinase Inhibition | IC50: 1.28 mg/mL |
Mechanism of Action: Skin Whitening
By inhibiting tyrosinase activity, this compound can help to reduce the production of melanin, leading to a brighter and more even skin tone.
Photoprotection
Anthocyanins, including this compound, can absorb UV radiation and protect skin cells from photodamage. They help to mitigate the effects of UV-induced oxidative stress and inflammation.
Signaling Pathway: UV-Induced Damage and Photoprotection
UV radiation triggers a cascade of events in skin cells, including the generation of Reactive Oxygen Species (ROS) and the activation of MAPK signaling pathways, leading to increased MMP expression and collagen degradation. This compound can interfere with these processes.
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in cosmetic applications.
Protocol 1: In Vitro Cellular Antioxidant Activity (CAA) Assay
This protocol assesses the ability of this compound to reduce intracellular ROS levels in human dermal fibroblasts.
Workflow: Cellular Antioxidant Activity Assay
Methodology:
-
Cell Culture: Culture primary human dermal fibroblasts (HDFs) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed HDFs into a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Remove the culture medium and wash the cells with phosphate-buffered saline (PBS). Add 100 µL of DMEM containing various concentrations of this compound and 25 µM of 2',7'-dichlorofluorescin diacetate (DCFH-DA) to each well. Incubate for 1 hour.
-
Oxidative Stress Induction: Remove the treatment solution and wash the cells with PBS. Add 100 µL of a free radical initiator, such as 600 µM 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to each well.
-
Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a microplate reader.
-
Data Analysis: Calculate the area under the curve (AUC) for each concentration. The CAA unit is calculated as the percentage of inhibition of the AUC of the sample compared to the control.
Protocol 2: Pro-Collagen I Alpha 1 Synthesis Assay
This protocol quantifies the effect of this compound on the production of pro-collagen I alpha 1 in human dermal fibroblasts using an ELISA kit.[8][9][10][11]
Methodology:
-
Cell Culture and Seeding: Culture and seed HDFs as described in Protocol 1 in a 24-well plate.
-
Treatment: After 24 hours, replace the medium with serum-free DMEM containing various concentrations of this compound and a positive control (e.g., TGF-β1). Incubate for 48-72 hours.
-
Sample Collection: Collect the cell culture supernatant, which contains the secreted pro-collagen I alpha 1.
-
ELISA: Quantify the amount of pro-collagen I alpha 1 in the supernatant using a commercially available human Pro-Collagen I alpha 1 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Create a standard curve and determine the concentration of pro-collagen I alpha 1 in each sample.
Protocol 3: MMP-1 Inhibition Assay in UV-Irradiated Fibroblasts
This protocol evaluates the ability of this compound to inhibit the production of MMP-1 in HDFs after UV irradiation.
Methodology:
-
Cell Culture and Seeding: Culture and seed HDFs as described in Protocol 1 in a 24-well plate.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.
-
UVB Irradiation: Wash the cells with PBS and irradiate with UVB (e.g., 20 mJ/cm²).[12]
-
Incubation: Add fresh serum-free medium containing the respective concentrations of this compound and incubate for 24-48 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the amount of MMP-1 in the supernatant using a commercially available human MMP-1 ELISA kit.
-
Data Analysis: Determine the concentration of MMP-1 and calculate the percentage of inhibition for each sample concentration compared to the UV-irradiated control.
Protocol 4: In Vitro Photoprotection Assay in Human Keratinocytes
This protocol assesses the photoprotective effect of this compound on human keratinocytes (HaCaT cells) exposed to UV radiation.[13]
Methodology:
-
Cell Culture and Seeding: Culture HaCaT cells in DMEM with 10% FBS and seed them in a 96-well plate.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 4 hours.[14]
-
UVB Irradiation: Wash the cells with PBS and expose them to a specific dose of UVB radiation (e.g., 50 mJ/cm²).[14]
-
Incubation: Add fresh culture medium and incubate for 24 hours.
-
Cell Viability Assay: Assess cell viability using the MTT or resazurin (B115843) assay to determine the protective effect of the compound.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the UV-irradiated control.
Formulation Stability
The stability of this compound in cosmetic formulations is crucial for its efficacy. Anthocyanins are known to be sensitive to pH, light, and temperature.
Protocol for Stability Testing in an Oil-in-Water (O/W) Emulsion:
-
Formulation: Prepare a basic O/W cream formulation incorporating this compound at a desired concentration (e.g., 0.1-1.0%).
-
Storage Conditions: Store samples of the formulation under different conditions:
-
Temperature: 4°C, 25°C, and 40°C.
-
Light: Protected from light and exposed to daylight.
-
-
Evaluation: At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), evaluate the following parameters:
-
Physical Stability: Assess for any changes in color, odor, viscosity, and phase separation.
-
Chemical Stability: Quantify the concentration of this compound using a suitable analytical method like HPLC.
-
pH: Measure the pH of the formulation.
-
-
Data Analysis: Plot the degradation of this compound over time for each storage condition to determine its shelf-life in the formulation. Encapsulation techniques, such as using liposomes or cyclodextrins, can be explored to enhance the stability of the anthocyanin.[15]
Safety and Toxicology
This compound is generally considered safe for cosmetic use.[1] However, as with any active ingredient, it is essential to conduct appropriate safety assessments.
-
Skin Irritation: Based on available safety data sheets for Malvidin chloride, it is not classified as a skin irritant.[16] In vitro skin irritation tests using 3D human skin models can be performed to confirm this.[17]
-
Skin Sensitization: Malvidin chloride is not known to have sensitizing effects.[18] In vitro or in chemico assays can be conducted to assess its sensitization potential.[17]
-
Phototoxicity: Given its UV-absorbing properties, a phototoxicity assessment is recommended. This can be done in vitro using a 3T3 Neutral Red Uptake Phototoxicity Test (3T3 NRU PT).
-
General Safety: Available data suggests no significant toxicity, and it is not classified as a hazardous substance.[16][19][20]
Conclusion
This compound is a promising, multi-functional active ingredient for cosmetic formulations, offering antioxidant, anti-inflammatory, skin-lightening, and photoprotective benefits. The detailed protocols provided in this document will enable researchers and formulators to effectively evaluate and incorporate this potent anthocyanin into innovative skincare products. Further research into its long-term stability in various cosmetic bases and clinical efficacy will continue to solidify its position as a valuable component in the field of cosmetic science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 30113-37-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. malvidin-3-O-galactoside chloride, 30113-37-2 [thegoodscentscompany.com]
- 5. extrasynthese.com [extrasynthese.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. scribd.com [scribd.com]
- 9. abcam.com [abcam.com]
- 10. rndsystems.com [rndsystems.com]
- 11. raybiotech.com [raybiotech.com]
- 12. worthe-it.co.za [worthe-it.co.za]
- 13. Ultraviolet (UV) Damage and Protection: How HaCaT Cells Aid in Understanding Photoaging and Skin Cancer Risk_Vitro Biotech [vitrobiotech.com]
- 14. mdpi.com [mdpi.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. carlroth.com [carlroth.com]
- 17. criver.com [criver.com]
- 18. researchgate.net [researchgate.net]
- 19. lgcstandards.com [lgcstandards.com]
- 20. file.medchemexpress.com [file.medchemexpress.com]
Preparation of Malvidin-3-galactoside Chloride Stock Solutions for Experimental Use
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of stock solutions of Malvidin-3-galactoside chloride, a naturally occurring anthocyanin pigment prevalent in various plants, including red grapes and blueberries.[1][2] Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results in various fields, including pharmacology, cell biology, and analytical chemistry.
This compound is noted for its antioxidant, anti-inflammatory, and potential anti-tumor properties, making it a compound of significant interest in drug development and life sciences research.[2][3] This guide outlines the necessary physicochemical properties, solubility characteristics, and step-by-step procedures for preparing stock solutions for diverse experimental applications.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is fundamental for its proper handling and the preparation of stable solutions.
| Property | Value | Source |
| Molecular Formula | C23H25ClO12 | [4][5][6] |
| Molecular Weight | 528.89 g/mol | [4][5][6] |
| Appearance | Red-black powder | [4] |
| Storage (Solid) | 2-8°C or -20°C in a dry, dark place | [3][4][6] |
| Solubility | Soluble in methanol (B129727), DMSO, and DMF. Sparingly soluble in aqueous buffers. | [4][7] |
For aqueous applications, it is recommended to first dissolve the compound in a minimal amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695) before dilution with the aqueous buffer of choice.[7] It is important to note that aqueous solutions of anthocyanins are susceptible to degradation and it is advised not to store them for more than one day.[7]
Experimental Protocols
The choice of solvent and the concentration of the stock solution are contingent on the specific experimental requirements. Below are detailed protocols for preparing this compound stock solutions for common applications.
Protocol for General Cell Culture Experiments
For cell-based assays, a common solvent for the initial stock solution is sterile DMSO, which allows for high concentration stocks that can be diluted to final working concentrations in the cell culture medium.
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh out 5.29 mg of the compound.
-
Dissolution: Add the appropriate volume of sterile DMSO to the powder. For a 10 mM stock solution from 5.29 mg, add 1 mL of DMSO.
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but prolonged heating should be avoided.
-
Sterilization (Optional): If necessary, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. A datasheet suggests stability for up to 6 months at -80°C in DMSO.[3]
Example Working Concentrations: For cell cycle arrest and apoptosis studies in Huh-7 cells, working concentrations of 50-200 µg/mL were used.[1] To achieve a 100 µg/mL final concentration in 1 mL of cell culture medium, 1 µL of a 100 mg/mL stock solution in DMSO would be added.
Protocol for Analytical Chemistry (HPLC, Spectroscopy)
For analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, acidic conditions are often employed to maintain the stability of the flavylium (B80283) cation form of the anthocyanin.
Materials:
-
This compound powder
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl), concentrated
-
Volumetric flasks and pipettes
-
Amber glass vials
Procedure:
-
Solvent Preparation: Prepare acidified methanol by adding a small percentage of concentrated HCl to methanol (e.g., 0.1% v/v).
-
Weighing: Accurately weigh the this compound powder. For instance, to prepare a 1 mg/mL stock solution, weigh 10 mg of the compound.
-
Dissolution: Transfer the powder to a 10 mL volumetric flask and add a small amount of the acidified methanol. Swirl to dissolve and then bring the volume up to the 10 mL mark with the same solvent.
-
Storage: Transfer the solution to an amber glass vial to protect it from light and store at 4°C. For short-term use, this solution can be stored in the dark at 4°C.
Logical Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general workflow for preparing a stock solution and a simplified representation of a signaling pathway that this compound has been shown to modulate.
Caption: Workflow for preparing a stock solution of this compound.
Caption: Modulation of MAPK signaling by this compound.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. benthamopen.com [benthamopen.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, 95% (HPLC), MilliporeSigma Supelco 1 mg | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]
- 7. pubs.acs.org [pubs.acs.org]
Commercial Suppliers and Applications of High-Purity Malvidin-3-galactoside Chloride: A Guide for Researchers
For researchers, scientists, and drug development professionals investigating the therapeutic potential of anthocyanins, high-purity Malvidin-3-galactoside chloride is a compound of significant interest. This document provides a comprehensive overview of commercial suppliers, detailed application notes, and experimental protocols for the use of this compound in research settings.
Commercial Availability
High-purity this compound is available from several reputable commercial suppliers. Researchers can obtain this compound, often as an analytical standard, from the following sources:
| Supplier | Purity | Available Quantities | Notes |
| ChemFaces | High-purity | 5mg, 10mg, 20mg, and more | Offers solvent format for signaling inhibitor studies.[1] |
| MedchemExpress | 99.63% | Varies | Provides the compound as a ROS inhibitor and for anti-tumor research.[2][3] |
| MilliporeSigma (Supelco) | ≥95% (HPLC) | 1 mg | Marketed as an analytical standard.[4] |
| Santa Cruz Biotechnology | ≥95% | Varies | Intended for proteomics research.[5] |
| Extrasynthese | ≥95% (HPLC) | 10mg | Provided with a weight/weight absolute assay for quantitative titration.[6][7] |
| BOC Sciences | ≥95% | Varies | Supplier of research chemicals and biochemicals. |
Application Notes
This compound, an anthocyanin monomer, has demonstrated a range of biological activities, making it a valuable tool for various research applications.
Anticancer Research
This compound has been shown to possess anti-tumor properties, particularly in hepatocellular carcinoma (HCC) cells.[2][3] It can induce cell cycle arrest and apoptosis, and inhibit the production and accumulation of reactive oxygen species (ROS).[2][3] Studies have shown its ability to suppress the proliferation, migration, and invasion of cancer cells.[2]
Signal Transduction Pathway Analysis
This compound is a modulator of several key signaling pathways. It has been observed to inhibit the phosphorylation of ERK (p-ERK) while increasing the phosphorylation of p38 and JNK (p-p38 and p-JNK) in a dose-dependent manner.[2] Furthermore, it has been shown to down-regulate proteins in the Notch signaling pathway, including Notch1, notch intracellular domain (NICD), delta-like ligand 4 (DLL4), delta-like ligand 1 (DLL1), and hairy/enhancer of split 1 (Hes1).
Antioxidant and Anti-inflammatory Studies
As a potent antioxidant, this compound is utilized in studies investigating oxidative stress and inflammation.[1] It has been shown to have antioxidant and anti-inflammatory effects, which are beneficial in studying its protective effects in various disease models.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound, based on methodologies reported in the scientific literature.
Cell Viability and Cytotoxicity Assay
This protocol is used to determine the effect of this compound on the viability and proliferation of cancer cell lines, such as Huh-7 hepatocellular carcinoma cells.
Materials:
-
This compound
-
Huh-7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed Huh-7 cells in 96-well plates at a density of 5 x 10³ cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent like DMSO. Dilute the stock solution in culture medium to achieve final concentrations of 50, 100, and 200 μg/mL.[2] Remove the old medium from the wells and add 100 μL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.[2]
-
MTT/MTS Assay:
-
Add 10-20 μL of MTT or MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 μL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Quantitative Data Summary:
| Concentration (μg/mL) | Treatment Time (h) | Effect on Huh-7 Cell Viability |
| 50 | 48 | No significant effect[2] |
| 100 | 48 | No significant effect[2] |
| 50, 100, 200 | 72 | Notable cytotoxic effect[2] |
Apoptosis Assay by Flow Cytometry
This protocol is designed to quantify the induction of apoptosis in cancer cells treated with this compound.
Materials:
-
This compound
-
Huh-7 cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed Huh-7 cells in 6-well plates and treat with 50, 100, and 200 μg/mL of this compound for 72 hours as described in the cell viability protocol.[2]
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis of Signaling Proteins
This protocol allows for the detection of changes in the phosphorylation status of key signaling proteins in the MAPK and other pathways.
Materials:
-
This compound
-
Huh-7 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against: p-ERK, ERK, p-p38, p38, p-JNK, JNK, Caspase-3, Cleaved Caspase-3, Cleaved PARP, Notch1, NICD, DLL4, DLL1, Hes1, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat Huh-7 cells with 50, 100, and 200 μg/mL of this compound for 12 hours for MAPK pathway analysis or as required for other targets.[2] Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.
-
Immunoblotting:
-
Block the membranes with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membranes and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control.
Quantitative Data Summary:
| Target Protein | Concentration (μg/mL) | Treatment Time (h) | Observed Effect |
| p-ERK | 50-200 | 12 | Dramatically reduced in a dose-dependent manner[2] |
| p-p38 | 200 | 12 | Markedly increased[2] |
| p-JNK | 200 | 12 | Markedly increased[2] |
| Caspase-3, Cleaved-caspase-3, Cleaved-PARP | 50-200 | 72 | Markedly increased in a dose-dependent manner[2] |
| Notch1, NICD, DLL4, DLL1, Hes1 | Varies (in vivo) | 1 week (in vivo) | Significantly down-regulated |
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound.
Experimental Workflow
Caption: General experimental workflow for studying this compound.
References
- 1. maxapress.com [maxapress.com]
- 2. maxapress.com [maxapress.com]
- 3. saspublishers.com [saspublishers.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Blueberry Malvidin-3-galactoside Suppresses Hepatocellular Carcinoma by Regulating Apoptosis, Proliferation, and Metastasis Pathways In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Stability of Malvidin-3-galactoside chloride at different pH and temperatures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Malvidin-3-galactoside chloride. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For long-term storage, it is recommended to keep this compound at -20°C in a tightly sealed container, protected from light and moisture. For short-term use, storage at 2-8°C is acceptable.
Q2: At what pH is this compound most stable?
This compound, like other anthocyanins, is most stable in acidic conditions, typically at pH values of 3.0 or lower. As the pH increases, its stability decreases, and the color of the solution will change.
Q3: How does temperature affect the stability of this compound?
Higher temperatures accelerate the degradation of this compound. For optimal stability, it is crucial to avoid prolonged exposure to elevated temperatures. Thermal degradation typically follows first-order kinetics.
Q4: What are the expected color changes of a this compound solution at different pH values?
In highly acidic solutions (pH < 3), this compound appears red due to the predominance of the flavylium (B80283) cation. As the pH increases towards neutral, the color will fade and may shift towards blue or violet as the molecular structure changes to the quinonoidal base and chalcone (B49325) forms. At alkaline pH, degradation is rapid, often resulting in a yellowish-brown coloration.
Q5: What are the common degradation products of this compound?
Under thermal or pH-induced degradation, this compound can break down into several products. The primary degradation pathway involves the opening of the pyran ring to form chalcones. Further degradation can yield syringic acid and 2,4,6-trihydroxybenzaldehyde.[1]
Troubleshooting Guides
Issue 1: Unexpected Color Change or Fading in Solution
-
Possible Cause 1: pH Shift. The pH of your solution may have inadvertently changed. Anthocyanin color is highly pH-dependent.
-
Solution: Measure the pH of your solution. If necessary, adjust the pH using an appropriate buffer system. For consistent color, maintain a pH below 3.0.
-
-
Possible Cause 2: Exposure to Light. Prolonged exposure to light, especially UV light, can cause photodegradation of the anthocyanin.
-
Solution: Prepare and store solutions in amber vials or wrap containers with aluminum foil to protect from light.
-
-
Possible Cause 3: Presence of Oxidizing Agents. Oxidizing agents, including dissolved oxygen, can degrade this compound.
-
Solution: Use deoxygenated solvents for solution preparation. Consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments.
-
Issue 2: Precipitation of the Compound in Solution
-
Possible Cause 1: Poor Solubility. The solubility of this compound can be limited in certain solvents, especially at neutral or near-neutral pH.
-
Solution: Ensure the solvent system is appropriate. Acidified methanol (B129727) or ethanol (B145695) are commonly used for initial stock solutions. For aqueous solutions, maintain a low pH to keep the compound in its more soluble flavylium cation form.
-
-
Possible Cause 2: Aggregation. At higher concentrations, anthocyanins can self-aggregate, which may lead to precipitation.
-
Solution: Work with more dilute solutions if possible. If high concentrations are necessary, careful selection of the solvent system and pH is critical.
-
Issue 3: Inconsistent Results in HPLC Analysis
-
Possible Cause 1: On-column Degradation. If the mobile phase is not sufficiently acidic, the compound can degrade on the HPLC column, leading to peak tailing, broadening, or the appearance of unexpected peaks.
-
Solution: Ensure the mobile phase is adequately acidified, typically with formic acid or trifluoroacetic acid, to maintain a pH that ensures the stability of the flavylium cation.
-
-
Possible Cause 2: Improper Sample Preparation. Samples left at room temperature or exposed to light for extended periods before injection can degrade.
-
Solution: Prepare samples immediately before analysis. If there is a delay, store them at low temperatures (e.g., in an autosampler cooled to 4°C) and in light-protected vials.
-
-
Possible Cause 3: Contamination. Contamination in the HPLC system, such as in the mobile phase or on the column, can lead to spurious peaks and baseline instability.
-
Solution: Use HPLC-grade solvents and freshly prepared mobile phases. Regularly flush the column and the system to remove any contaminants.
-
Data Presentation
The following tables summarize the stability of Malvidin-3-glucoside, a closely related analog of Malvidin-3-galactoside. The stability behavior is expected to be very similar.
Table 1: Effect of pH on the Stability of Malvidin-3-glucoside at 25°C
| pH | Color Observation | Relative Stability |
| 1.0-3.0 | Red | High |
| 4.0-5.0 | Colorless/Faint Pink | Moderate to Low |
| 6.0-7.0 | Violet/Blue | Low |
| > 8.0 | Yellow/Brown | Very Low (rapid degradation) |
Table 2: Thermal Degradation Kinetics of Malvidin-3-glucoside at pH 3.5 *
| Temperature (°C) | Degradation Rate Constant (k) (min⁻¹) | Half-life (t½) (min) |
| 60 | Data not available | Data not available |
| 70 | Data not available | Data not available |
| 80 | 0.0025 | 277 |
| 90 | 0.0058 | 120 |
| 100 | 0.0125 | 55 |
*Data is for Malvidin-3-glucoside and degradation is reported to follow first-order kinetics.[2]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials: this compound, HPLC-grade methanol, 1M Hydrochloric acid (HCl).
-
Procedure:
-
Accurately weigh the desired amount of this compound powder in a light-protected vial.
-
Add a small amount of 1M HCl to the powder to aid in dissolution.
-
Add HPLC-grade methanol to reach the final desired concentration.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C in the dark.
-
Protocol 2: UV-Vis Spectrophotometric Analysis of pH-Dependent Color Changes
-
Materials: this compound stock solution, a series of buffers (e.g., citrate-phosphate buffer) covering a pH range from 2 to 8, UV-Vis spectrophotometer, quartz cuvettes.
-
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in each of the different pH buffers.
-
Allow the solutions to equilibrate for a set amount of time (e.g., 15 minutes) in the dark.
-
Measure the absorbance spectrum of each solution from 400 nm to 700 nm using the corresponding buffer as a blank.
-
Record the λmax (wavelength of maximum absorbance) and the absorbance value at the λmax for each pH.
-
Protocol 3: Determination of Thermal Stability using HPLC
-
Materials: this compound stock solution, a stable buffer (e.g., pH 3.0 citrate (B86180) buffer), heating block or water bath, HPLC system with a C18 column and a diode-array detector (DAD).
-
Procedure:
-
Prepare a working solution of this compound in the pH 3.0 buffer.
-
Divide the solution into several light-protected vials.
-
Place the vials in a heating block or water bath set to the desired temperature (e.g., 60°C, 70°C, 80°C).
-
At specified time intervals (e.g., 0, 30, 60, 90, 120 minutes), remove one vial from the heat and immediately place it in an ice bath to stop the degradation.
-
Analyze each sample by HPLC to determine the remaining concentration of this compound.
-
Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) from the slope of the line. The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
-
Visualizations
Caption: Experimental workflow for assessing the pH and thermal stability of this compound.
Caption: Simplified degradation pathway of this compound with increasing pH.
References
- 1. The identification of degradation products and degradation pathway of malvidin-3-glucoside and malvidin-3,5-diglucoside under microwave treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
Degradation products of Malvidin-3-galactoside chloride under experimental conditions
Welcome to the Technical Support Center for Malvidin-3-galactoside Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental degradation of this compound. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your research.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound under experimental stress conditions?
A1: While specific studies on this compound are limited, extensive research on its close structural analog, Malvidin-3-glucoside, provides strong evidence for the formation of several key degradation products. The primary degradation pathway involves the cleavage of the anthocyanin structure. Under various conditions such as acidic or alkaline hydrolysis, thermal stress, and oxidation, the following degradation products are commonly observed:
-
Syringic Acid: Formed from the B-ring of the malvidin (B83408) structure. Its presence is a key indicator of anthocyanin degradation.
-
2,4,6-Trihydroxybenzaldehyde (Phloroglucinol Aldehyde): Originates from the A-ring of the malvidin core.
-
Galactose: The sugar moiety released upon hydrolysis of the glycosidic bond.
-
Coumarin Glucosides: May form under certain pH conditions.
-
Anthocyanone A: A quinone methide derivative that can result from oxidative degradation.[1]
Q2: What are the main factors that influence the degradation rate of this compound?
A2: The stability of this compound, like other anthocyanins, is significantly influenced by several experimental parameters:
-
pH: Anthocyanins are most stable in acidic conditions (pH < 3). As the pH increases towards neutral and alkaline, the degradation rate accelerates significantly.[2][3]
-
Temperature: Elevated temperatures promote the degradation of anthocyanins, following first-order kinetics.[1][4] Higher temperatures can lead to the opening of the pyrylium (B1242799) ring and subsequent breakdown into smaller phenolic compounds.[5][6]
-
Light: Exposure to light, particularly UV radiation, can accelerate the degradation of anthocyanins.[7]
-
Oxygen: The presence of oxygen can lead to oxidative degradation pathways.
-
Presence of other compounds: Ascorbic acid, sulfites, and metal ions can also impact the stability of anthocyanins.
Q3: How can I monitor the degradation of this compound and quantify its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) or UV-Vis detection is the most common and effective method for monitoring the degradation of this compound and quantifying its degradation products. A typical stability-indicating HPLC method would involve:
-
Column: A reversed-phase C18 column is generally suitable.
-
Mobile Phase: A gradient elution with an acidified aqueous phase (e.g., water with formic acid or trifluoroacetic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol) is used to separate the parent compound from its degradation products.
-
Detection: this compound can be monitored at its visible maximum absorption wavelength (around 520-540 nm), while its degradation products, which are often colorless, can be detected at lower UV wavelengths (e.g., 280 nm for syringic acid).
For structural confirmation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing for Malvidin-3-galactoside peak | Secondary interactions with residual silanols on the HPLC column. Inappropriate mobile phase pH. Column contamination. | - Use a highly deactivated, end-capped C18 column.- Ensure the mobile phase pH is sufficiently low (typically below 3) to keep the analyte in its flavylium (B80283) cation form and suppress silanol (B1196071) ionization.- Use a guard column and/or implement a column washing step after each analytical run.[8] |
| Peak Broadening | High extra-column volume. Sub-optimal flow rate. Column aging. | - Use shorter, narrower internal diameter tubing for connections.- Optimize the flow rate for the specific column dimensions.- If peak broadening is gradual and affects all peaks, the column may need replacement.[9] |
| Poor Resolution between Degradation Products | Inadequate mobile phase gradient. Inappropriate column chemistry. | - Adjust the gradient slope to better separate closely eluting peaks.- Experiment with different column chemistries (e.g., phenyl-hexyl) that may offer different selectivity for phenolic compounds. |
| Ghost Peaks | Contamination in the mobile phase or injector. Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phases.- Implement a robust needle wash protocol in the autosampler.- Inject a blank solvent run to confirm the source of the ghost peaks. |
Experimental Variability
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent Degradation Rates | Fluctuations in temperature or pH. Inconsistent light exposure. | - Use a calibrated and stable heating apparatus (e.g., water bath, oven).- Prepare buffers accurately and verify the pH of the reaction mixture before and during the experiment.- Conduct experiments in a controlled light environment or use amber vials to protect samples from light. |
| Low Recovery of Degradation Products | Adsorption of analytes to container surfaces. Further degradation of primary degradation products. | - Use silanized glass vials to minimize adsorption.- Analyze samples at appropriate time points to capture the formation of primary degradation products before they degrade further. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent, such as methanol (B129727) with 0.1% HCl.
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH and keep at room temperature. Note that degradation will be rapid.
-
Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature.
-
Thermal Degradation: Dilute the stock solution in a buffered solution (e.g., pH 3.5 acetate (B1210297) buffer) and incubate at elevated temperatures (e.g., 60°C, 80°C, 100°C).
-
Photodegradation: Expose a solution of the compound in a quartz cuvette to a light source with a defined output (e.g., ICH option 2).
3. Sample Analysis:
-
At specified time intervals, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the sample (for acid and base hydrolysis).
-
Dilute the sample to an appropriate concentration with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method.
4. Data Analysis:
-
Monitor the decrease in the peak area of this compound and the increase in the peak areas of the degradation products over time.
-
Calculate the percentage degradation.
HPLC Method for Stability Indicating Assay
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 5% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5-20% B
-
20-25 min: 20-30% B
-
25-30 min: 30-5% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection: DAD at 530 nm (for Malvidin-3-galactoside) and 280 nm (for degradation products).
Visualizations
Caption: Proposed degradation pathway of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.unl.pt [research.unl.pt]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal degradation of anthocyanins and its impact on color and in vitro antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. benchchem.com [benchchem.com]
How to improve the solubility of Malvidin-3-galactoside chloride in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of Malvidin-3-galactoside chloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, particularly concerning its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: this compound is sparingly soluble in aqueous buffers alone. Therefore, it is highly recommended to first prepare a concentrated stock solution in an organic solvent. Dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695) are all suitable choices.[1] For maximum solubility, DMF is an excellent option.[1]
Q2: My this compound is not dissolving in my aqueous buffer. What should I do?
A2: Direct dissolution in aqueous buffers can be challenging. The recommended method is to first dissolve the compound in a minimal amount of an organic solvent like DMF or DMSO to create a concentrated stock solution.[1] You can then slowly add this stock solution to your aqueous buffer with gentle vortexing to reach the desired final concentration. This two-step process significantly improves solubility in the final aqueous solution.
Q3: I've prepared my solution, but I see precipitation over time. How can I prevent this?
A3: Precipitation of this compound in aqueous solutions, especially at neutral or near-neutral pH, can be due to its lower stability in these conditions. To mitigate this, consider the following:
-
pH: Anthocyanins like this compound are more stable in acidic conditions. If your experimental design allows, using a slightly acidic buffer (pH < 7) can improve stability and prevent precipitation.
-
Storage: Aqueous solutions of this compound are not recommended for long-term storage. It is best to prepare fresh solutions for each experiment. If you must store it, do so at 2-8°C for no more than 24 hours.[1] For longer-term storage, aliquoting the organic stock solution and storing it at -20°C or -80°C is the preferred method.
-
Co-solvents: Maintaining a small percentage of the organic co-solvent (e.g., 1-5% DMSO or DMF) in your final aqueous solution can help maintain solubility. However, always check the tolerance of your specific experimental system (e.g., cell line) to the final concentration of the organic solvent.
Q4: What is the optimal pH for working with this compound in aqueous solutions?
A4: The stability of this compound is pH-dependent. It is most stable in acidic environments. For applications where color and stability are critical, a lower pH is preferable. However, for cell-based assays that require physiological pH (around 7.2-7.4), it is crucial to prepare fresh solutions and minimize the time the compound spends in the neutral buffer before use to avoid degradation and precipitation.
Q5: Can I heat the solution to improve the solubility of this compound?
A5: Gentle warming and sonication can be used to aid the dissolution of this compound in the initial organic solvent. However, excessive heating of the final aqueous solution should be avoided as it can accelerate the degradation of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in aqueous buffer. | Direct addition to buffer without an organic co-solvent. | Prepare a concentrated stock solution in DMF, DMSO, or ethanol first, then dilute into the aqueous buffer.[1] |
| Precipitation occurs after dilution in cell culture medium. | The final concentration of the compound exceeds its solubility in the medium. The pH of the medium affects stability. | Lower the final concentration of this compound. Ensure the organic solvent concentration from the stock solution is compatible with your cells and does not exceed recommended limits (typically <0.5% for many cell lines). Prepare the final dilution immediately before adding to the cells. |
| Color of the solution changes or fades over time. | Degradation of the anthocyanin structure, which is sensitive to pH, light, and temperature. | Prepare solutions fresh and protect them from light. Store stock solutions at -20°C or -80°C in the dark. Use a slightly acidic buffer if the experiment allows. |
| Inconsistent experimental results. | Degradation of the compound in aqueous solution leading to a lower effective concentration. | Prepare fresh dilutions for each experiment from a frozen stock. Minimize the time the compound is in the aqueous buffer before use. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~25 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | ~16 mg/mL | [1] |
| Ethanol | ~16 mg/mL | [1] |
| 1:9 solution of DMF:PBS (pH 7.2) | ~0.1 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMF
-
Weighing: Accurately weigh out the required amount of this compound powder (Molecular Weight: 528.89 g/mol ). For 1 mL of a 10 mM stock solution, you will need 5.29 mg.
-
Dissolution: Add the appropriate volume of high-purity DMF to the powder.
-
Mixing: Vortex the solution gently until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C for long-term stability. Protect from light.
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium
-
Thaw Stock Solution: Thaw a vial of the 10 mM stock solution of this compound in DMF at room temperature.
-
Dilution: In a sterile microcentrifuge tube, perform a 1:100 dilution of the stock solution into your cell culture medium. For example, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium.
-
Mixing: Mix thoroughly by gentle pipetting or brief vortexing.
-
Application: Use the freshly prepared 100 µM working solution immediately for your cell-based experiments. Note that the final concentration of DMF in this example is 0.1%, which is generally well-tolerated by most cell lines.
Visualizations
Caption: Signaling pathway of this compound in cancer cells.
Caption: Recommended workflow for preparing this compound solutions.
References
Common experimental artifacts when working with Malvidin-3-galactoside chloride
Welcome to the technical support center for Malvidin-3-galactoside chloride. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental complexities of working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and key data presented for easy reference.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the handling and use of this compound in a laboratory setting.
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
A1: this compound has varying solubility in different solvents. It is sparingly soluble in aqueous buffers. For cell culture experiments, it is advisable to first dissolve the compound in an organic solvent like DMSO, ethanol, or DMF and then make further dilutions in the aqueous buffer of choice.[1] It is not recommended to store the aqueous solution for more than one day.[1]
Q2: My this compound solution changes color. Is this normal?
A2: Yes, this is a normal characteristic of anthocyanins like this compound. The color of the solution is highly dependent on the pH. Under acidic conditions (pH < 3), it will appear red. As the pH increases towards neutral and alkaline, the color will shift towards blue and may eventually become colorless due to structural changes.[2] Be mindful of the pH of your experimental buffers, as this will impact the observed color and the stability of the compound.
Q3: I suspect my this compound is degrading during my experiment. How can I minimize this?
A3: this compound is sensitive to light, heat, and pH.[3] Degradation is more rapid at neutral to alkaline pH.[4] To minimize degradation:
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Storage: Store the solid compound at -20°C in a dry, dark place.[5][6] A stock solution in DMSO can be stored at -80°C for up to six months or at 4°C for up to two weeks.[7]
-
Handling: Prepare solutions fresh and protect them from light.
-
pH: Maintain a slightly acidic pH if your experimental design allows. Avoid prolonged incubation at physiological or alkaline pH.
-
Temperature: Avoid high temperatures. Thermal degradation follows first-order kinetics and is accelerated at higher temperatures.[3]
Q4: I am observing unexpected peaks in my HPLC analysis. What could be the cause?
A4: Several factors can lead to unexpected peaks in your HPLC chromatogram:
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Degradation Products: As this compound can degrade, especially at pH 8.1, you may be observing its degradation products.[4]
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Self-Aggregation: At higher concentrations, anthocyanins can self-aggregate, which may affect their chromatographic behavior.[4] It is recommended to work with concentrations that minimize this effect.
-
Contaminants: Ensure the purity of your standard and the cleanliness of your HPLC system.
Q5: I am seeing inconsistent results in my cell-based assays. What are some potential artifacts?
A5: Inconsistent results in cell-based assays can arise from several sources:
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Solubility and Precipitation: If the compound precipitates in your cell culture media, it will not be available to the cells, leading to variability. Ensure complete dissolution and consider the final concentration of the organic solvent used for the stock solution.
-
Stability in Media: The compound can degrade in the cell culture media over the course of the experiment due to pH and temperature. Consider the duration of your assay and refresh the media with freshly prepared compound if necessary.
-
Interference with Assay Readouts: As a colored and fluorescent molecule, this compound can interfere with absorbance and fluorescence-based assays. It is crucial to include proper controls, such as wells with the compound but without cells, to account for any background signal.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound to aid in experimental design.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference |
| Dimethylformamide (DMF) | 25 mg/mL | [8] |
| Dimethyl sulfoxide (B87167) (DMSO) | 16 mg/mL | [8] |
| Ethanol | 16 mg/mL | [8] |
| DMF:PBS (pH 7.2) (1:9) | 0.1 mg/mL | [1][8] |
Table 2: Stability of this compound Solutions
| Solvent/Condition | Storage Temperature | Recommended Storage Duration | Reference |
| Solid | -20°C | ≥ 4 years | |
| Aqueous Solution | Not Specified | Not recommended for more than one day | [1] |
| DMSO Solution | 4°C | 2 weeks | [7] |
| DMSO Solution | -80°C | 6 months | [7] |
Key Experimental Protocols
This section provides detailed methodologies for common experiments involving this compound.
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare a concentrated stock solution and subsequent working dilutions for use in in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS) or cell culture medium, sterile
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Calculate the required mass of this compound for your desired stock concentration and volume (Molecular Weight: 528.89 g/mol ).
-
Under sterile conditions, dissolve the weighed powder in the appropriate volume of DMSO.
-
Vortex or gently warm the solution to ensure complete dissolution.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using sterile PBS or cell culture medium immediately before use.
-
Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To separate and quantify this compound in a sample.
Materials:
-
HPLC system with a Diode Array Detector (DAD) or UV-Vis detector
-
C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm)
-
Mobile Phase A: Water/Formic Acid/Acetic Acid (e.g., 1000:8:9, v/v/v), pH 2
-
Mobile Phase B: Acetonitrile
-
This compound standard
-
Sample for analysis
Procedure:
-
Standard Preparation:
-
Prepare a series of standard solutions of this compound of known concentrations (e.g., 0.5-10 mg/L) in the mobile phase.[9]
-
-
HPLC Conditions:
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Signaling Pathways and Experimental Workflows
This section provides diagrams of key signaling pathways modulated by this compound and a general experimental workflow.
Signaling Pathways
This compound has been shown to influence several critical cellular signaling pathways.
Caption: PI3K/Akt Signaling Pathway Inhibition.
Caption: MAPK/ERK Signaling Pathway Modulation.
Caption: NF-κB Signaling Pathway Inhibition.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability and Antiproliferative Activity of Malvidin-Based Non-Oxonium Derivative (Oxovitisin A) Compared with Precursor Anthocyanins and Pyranoanthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing the Chemistry of Malvidin-3-O-glucoside and Malvidin-3,5-O-diglucoside Networks: A Holistic Approach to the Acidic and Basic Paradigms with Implications in Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. extrasynthese.com [extrasynthese.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. caymanchem.com [caymanchem.com]
- 9. benthamopen.com [benthamopen.com]
Optimizing concentration of Malvidin-3-galactoside chloride for cell culture experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Malvidin-3-galactoside chloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for my cell line?
A1: The optimal concentration is cell-line dependent and should be determined empirically. A good starting point is to perform a dose-response experiment. Based on published studies, concentrations ranging from 1 µM to 200 µg/mL have been used. For instance, in Huh-7 cells, concentrations of 50, 100, and 200 µg/mL have been shown to display cytotoxicity, particularly after 72 hours of incubation[1]. In contrast, anti-inflammatory effects in endothelial cells were observed at concentrations as low as 1 µM[2][3]. It is recommended to start with a broad range (e.g., 1, 10, 50, 100, 200 µM) and assess cell viability using an MTT or similar assay to determine the cytotoxic threshold for your specific cell line.
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in organic solvents like DMSO and ethanol (B145695) and sparingly soluble in aqueous buffers[4]. It is recommended to prepare a concentrated stock solution in DMSO or ethanol. For cell culture experiments, the stock solution should be diluted in the cell culture medium to the final desired concentration. The final concentration of the organic solvent in the medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. Aqueous solutions of this compound are not recommended for long-term storage; it is best to prepare them fresh for each experiment[4]. The powdered form should be stored at -20°C[5][6].
Q3: Is this compound stable in cell culture medium?
A3: Anthocyanins like this compound can be unstable in physiological pH and are sensitive to light and high temperatures[7][8]. The stability is influenced by the pH of the culture medium[9][10]. It is advisable to minimize the exposure of the compound and the treatment medium to light. For long-term experiments, consider replenishing the medium with freshly prepared this compound periodically.
Q4: What are the known biological activities of this compound?
A4: this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties[7][11][12]. It has been shown to induce cell cycle arrest and apoptosis in hepatocellular carcinoma cells (Huh-7)[1][13]. It can also inhibit the production of reactive oxygen species (ROS) and modulate various signaling pathways, including PI3K/AKT, MAPK, and NF-κB[1][2][11][14].
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | - Concentration is too low.- Compound has degraded.- Incubation time is too short. | - Perform a dose-response experiment with a wider and higher concentration range.- Prepare fresh stock and working solutions for each experiment. Minimize exposure to light.- Increase the incubation time. Check literature for typical incubation times for your expected outcome. |
| High cell death/cytotoxicity | - Concentration is too high.- Solvent concentration is toxic. | - Perform a dose-response experiment to determine the IC50 value and work with concentrations below that for non-cytotoxic effects.- Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below toxic levels (typically <0.1%). |
| Precipitation of the compound in the cell culture medium | - Poor solubility in the aqueous medium.- Concentration exceeds the solubility limit. | - Ensure the stock solution is fully dissolved before diluting in the medium.- Pre-warm the cell culture medium before adding the compound.- Reduce the final concentration of the compound. |
| Inconsistent or variable results | - Instability of the compound.- Inconsistent cell seeding density.- Pipetting errors. | - Prepare fresh solutions for each experiment and protect from light.- Ensure consistent cell numbers are seeded for each experiment.- Use calibrated pipettes and ensure proper mixing of solutions. |
| Color change of the medium | - Anthocyanins are natural pigments and their color is pH-dependent. | - This is a normal characteristic of anthocyanins. The color may change from red in acidic conditions to blue/purple in more neutral/alkaline conditions[7][15]. This does not necessarily indicate a problem with the experiment. |
Experimental Protocols & Data
Table 1: Reported Concentrations and Effects of this compound in Cell Culture
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| Huh-7 (Hepatocellular Carcinoma) | 50, 100, 200 µg/mL | 24, 48, 72 h | Cytotoxicity, S phase cell cycle arrest, apoptosis | [1] |
| Huh-7 | 50-200 µg/mL | 12 h | Inhibition of ROS production, reduced p-ERK levels | [1] |
| Endothelial Cells | 1 µM | Not specified | Inhibition of inflammatory markers (MCP-1, ICAM-1, VCAM-1) | [2][3] |
| Human Retinal Capillary Endothelial Cells | Not specified | Not specified | Protection from high-glucose-induced injury, decreased ROS | [11] |
Protocol: Determining Optimal Concentration using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, prepare serial dilutions in cell culture medium to achieve final concentrations ranging from 1 µM to 200 µM. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared treatment media to the respective wells.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for cell-based assays with this compound.
Caption: Key signaling pathways modulated by this compound in various cell types.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-inflammatory effect of the blueberry anthocyanins malvidin-3-glucoside and malvidin-3-galactoside in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. extrasynthese.com [extrasynthese.com]
- 7. Malvidin-3-O-galactoside Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Anthocyanin Production from Plant Cell and Organ Cultures In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Stability and Antiproliferative Activity of Malvidin-Based Non-Oxonium Derivative (Oxovitisin A) Compared with Precursor Anthocyanins and Pyranoanthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Food Anthocyanins: Malvidin and Its Glycosides as Promising Antioxidant and Anti-Inflammatory Agents with Potential Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Blueberry Malvidin-3-galactoside Suppresses Hepatocellular Carcinoma by Regulating Apoptosis, Proliferation, and Metastasis Pathways In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anthocyanins | MEL Chemistry [melscience.com]
Storage and handling recommendations for Malvidin-3-galactoside chloride powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of Malvidin-3-galactoside chloride powder.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term and short-term storage conditions for this compound powder?
For long-term stability, it is recommended to store the powder at -20°C. For short-term storage, 2-8°C is acceptable. The compound should be kept in a tightly sealed container, protected from light and moisture.
Q2: I received my this compound powder at room temperature. Is it still viable?
Shipping at room temperature for a duration of less than two weeks is generally acceptable and should not affect the quality of the compound.[1] Upon receipt, it is crucial to store it at the recommended temperatures.
Q3: What personal protective equipment (PPE) should I use when handling the powder?
When handling this compound powder, it is important to use appropriate personal protective equipment. This includes safety goggles with side shields, protective gloves, and a lab coat. To prevent inhalation of the powder, a suitable respirator or handling the powder in a well-ventilated area, such as a fume hood, is recommended.
Q4: How do I prepare a stock solution of this compound?
The solubility of this compound can vary depending on the solvent. It is soluble in methanol. For aqueous solutions, it is often recommended to first dissolve the compound in a small amount of an organic solvent like DMSO or ethanol (B145695) before diluting with the aqueous buffer.
Q5: My this compound solution has changed color. What does this mean?
Anthocyanins like this compound are sensitive to pH, and their color is a direct indicator of the solution's acidity. In acidic conditions (pH < 3), the solution will typically appear red. As the pH increases towards neutral, the color may shift to purple, and under alkaline conditions (pH > 7), it can become blue and then degrade to a yellowish-brown color.[2] Unexpected color changes may indicate a change in the pH of your solution or degradation of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Powder appears clumpy or discolored upon receipt. | Exposure to moisture or light during shipping or storage. | Contact the supplier for a replacement. Do not use if the integrity of the compound is questionable. |
| Difficulty dissolving the powder in an aqueous buffer. | This compound has limited solubility in purely aqueous solutions. | First, dissolve the powder in a small amount of a compatible organic solvent such as DMSO or ethanol. Then, slowly add the aqueous buffer to the organic solvent solution while vortexing to achieve the desired final concentration. |
| The prepared solution appears colorless or has a brownish tint. | The compound has likely degraded. Anthocyanins are unstable at neutral or alkaline pH and can also be degraded by light, high temperatures, and oxygen.[2] | Prepare fresh solutions immediately before use. Ensure the pH of your solvent is acidic (ideally pH 2-3) for maximum stability.[2] Protect solutions from light and heat. |
| Inconsistent results between experiments. | This could be due to the degradation of the stock solution, variations in pH, or exposure to light. | Prepare fresh stock solutions for each experiment. Use a pH-stable buffer if possible and minimize the exposure of your solutions to light and elevated temperatures. |
| Precipitation is observed in the stock solution after storage. | The compound may have come out of solution, especially at lower temperatures or if the concentration is high. | Gently warm the solution and vortex to redissolve the compound. If precipitation persists, consider preparing a fresh, less concentrated stock solution. |
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Long-Term Storage Temperature | -20°C | Multiple supplier datasheets |
| Short-Term Storage Temperature | 2-8°C | Multiple supplier datasheets |
| Appearance | Red-black powder | ChemicalBook |
| Solubility | Soluble in methanol | ChemicalBook |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution for Cell Culture Experiments
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube inside a chemical fume hood.
-
Initial Dissolution: Add a small volume of sterile, cell culture-grade DMSO to the powder to create a concentrated stock solution (e.g., 10 mg/mL). Vortex thoroughly until the powder is completely dissolved.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
-
Working Solution Preparation: When ready to use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium. Ensure the final concentration of DMSO in the medium is low (typically <0.1%) to avoid solvent toxicity to the cells.
Protocol 2: General Antioxidant Activity Assay (DPPH Method) - A Guideline
This protocol provides a general guideline. Specific concentrations and incubation times may need to be optimized for your experimental setup.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Prepare a series of dilutions of your this compound stock solution in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of each this compound dilution to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control well with only DPPH and methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The antioxidant activity is calculated as the percentage of DPPH radical scavenging.
Visualizations
Caption: Workflow for preparing this compound for cell-based assays.
Caption: A decision tree for troubleshooting solubility problems with this compound.
References
Troubleshooting low yield in Malvidin-3-galactoside chloride extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the extraction of Malvidin-3-galactoside chloride, a key anthocyanin.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My final yield of this compound is significantly lower than expected. What are the potential causes?
Low yield is a common issue that can stem from several factors throughout the extraction and purification process. The primary causes can be categorized as inefficient extraction, degradation of the target molecule, or mechanical losses.
Troubleshooting Steps:
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Verify Raw Material Quality: The concentration of this compound can vary depending on the plant source, its maturity, and storage conditions.[1] Ensure you are using a high-quality, appropriate plant source.
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Optimize Extraction Solvent: The choice of solvent is critical for efficient extraction.[1][2] this compound is a polar molecule and requires a polar solvent.
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Recommended Solvents: Acidified methanol (B129727) or ethanol (B145695) are commonly used.[2][3] A typical solvent is 80% aqueous methanol or 60% aqueous ethanol.[3][4]
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Acidification: Anthocyanins are most stable at a low pH (typically 3-4).[2][5] The addition of a weak acid like citric acid, formic acid, or acetic acid to the solvent is crucial to prevent degradation.[2][6]
-
-
Evaluate Extraction Parameters: Suboptimal extraction parameters can significantly impact your yield.[4]
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Temperature: While heat can enhance extraction, excessive temperatures will degrade this compound.[7] For methods like ultrasound-assisted extraction (UAE), a controlled temperature of around 40-60°C is often recommended.[3][5]
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Time: Ensure sufficient extraction time for the chosen method. For maceration, this could be 48-72 hours, while for UAE, 30-60 minutes may be adequate.[4]
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Solid-to-Liquid Ratio: A low ratio may result in incomplete extraction. A common starting point is a 1:10 or 1:12 solid-to-solvent ratio (w/v).[3][4][8]
-
-
Review Purification Strategy: Significant loss of the target compound can occur during purification.
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Temperature Control: During solvent evaporation, use a rotary evaporator under reduced pressure to maintain a low temperature (below 45°C).[4]
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pH Stability: Maintain a slightly acidic pH throughout the purification process to ensure the stability of the flavylium (B80283) cation form of the anthocyanin.[2][4]
-
FAQ 2: The color of my extract is brownish or faded instead of the expected deep red/purple. What does this indicate?
A color change from the characteristic red/purple of anthocyanins to a brownish hue is often an indicator of degradation. This can be caused by several factors.
Troubleshooting Steps:
-
Check the pH: Anthocyanins are most stable and brightly colored in acidic conditions (pH < 3).[2] At higher pH values, they can convert to a colorless chalcone (B49325) form or degrade. Ensure your extraction solvent is properly acidified.
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Avoid High Temperatures: Thermal degradation is a significant cause of color loss and yield reduction.[9][7] Monitor the temperature closely during any heating steps.
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Protect from Light: Exposure to light, particularly UV light, can cause photodegradation of anthocyanins.[10] Conduct the extraction and purification in a dark or low-light environment, and store extracts in amber-colored containers.
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Minimize Oxygen Exposure: Oxidation can also lead to the degradation of anthocyanins. While challenging to eliminate completely, working quickly and minimizing headspace in storage containers can help.
Quantitative Data Summary
The following table summarizes typical yields and optimal extraction parameters for anthocyanins, including this compound, from various sources as reported in the literature.
| Parameter | Blueberry (Fresh Weight) | Blueberry Residue |
| Extraction Method | Subcritical-Water Extraction (SWE) | Ultrasound-Assisted Dual-Aqueous Phase |
| Optimal Temperature | 130°C | 60°C |
| Optimal Time | 3 min | 80 min |
| Optimal pH | Acidified (1% Citric Acid) | 3.5 |
| Solid-to-Liquid Ratio | Not specified | 1:60 |
| Reported Yield | 0.20 ± 0.01 mg/g Malvidin-3-galactoside | 12.372 ± 0.078 mg/g total anthocyanins |
| Reference | [6] | [5] |
Experimental Protocols
Protocol 1: Small-Scale Troubleshooting Extraction
This protocol is designed for a quick evaluation of your extraction parameters on a small scale.
-
Sample Preparation:
-
Weigh 1 gram of finely ground, dried plant material.
-
-
Extraction:
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Prepare 10 mL of 80% aqueous methanol acidified with 0.1% formic acid.
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Combine the plant material and solvent in a covered test tube.
-
Place the tube in an ultrasonic bath at 40°C for 30 minutes.
-
-
Isolation:
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Centrifuge the mixture to pellet the solid material.
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Filter the supernatant through a 0.45 µm syringe filter.
-
-
Analysis:
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Analyze the extract using HPLC-DAD to quantify the this compound content. Compare this to a standard of known concentration.
-
Visual Guides
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for troubleshooting low yields in this compound extraction.
Caption: A flowchart for systematically troubleshooting low extraction yields.
Factors Affecting Malvidin-3-galactoside Stability
This diagram illustrates the key factors that can lead to the degradation of this compound.
Caption: Key environmental factors leading to the degradation of Malvidin-3-galactoside.
References
- 1. Influences and Optimization: Factors Affecting the Extraction of Anthocyanins [greenskybio.com]
- 2. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Optimization the extraction of anthocyanins from blueberry residue by dual-aqueous phase method and cell damage protection study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
How to prevent oxidation of Malvidin-3-galactoside chloride during experiments
Welcome to the technical support center for Malvidin-3-galactoside chloride. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the oxidation and degradation of this compound during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and use of this compound in a question-and-answer format.
Q1: My this compound solution is changing color from red/purple to colorless or brownish-yellow. What is happening?
A1: This color change is a common indicator of the degradation of this compound. Anthocyanins, like this compound, are susceptible to structural changes due to factors such as pH, temperature, light, and the presence of oxygen. At a low pH (below 3), the vibrant red flavylium (B80283) cation is the stable form. As the pH increases towards neutral, it can convert to a colorless carbinol pseudo-base and then to a yellow-brown chalcone (B49325). Oxidation can also lead to the formation of brownish degradation products.
Troubleshooting Steps:
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Check the pH of your solution: Ensure the pH is in the acidic range (ideally pH 1-3) to maintain the flavylium cation's stability.
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Protect from light: Store solutions in amber vials or cover them with aluminum foil to prevent photodegradation.
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Maintain low temperatures: Perform experiments at low temperatures (e.g., on ice) whenever possible and store stock solutions at -20°C or below.
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Deoxygenate solvents: The presence of oxygen can accelerate degradation. Purging solvents with an inert gas like nitrogen or argon can help minimize oxidation.
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Add an antioxidant: Consider adding an antioxidant to your solution.
Q2: I am observing a decrease in the absorbance of my this compound solution during UV-Vis spectroscopic measurements. How can I prevent this?
A2: A decrease in absorbance, particularly at the λmax (around 520-530 nm in acidic conditions), indicates a loss of the colored flavylium cation. This is likely due to degradation during the measurement period.
Troubleshooting Steps:
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Minimize exposure time: Prepare samples immediately before measurement and keep the time in the spectrophotometer to a minimum.
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Use a temperature-controlled cuvette holder: Maintain a low and constant temperature during the measurement.
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Work in an acidic buffer: Ensure your sample is diluted in a buffer with a pH between 1 and 3.
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Check for interfering substances: The presence of oxidizing agents, metal ions (like iron or copper), or enzymes (like polyphenol oxidases) in your sample matrix can accelerate degradation.
Q3: What are the ideal storage conditions for solid this compound and its solutions?
A3: Proper storage is crucial to prevent degradation.
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Solid Form: Store the solid compound in a tightly sealed container in a dry, dark place at -20°C for long-term storage or 2-8°C for short-term storage. It is sensitive to air and light.
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Solutions: Prepare stock solutions in an acidic solvent (e.g., methanol (B129727) with 0.1% HCl). Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping them in foil. For short-term use, solutions can be kept on ice.
Q4: Can I use antioxidants to protect my this compound solutions? If so, which ones and at what concentration?
A4: Yes, antioxidants can be effective in preventing oxidation. Common choices include:
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Ascorbic Acid (Vitamin C): While it can have a protective effect, the interaction is complex, and in some cases, it can accelerate degradation, especially in the presence of metal ions. If used, typical concentrations range from 0.1 to 1 mM. It is advisable to test its effect on your specific experimental system.
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Sodium Metabisulfite: This is a potent antioxidant that can prevent enzymatic and chemical oxidation. However, it can cause bleaching of the anthocyanin color. Use with caution and at low concentrations (e.g., 10-100 ppm), depending on the application.
-
Glutathione: This is a natural antioxidant that can help protect anthocyanins from reactive oxygen species.
It is recommended to run a small-scale pilot experiment to determine the optimal type and concentration of antioxidant for your specific conditions.
Stability of this compound: Quantitative Data
The stability of this compound is highly dependent on environmental factors. The degradation generally follows first-order kinetics. The following table summarizes the influence of various factors on its stability.
| Factor | Condition | Effect on Stability | Half-life (t1/2) | Reference |
| pH | pH < 3 | High stability (red flavylium cation predominates) | Long | |
| pH 3 - 6 | Decreased stability (colorless carbinol and chalcone forms) | Shorter | ||
| pH > 6 | Rapid degradation (blue/colorless forms, leading to breakdown) | Very Short | ||
| Temperature | 4°C | High stability | Long | |
| 25°C (Room Temp) | Moderate degradation | Shorter than at 4°C | ||
| > 50°C | Rapid degradation | Very Short | ||
| Light | Darkness | High stability | Long | |
| Ambient Light | Moderate degradation | Shorter than in darkness | ||
| UV Light | Rapid degradation | Very Short | ||
| Oxygen | Anaerobic (inert gas) | High stability | Long | |
| Aerobic (presence of O2) | Increased degradation | Shorter than anaerobic |
Note: Specific half-life values are highly dependent on the complete experimental matrix (e.g., solvent, presence of other compounds). The information provided is a general guide.
Key Experimental Protocols
To minimize oxidation, follow these detailed methodologies for key experiments.
Protocol 1: Preparation of a Stable Stock Solution
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Weighing: Weigh the solid this compound in a controlled environment with minimal exposure to light and humidity.
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Solvent Preparation: Use a pre-chilled, deoxygenated acidic solvent. A common choice is methanol or ethanol (B145695) containing 0.1% (v/v) hydrochloric acid or formic acid. To deoxygenate, bubble nitrogen or argon gas through the solvent for 15-20 minutes.
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Dissolution: Dissolve the solid in the prepared solvent by gentle vortexing. Avoid vigorous shaking which can introduce oxygen. Perform this step on ice.
-
Storage: Immediately transfer the stock solution to amber glass vials, flush the headspace with inert gas, and seal tightly. Store at -20°C or -80°C for long-term storage.
Protocol 2: Spectroscopic Analysis (UV-Vis)
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Buffer Preparation: Prepare an acidic buffer (e.g., 0.1 M HCl-KCl buffer, pH 1.0; or 0.2 M acetate (B1210297) buffer, pH 3.0). Deoxygenate the buffer if possible.
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Sample Dilution: Dilute your stock solution of this compound to the desired concentration using the pre-chilled acidic buffer immediately before measurement.
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Spectrophotometer Setup: Use a spectrophotometer with a temperature-controlled cuvette holder set to a low temperature (e.g., 10-15°C).
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Measurement: Quickly transfer the diluted sample to a quartz cuvette and perform the spectral scan. The characteristic absorbance maximum (λmax) for the flavylium cation is typically in the range of 520-530 nm.
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Time-course experiment: To assess stability in your experimental medium, you can monitor the absorbance at λmax over time.
Visualizing Experimental Workflows and Degradation Pathways
Experimental Workflow for Minimizing Oxidation
Caption: A recommended workflow for handling this compound to minimize oxidation.
Simplified Degradation Pathway of this compound
Caption: A simplified representation of the pH-dependent and oxidative degradation of this compound.
Impact of solvent choice on Malvidin-3-galactoside chloride stability and activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of solvent choice on the stability and activity of Malvidin-3-galactoside chloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The choice of solvent depends on the intended application. For creating stock solutions, organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol (B129727) are suitable. This compound is sparingly soluble in aqueous buffers.[1] For aqueous solutions, it is recommended to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with the aqueous buffer.[1]
Q2: How should I store solutions of this compound?
A2: Aqueous solutions of anthocyanins, including this compound, are not recommended for storage for more than one day due to their instability.[1] For long-term storage, it is best to store the compound as a solid at -20°C in a dry and dark place.[2] If you must store solutions, prepare them fresh and protect them from light and elevated temperatures.
Q3: What factors can affect the stability of this compound in my experiments?
A3: The stability of this compound is primarily influenced by pH, temperature, and light. Anthocyanins are generally more stable at acidic pH (low pH levels).[3] As the pH increases, they can degrade or undergo structural changes, leading to a loss of color and activity.[1][3] Elevated temperatures also accelerate degradation.[4][5] Exposure to light can cause the acyl structure of anthocyanins to break down, reducing stability.[6]
Q4: Does the solvent affect the antioxidant activity of this compound?
A4: Yes, the solvent can influence the results of antioxidant activity assays. The polarity of the solvent can affect the solubility of the compound and its interaction with the radicals used in the assay (e.g., DPPH).[7] For instance, ethanolic extracts of fruits have shown high free radical scavenging activity.[7] It is crucial to use the same solvent system when comparing the antioxidant activity of different samples.
Q5: Can I use water to dissolve this compound for cell culture experiments?
A5: While Malvidin is highly soluble in water compared to methanol and ethanol, its glycosides like this compound have limited solubility in aqueous buffers.[1][3] For cell culture experiments, it is common practice to prepare a concentrated stock solution in a cell-culture compatible solvent like DMSO and then dilute it to the final working concentration in the cell culture medium. It is important to ensure the final concentration of the organic solvent is low enough to not be toxic to the cells.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid loss of color in solution | High pH of the solvent/buffer: Anthocyanins are unstable at neutral to basic pH. | - Ensure the solvent or buffer system has an acidic pH (ideally below 4).- If the experimental conditions require a neutral pH, prepare fresh solutions immediately before use and minimize the time the compound is in the neutral buffer. |
| Elevated temperature: Heat accelerates the degradation of anthocyanins. | - Prepare and handle solutions at room temperature or on ice.- Avoid heating solutions containing this compound unless it is a specific requirement of the experimental protocol. | |
| Exposure to light: Light can cause photodegradation. | - Work in a shaded environment or use amber-colored vials to protect the solution from light.- Store solutions in the dark. | |
| Precipitation of the compound in aqueous solution | Low solubility in water: this compound has limited solubility in aqueous buffers. | - Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol.- Add the stock solution dropwise to the aqueous buffer while vortexing to ensure proper mixing and prevent immediate precipitation. |
| Inconsistent results in antioxidant assays (e.g., DPPH) | Solvent mismatch: Using different solvents for the sample and the DPPH reagent can affect the reaction kinetics. | - Dissolve both the this compound and the DPPH radical in the same solvent (e.g., methanol or ethanol).- Ensure the solvent does not interfere with the absorbance reading at the measurement wavelength. |
| Degradation of the compound before or during the assay: If the compound is not stable in the assay buffer, its activity will decrease over time. | - Prepare the sample solution immediately before performing the assay.- If the assay requires incubation, ensure the conditions (pH, temperature) are optimized for anthocyanin stability. | |
| Low or no biological activity in cell-based assays | Degradation in cell culture medium: The physiological pH (around 7.4) and temperature (37°C) of cell culture medium can lead to rapid degradation of this compound. | - Prepare fresh dilutions of the compound in the medium for each experiment.- Consider the half-life of the compound at physiological pH when designing the duration of your experiments. |
| Poor cellular uptake: The choice of solvent in the stock solution might affect how the compound is delivered to the cells. | - Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture is at a non-toxic level (typically <0.5%).- Verify the compatibility of the solvent with your specific cell line. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Water | Sparingly soluble | [1] |
| Methanol | Soluble | [10] |
| Ethanol | Soluble | [1] |
| Dimethyl sulfoxide (DMSO) | Soluble | [1] |
| Aqueous Buffers | Sparingly soluble | [1] |
Table 2: General Stability of this compound in Different Solvent Conditions
| Solvent System | pH | Temperature | Light Conditions | General Stability Trend |
| Acidified Water (e.g., with HCl or formic acid) | Acidic (<4) | Low (4°C) | Dark | Higher stability |
| Aqueous Buffer | Neutral (~7) | Room Temperature | Ambient | Lower stability, prone to degradation |
| Methanol or Ethanol (acidified) | Acidic | Room Temperature | Dark | Good stability for short-term use |
| DMSO | N/A (for stock) | -20°C | Dark | High stability for long-term storage of stock solutions |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
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Materials:
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This compound (solid)
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Dimethyl sulfoxide (DMSO), anhydrous
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Microcentrifuge tubes or amber glass vials
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Vortex mixer
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Calibrated micropipettes
-
-
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube or vial.
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Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution thoroughly until the solid is completely dissolved.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C, protected from light.
-
Protocol 2: Assessment of this compound Stability in Different Solvents
-
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
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Test solvents (e.g., acidified methanol, phosphate-buffered saline pH 7.4, ethanol)
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UV-Vis spectrophotometer and cuvettes
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Incubator or water bath set to the desired temperature
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Amber-colored microcentrifuge tubes
-
-
Procedure:
-
Prepare working solutions of this compound in each test solvent at a final concentration suitable for spectrophotometric analysis (e.g., 50 µM).
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Immediately after preparation (t=0), measure the absorbance spectrum of each solution to determine the initial maximum absorbance (λmax) and its value. Anthocyanins typically have a λmax around 520 nm in acidic conditions.
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Incubate the remaining solutions under the desired experimental conditions (e.g., 25°C in the dark).
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At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of each solution and measure its absorbance spectrum.
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Calculate the percentage of degradation over time using the formula: Percentage Degradation = [(Absorbance at t=0 - Absorbance at time t) / Absorbance at t=0] x 100
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The degradation kinetics can be determined by plotting the natural logarithm of the concentration (or absorbance) versus time.[6]
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the stability of this compound in different solvents.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. Comparing the Chemistry of Malvidin-3-O-glucoside and Malvidin-3,5-O-diglucoside Networks: A Holistic Approach to the Acidic and Basic Paradigms with Implications in Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective Role of Malvidin-3-Glucoside on Peroxynitrite-Induced Damage in Endothelial Cells by Counteracting Reactive Species Formation and Apoptotic Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability and Antiproliferative Activity of Malvidin-Based Non-Oxonium Derivative (Oxovitisin A) Compared with Precursor Anthocyanins and Pyranoanthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. myfoodresearch.com [myfoodresearch.com]
- 8. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 9. researchgate.net [researchgate.net]
- 10. 30113-37-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Interpreting unexpected results in Malvidin-3-galactoside chloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Malvidin-3-galactoside chloride.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for this compound?
A1: For long-term storage, it is recommended to store this compound at -20°C. For short-term storage, 2-8°C is acceptable. It should be kept in a tightly sealed container in a dry and well-ventilated place.
Q2: What are the solubility characteristics of this compound?
A2: this compound is soluble in methanol (B129727). It is also soluble in organic solvents like ethanol, DMSO, and dimethyl formamide (B127407) (DMF). However, it is sparingly soluble in aqueous buffers. For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in DMF and then dilute it with the aqueous buffer of choice. An aqueous solution should not be stored for more than one day.
Q3: What are the known biological activities of this compound?
A3: this compound has been reported to possess several biological activities, including anti-tumor, antioxidant, and anti-inflammatory effects. It can induce cell cycle arrest and apoptosis in hepatocellular carcinoma cells and inhibits the production of reactive oxygen species (ROS).[1][2] It has also been shown to ameliorate colonic mucosal barrier function by inhibiting the Notch signaling pathway and to exert anti-inflammatory effects through the NF-κB pathway.
Troubleshooting Guides
Issue 1: Unexpected Color Changes in Solution
Q: My this compound solution, which should be red, has turned blue, purple, or colorless. What does this indicate?
A: The color of this compound is highly dependent on the pH of the solution. These color shifts are often indicative of changes in the molecular structure of the compound in response to the environment.
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Blue or Purple Color: An unexpected shift to a blue or purple hue can occur as the pH increases towards neutral or basic conditions. This is due to the deprotonation of the flavylium (B80283) cation to form the neutral quinonoidal base (purple) and subsequently the anionic quinonoidal base (blue).[3] This may happen if your buffer has a higher pH than intended or if the solution has been contaminated with a basic substance.
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Colorless Solution: The disappearance of color suggests the formation of the colorless carbinol (hemiacetal) form or the chalcone (B49325) form. This transformation is favored at neutral to slightly acidic pH values (around pH 4-6) and is a common reason for apparent "instability."[4] Degradation of the molecule at physiological or basic pH can also lead to a loss of color.
Troubleshooting Steps:
-
Verify pH: Immediately measure the pH of your solution.
-
Check Buffers: Ensure your buffer components are correctly prepared and the final pH is as expected.
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Prevent Contamination: Use clean labware and high-purity solvents to avoid pH shifts.
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Re-acidify: In some cases, adding a small amount of acid (e.g., HCl) can shift the equilibrium back to the red flavylium cation, confirming a pH-related issue.
Issue 2: Inconsistent or Unexpected Results in Cell-Based Assays
Q: I am observing lower than expected bioactivity or high variability in my cell-based assays with this compound. What are the potential causes?
A: Several factors can contribute to inconsistent results in cell-based assays.
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Degradation at Physiological pH: this compound degrades more rapidly at the physiological pH (around 7.4) of cell culture media.[5][6] This can lead to a lower effective concentration of the active compound over the course of the experiment.
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Interaction with Media Components: Phenol (B47542) red, a common pH indicator in cell culture media, can have weak estrogenic effects and may interfere with fluorescence-based assays.[7] While direct interaction with this compound is not extensively documented, it is a factor to consider in sensitive assays.
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Cellular Uptake Efficiency: The uptake of anthocyanins by cells can be influenced by several factors. The presence of glucose in the media can decrease the uptake of some anthocyanins.[8][9] The pH of the extracellular environment also plays a role, with slightly acidic conditions potentially favoring uptake.[9]
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Purity of the Compound: Ensure the purity of your this compound, as impurities can affect biological activity.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound and dilute them in media immediately before treating cells.
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Consider Phenol Red-Free Media: For sensitive or fluorescence-based assays, consider using phenol red-free media to eliminate potential interference.[7]
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Control for Glucose Effects: Be aware of the glucose concentration in your media and its potential to affect uptake.[8][9]
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Optimize Treatment Time and Concentration: Due to its instability at physiological pH, shorter incubation times or higher initial concentrations may be necessary.
Issue 3: Problems with HPLC Analysis
Q: I am encountering issues such as peak tailing, ghost peaks, or poor resolution during HPLC analysis of this compound. How can I troubleshoot this?
A: HPLC analysis of anthocyanins can be challenging due to their reactivity.
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Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase. It can also be a sign of column contamination.
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Unexpected Peaks: The appearance of extra peaks can indicate the presence of degradation products (e.g., syringic acid) or the formation of aggregates/oligomers, especially in solutions at or near neutral pH.[6]
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Poor Resolution: This may be due to an inappropriate mobile phase, a worn-out column, or incorrect gradient settings.
Troubleshooting Steps:
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Mobile Phase Optimization: Ensure the mobile phase is sufficiently acidic (e.g., using formic acid) to maintain this compound in its stable flavylium cation form.
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Column Maintenance: Use a guard column to protect your analytical column from contaminants. If performance degrades, flush the column with a strong solvent.
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Sample Preparation: Dissolve and inject your sample in the mobile phase whenever possible to ensure compatibility.
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Identify Degradation Products: If unexpected peaks are observed, consider running a degradation study (e.g., by incubating the sample at a higher pH for a period) to see if these peaks increase, which would help in their identification.
Data Presentation
Table 1: pH-Dependent Color and Structural Forms of this compound
| pH Range | Predominant Structural Form(s) | Observed Color | Stability |
| < 2 | Flavylium Cation | Red/Magenta | High |
| 2 - 4 | Flavylium Cation, Hemiacetal | Red to Pinkish | Moderate |
| 4 - 6 | Hemiacetal, Chalcone | Colorless | Low |
| 6 - 8 | Quinonoidal Base, Anionic Base | Purple to Blue | Very Low (Degradation) |
| > 8 | Anionic Quinonoidal Base, Chalcone | Blue to Green-Yellow | Very Low (Rapid Degradation) |
Table 2: Common Degradation Products of Malvidin Glycosides
| Degradation Condition | Major Degradation Products Identified |
| Thermal Treatment | Syringic acid, 2,4,6-trihydroxybenzaldehyde |
| Microwave Treatment | Anthocyanone A, hydroxycoumarins, dihydroxy phenylacetaldehyde |
| Neutral/Alkaline pH | Syringic acid, Colored oligomers |
Experimental Protocols
Protocol 1: pH Stability Assessment of this compound
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Materials: this compound, a series of buffers (e.g., citrate-phosphate for pH 2-8), UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a stock solution of this compound in an acidic solvent (e.g., methanol with 0.1% HCl).
-
Dilute the stock solution to a final concentration of ~25 µM in each of the different pH buffers.
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Immediately after dilution, measure the UV-Vis spectrum from 200-800 nm.
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Incubate the solutions at a controlled temperature (e.g., 25°C) in the dark.
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Measure the UV-Vis spectra at regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
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Analysis: Monitor the change in absorbance at the λmax of the flavylium cation (around 530-540 nm) over time to determine the degradation kinetics at each pH. Note any shifts in λmax or the appearance of new peaks.
-
Protocol 2: Evaluation of Cellular Uptake
-
Materials: Caco-2 cells (or other relevant cell line), cell culture medium (with and without glucose, and phenol red-free if desired), this compound, HPLC system.
-
Procedure:
-
Seed cells in a multi-well plate and grow to confluence.
-
Prepare fresh solutions of this compound in the desired cell culture medium at various concentrations.
-
Remove the medium from the cells, wash with PBS, and add the medium containing this compound.
-
Incubate for a specific period (e.g., 2 hours).
-
After incubation, collect the medium to quantify the remaining extracellular compound.
-
Wash the cells multiple times with cold PBS to remove any surface-bound compound.
-
Lyse the cells using a suitable lysis buffer (e.g., methanol with 0.1% HCl).
-
Collect the cell lysate and centrifuge to pellet debris.
-
Analysis: Analyze the amount of this compound in the initial medium, the post-incubation medium, and the cell lysate by HPLC to determine the percentage of cellular uptake.
-
Mandatory Visualizations
Caption: Troubleshooting logic for low bioactivity.
Caption: General troubleshooting workflow.
Caption: M3G's inhibitory effect on the Notch pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparing the Chemistry of Malvidin-3-O-glucoside and Malvidin-3,5-O-diglucoside Networks: A Holistic Approach to the Acidic and Basic Paradigms with Implications in Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promocell.com [promocell.com]
- 8. Factors Affecting Cellular Uptake of Anthocyanins: The Role of pH, Glucose and Anthocyanin Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors affecting cellular uptake of anthocyanins: the role of pH, glucose and anthocyanin structure - CentAUR [centaur.reading.ac.uk]
Technical Support Center: Ensuring Reproducibility in Studies Involving Malvidin-3-galactoside chloride
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for ensuring the reproducibility of experiments involving Malvidin-3-galactoside chloride. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its typical purity? this compound (also known as Primulin or Arthanitin chloride) is a natural anthocyanin pigment found in plants like Primula polyanthus.[1][2] For research purposes, it is typically supplied as an analytical standard with a purity of ≥95% as determined by HPLC.[3][4] It is crucial to obtain a Certificate of Analysis (CoA) for your specific lot to confirm its purity and other characteristics.
Q2: How should I properly store this compound to ensure its stability? To prevent degradation, proper storage is critical. Long-term storage should be at -20°C.[5][6] For short-term use, storage at 2-8°C is acceptable.[1][5] The compound is sensitive to air and light and can be hygroscopic; therefore, it should be stored in a tightly sealed container, in a dry and dark place.[3][7] Some suppliers recommend handling and storing the compound under an inert gas.[7]
Q3: What is the best way to dissolve this compound for cell culture experiments? this compound is soluble in organic solvents like DMSO, DMF, and ethanol (B145695) but is sparingly soluble in aqueous buffers.[6][8] For cell culture applications, it is recommended to first prepare a concentrated stock solution in an organic solvent such as DMSO.[6] This stock solution can then be diluted to the final working concentration in the aqueous cell culture medium. It is advised not to store the final aqueous solution for more than one day to avoid degradation.[6]
Q4: What are the key factors that affect the stability of this compound during an experiment? As an anthocyanin, its stability is highly susceptible to several factors, including pH, temperature, light, and the presence of oxygen.[9][10][11] Changes in pH can alter its chemical structure and color.[11] Exposure to elevated temperatures (e.g., 35°C or higher) and light can significantly accelerate its degradation.[10][12][13] Therefore, experiments should be conducted under controlled conditions, minimizing exposure to light and heat where possible.
Troubleshooting Guide
Issue 1: Inconsistent or no biological activity observed.
-
Question: I am not seeing the expected effect (e.g., apoptosis, ROS inhibition) in my cell-based assays. What could be the cause?
-
Answer: This issue often stems from compound degradation.
-
Verify Storage: Confirm that the compound has been stored correctly at -20°C in a dry, dark environment.[5][6] Improper storage can lead to a rapid loss of activity.
-
Check Solution Preparation: Prepare fresh stock solutions in a suitable organic solvent like DMSO and use them promptly.[6] Avoid repeated freeze-thaw cycles. Aqueous dilutions should be made immediately before use and not stored.[6]
-
Assess Purity: If possible, verify the purity of your compound using HPLC, especially if the vial has been opened multiple times or stored for an extended period. The standard purity should be ≥95%.[1][4]
-
Control Experimental Conditions: Anthocyanin stability is pH-dependent.[11] Ensure the pH of your experimental medium is consistent. Protect your solutions and treated cells from direct light exposure.
-
-
Issue 2: Poor solubility in aqueous media.
-
Question: My this compound is precipitating when I add it to my cell culture medium. How can I fix this?
-
Answer: This is a common problem due to the compound's low solubility in water.[6]
-
Use an Organic Solvent Stock: The recommended method is to first dissolve the compound in a water-miscible organic solvent like DMSO or DMF to create a high-concentration stock solution.[6]
-
Dilute Appropriately: Add the stock solution to your aqueous buffer or medium in a stepwise manner while vortexing to ensure proper mixing. The final concentration of the organic solvent in your culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Run a Solvent Control: Always include a vehicle control (medium with the same final concentration of the organic solvent) in your experiments to ensure that the observed effects are due to the compound and not the solvent.
-
-
Issue 3: High variability between experimental replicates.
-
Question: I am observing significant differences in results between identical experiments run on different days. How can I improve reproducibility?
-
Answer: High variability can be traced to several factors related to the compound's sensitive nature.
-
Standardize Compound Handling: Ensure every step, from weighing the powder to preparing the final dilution, is standardized. As the compound can be hygroscopic, handle it in a low-humidity environment if possible.[7]
-
Control Incubation Time and Conditions: The biological effects of this compound can be time-dependent. For instance, cytotoxicity in Huh-7 cells is more notable at 72 hours.[14] Use precise incubation times and ensure consistent temperature, CO2 levels, and light exposure for all replicates.
-
Perform Quality Control on New Batches: When switching to a new batch of the compound, perform a pilot experiment to confirm that it yields results consistent with previous batches.
-
-
Quantitative Data Summary
Table 1: Physicochemical Properties and Storage of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₂₃H₂₅ClO₁₂ | [4][15] |
| Molecular Weight | 528.89 g/mol | [4][5] |
| Purity (Standard) | ≥95% (HPLC) | [1][3][4] |
| Appearance | Red-black or dark solid/powder | [8][16][17] |
| Long-term Storage | -20°C | [5][6] |
| Short-term Storage | 2-8°C |[1][5] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Source(s) |
|---|---|---|---|
| Methanol | Soluble | --- | [8][17] |
| DMSO | ~16 mg/mL | Prepare stock solutions in this solvent. | [6] |
| DMF | ~25 mg/mL | Prepare stock solutions in this solvent. | [6] |
| Ethanol | ~16 mg/mL | --- | [6] |
| Aqueous Buffers | Sparingly soluble | Dissolve in DMF/DMSO first, then dilute. |[6] |
Key Experimental Protocols
Protocol: Induction of Apoptosis in Hepatocellular Carcinoma (Huh-7) Cells
This protocol is based on methodologies reported for studying the anti-tumor effects of this compound.[14]
-
Stock Solution Preparation:
-
Aseptically weigh this compound powder.
-
Dissolve in sterile DMSO to prepare a 50 mg/mL stock solution.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Culture and Treatment:
-
Culture Huh-7 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
The following day, prepare fresh working solutions by diluting the DMSO stock solution in culture medium to final concentrations (e.g., 50, 100, 200 µg/mL).[14]
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest treatment dose.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 12, 24, 48, or 72 hours).[14]
-
-
Analysis of Apoptosis (Example: Western Blot for Caspase-3):
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Perform SDS-PAGE to separate proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against cleaved caspase-3, total caspase-3, and a loading control (e.g., β-actin).
-
Incubate with the appropriate secondary antibody and visualize the protein bands using a chemiluminescence detection system. An increase in the cleaved-caspase-3 level indicates apoptosis induction.[14]
-
Visualized Workflows and Pathways
Caption: A workflow highlighting critical steps for ensuring reproducibility.
Caption: M3G's impact on key proteins in the MAPK signaling pathway.[14]
Caption: M3G improves gut barrier function by down-regulating Notch signaling.[18][19]
References
- 1. 氯化锦葵色素-3-半乳糖苷 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound, 95% (HPLC), MilliporeSigma Supelco 1 mg | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]
- 3. extrasynthese.com [extrasynthese.com]
- 4. scbt.com [scbt.com]
- 5. biocrick.com [biocrick.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 30113-37-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anthocyanins: A Comprehensive Review of Their Chemical Properties and Health Effects on Cardiovascular and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Dark Side of Anthocyanin Pigmentation[v1] | Preprints.org [preprints.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. lgcstandards.com [lgcstandards.com]
- 16. Malvidin-3-O-Galactoside Chloride(AS) | LGC Standards [lgcstandards.com]
- 17. This compound CAS#: 30113-37-2 [m.chemicalbook.com]
- 18. maxapress.com [maxapress.com]
- 19. [PDF] Malvidin-3-O-galactoside ameliorates colonic mucosal barrier function via the Notch signaling pathway | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Malvidin-3-galactoside chloride and Malvidin-3-glucoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of two closely related anthocyanins, Malvidin-3-galactoside chloride and Malvidin-3-glucoside. Anthocyanins, the pigments responsible for the red, purple, and blue hues in many fruits and vegetables, are of significant interest to the scientific community for their potential health benefits. This document summarizes key findings on their antioxidant, anti-inflammatory, and anti-cancer properties, supported by experimental data and detailed protocols to aid in research and development.
Chemical Structures
Malvidin-3-galactoside and Malvidin-3-glucoside are both glycosides of malvidin, an O-methylated anthocyanidin. They differ only in the sugar moiety attached at the 3-position of the C-ring. Malvidin-3-galactoside contains a galactose sugar, while Malvidin-3-glucoside possesses a glucose molecule. This seemingly minor structural difference can influence their bioavailability and biological activity.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and anti-cancer activities of this compound and Malvidin-3-glucoside. It is important to note that direct comparative studies for all activities are not always available. In such cases, data from individual studies using similar methodologies are presented to provide a basis for indirect comparison.
Antioxidant Activity
Direct comparative studies on the antioxidant activity of the pure compounds are limited. The following table presents available data from studies investigating their antioxidant potential. A lower IC50 value indicates higher antioxidant activity.
| Assay | This compound | Malvidin-3-glucoside | Reference |
| DPPH Radical Scavenging Activity (IC50) | Data not available for pure compound | 2.14 ± 0.07 mM Trolox/g phenol | [1] |
| Ferric Reducing Antioxidant Power (FRAP) | Data not available for pure compound | 3.77 ± 0.13 mM Trolox/g phenol | [1] |
Note: The provided values for Malvidin-3-glucoside are from a study comparing it to Vitisin A. Further research is needed for a direct comparison with Malvidin-3-galactoside under identical conditions.
Anti-inflammatory Activity
A direct comparative study has shown that both compounds can inhibit the production of key inflammatory mediators. The data suggests that Malvidin-3-glucoside may have a more potent anti-inflammatory effect.
| Inflammatory Marker | Treatment | Concentration | % Inhibition | Reference |
| MCP-1 Protein | Malvidin-3-glucoside | 1 µM | 35.9% | [2] |
| Malvidin-3-galactoside | 1 µM | Data not specified | [2] | |
| ICAM-1 Protein | Malvidin-3-glucoside | 1 µM | 54.4% | [2] |
| Malvidin-3-galactoside | 1 µM | Data not specified | [2] | |
| VCAM-1 Protein | Malvidin-3-glucoside | 1 µM | 44.7% | [2] |
| Malvidin-3-galactoside | 1 µM | Data not specified | [2] | |
| IκBα Degradation | Malvidin-3-glucoside | 50 µM | 75.3% | [2] |
| Malvidin-3-galactoside | 50 µM | 43.2% | [2] |
Anti-cancer Activity
Both compounds have demonstrated anti-cancer properties, although direct comparative studies on the same cancer cell line are limited. Malvidin-3-galactoside has been studied in hepatocellular carcinoma, while data for Malvidin-3-glucoside is available for other cancer types.
| Cell Line | Activity | This compound | Malvidin-3-glucoside | Reference |
| HepG2 (Hepatocellular Carcinoma) | Cell Viability | Dose-dependent decrease | Data not available | [3][4][5] |
| Apoptosis | Induction of apoptosis | Data not available | [3][4][5] | |
| Huh-7 (Hepatocellular Carcinoma) | Cell Viability | Dose-dependent decrease[6] | Data not available | [6] |
| Apoptosis | Induction of apoptosis[6] | Data not available | [6] | |
| Caco-2 (Colorectal Adenocarcinoma) | Cell Viability (IC50) | Data not available | ~435 µM | [7] |
| MKN-28 (Gastric Carcinoma) | Cell Viability (IC50) | Data not available | ~538 µM | [7] |
Signaling Pathways
Both Malvidin-3-galactoside and Malvidin-3-glucoside exert their biological effects by modulating key cellular signaling pathways, primarily the NF-κB and MAPK pathways, which are crucial in inflammation and cancer.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Both compounds have been shown to inhibit this pathway, with Malvidin-3-glucoside appearing to be more potent in inhibiting IκBα degradation.
Caption: Inhibition of the NF-κB signaling pathway by Malvidin glycosides.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Malvidin-3-galactoside has been shown to modulate this pathway in hepatocellular carcinoma cells by affecting the phosphorylation of JNK and p38.
Caption: Modulation of the MAPK signaling pathway by Malvidin-3-galactoside.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable free radical DPPH.
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of the test compounds (this compound and Malvidin-3-glucoside) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Methanol is used as a blank, and a solution of DPPH without the test compound serves as the control.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture:
-
Seed cells (e.g., HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound or Malvidin-3-glucoside for 24, 48, or 72 hours.
-
Include a vehicle control (e.g., DMSO).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Calculation:
-
Cell viability is expressed as a percentage of the control.
-
Western Blot Analysis for Signaling Proteins (e.g., p-JNK, p-p38)
This technique is used to detect specific proteins in a sample.
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE:
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-JNK, p-p38, total JNK, total p38, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Preparation:
-
Harvest the treated and control cells by trypsinization.
-
-
Fixation:
-
Fix the cells in 70% ice-cold ethanol (B145695) overnight at -20°C.
-
-
Staining:
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis:
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
Both this compound and Malvidin-3-glucoside exhibit promising antioxidant, anti-inflammatory, and anti-cancer properties. The available evidence suggests that Malvidin-3-glucoside may possess superior anti-inflammatory activity compared to its galactoside counterpart. However, more direct comparative studies are warranted, particularly in the areas of antioxidant and anti-cancer efficacy, to fully elucidate their relative therapeutic potential. The provided experimental protocols serve as a foundation for researchers to further investigate the mechanisms of action of these intriguing natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Blueberry Malvidin-3-galactoside Suppresses Hepatocellular Carcinoma by Regulating Apoptosis, Proliferation, and Metastasis Pathways In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative analysis of the antioxidant capacity of different anthocyanins
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of the antioxidant performance of the six most common anthocyanidins: cyanidin (B77932), delphinidin (B77816), malvidin (B83408), pelargonidin, peonidin (B1209262), and petunidin (B3231668). The antioxidant capacity of these compounds is evaluated using data from established in vitro assays, including DPPH, ABTS, FRAP, and ORAC. Detailed experimental protocols are provided for each key assay, alongside visualizations of a critical antioxidant signaling pathway and a typical experimental workflow to support research and development efforts.
Structure-Activity Relationship in Anthocyanidins
The antioxidant capacity of anthocyanidins is fundamentally linked to their molecular structure. The primary determinant of their efficacy in scavenging free radicals is the hydroxylation and methoxylation pattern of the B-ring. A greater number of hydroxyl (-OH) groups generally correlates with higher antioxidant activity. Specifically, an ortho-dihydroxy (catechol) structure on the B-ring, as seen in cyanidin and delphinidin, confers potent radical scavenging ability. Delphinidin, with three hydroxyl groups on its B-ring, is consistently reported as one of the most powerful antioxidants in this class. Conversely, methylation of these hydroxyl groups, which forms peonidin from cyanidin or malvidin and petunidin from delphinidin, tends to modulate this activity.
Quantitative Data Presentation: Comparative Antioxidant Activity
The following table summarizes the antioxidant capacity of the six principal anthocyanidins. The data, compiled from multiple peer-reviewed sources, is presented to facilitate comparison. It is important to note that direct comparisons of absolute values between different studies should be approached with caution due to potential variations in experimental reagents and conditions. The relative ranking, however, remains a valuable indicator of potency.
| Anthocyanidin | TEAC (Trolox Eq.)¹ | FRAP (Trolox Eq.)¹ | DPPH (% Inhibition)² | Superoxide Scavenging³ |
| Delphinidin | 2.030 | 2.043 | High | 1st (Highest) |
| Petunidin | ND | ND | ND | 2nd |
| Cyanidin | 1.267 | 2.136 | High | 4th (tie) |
| Malvidin | 1.402 | 1.066 | Moderate | 4th (tie) |
| Peonidin | ND | ND | ND | 5th |
| Pelargonidin | 0.998 | Value < 0.8 | Low | 6th (Lowest) |
-
¹Data Source: Pljevljakušić, D., et al. (2016). Comparative Evaluation of Total Antioxidant Capacities of Plant Polyphenols. Molecules. Values are expressed relative to myricetin-3-O-glucoside.
-
²Qualitative assessment based on the number of hydroxyl groups and data from various sources.
-
³Relative Ranking Source: Mazza, G. (2007). Anthocyanins and Heart Health. Annali dell'Istituto Superiore di Sanità.
-
ND : Not determined in the primary comparative study cited. Petunidin and peonidin are structurally similar to delphinidin and cyanidin, respectively, but with methoxy (B1213986) groups that generally result in slightly lower, yet still potent, antioxidant activity.
Key Signaling Pathway: Nrf2 Activation
Anthocyanins exert part of their protective effects by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway, a critical cellular defense mechanism against oxidative stress.
Caption: The Nrf2-ARE signaling pathway activated by anthocyanins to combat oxidative stress.
Under normal conditions, Keap1 binds to Nrf2, facilitating its degradation. Oxidative stress, or the presence of antioxidants like anthocyanins, disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective antioxidant and detoxification enzymes.
Experimental Protocols
Detailed methodologies for four standard in vitro antioxidant capacity assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom and neutralize the stable DPPH radical. The reaction is monitored by the decrease in absorbance as the purple DPPH solution is decolorized.
-
Reagents: DPPH solution (0.1 mM in methanol), methanol (B129727), Trolox (or other standard), test compounds (anthocyanidins).
-
Procedure:
-
Prepare serial dilutions of the test compounds and a standard (e.g., Trolox) in methanol.
-
In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution or standard. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in darkness at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100. The IC50 value (concentration required to inhibit 50% of the DPPH radical) is determined by plotting the inhibition percentage against the sample concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant is measured by the decrease in absorbance.
-
Reagents: ABTS stock solution (7 mM), potassium persulfate (2.45 mM), phosphate-buffered saline (PBS) or ethanol (B145695), Trolox standard, test compounds.
-
Procedure:
-
Prepare the ABTS•⁺ working solution by mixing the ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare serial dilutions of the test compounds and Trolox standard.
-
Add 20 µL of each sample or standard to 180 µL of the diluted ABTS•⁺ solution in a 96-well plate.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a standard curve of Trolox concentration versus the percentage of absorbance inhibition.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic environment.
-
Reagents: Acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), FeCl₃·6H₂O solution (20 mM), FeSO₄·7H₂O or Trolox standard, test compounds.
-
Procedure:
-
Prepare the fresh FRAP working reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C.
-
Prepare serial dilutions of the test compounds and a standard (FeSO₄ or Trolox).
-
Add 20 µL of the sample or standard to 180 µL of the pre-warmed FRAP reagent in a 96-well plate.
-
Incubate at 37°C for a defined period (typically 4 to 30 minutes).
-
Measure the absorbance at 593 nm.
-
-
Calculation: The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration or Trolox concentration and is expressed as µmol Fe²⁺ equivalents or Trolox equivalents per gram of sample.
ORAC (Oxygen Radical Absorbance Capacity) Assay
This assay quantifies the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Reagents: Fluorescein (B123965) sodium salt working solution, AAPH solution (radical initiator), Trolox standard, phosphate (B84403) buffer (75 mM, pH 7.4), test compounds.
-
Procedure:
-
In a black 96-well plate, add 25 µL of the sample, standard (Trolox), or a blank (phosphate buffer).
-
Add 150 µL of the fluorescein working solution to all wells. Mix and pre-incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Record the fluorescence decay every 1-2 minutes for 60-90 minutes (Excitation: ~485 nm, Emission: ~520 nm).
-
-
Calculation: The antioxidant capacity is quantified by calculating the net Area Under the Curve (AUC) for the sample compared to the blank. Results are expressed as µmol of Trolox Equivalents (TE) per gram of sample.
Experimental Workflow Visualization
A generalized workflow for the comparative analysis of antioxidant capacity is essential for ensuring methodological consistency and data reliability.
Caption: A typical experimental workflow for comparing the antioxidant capacity of pure compounds.
A Comparative Analysis of the Anti-inflammatory Efficacy of Malvidin-3-galactoside and its Aglycone, Malvidin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of the anthocyanin Malvidin-3-galactoside and its aglycone form, Malvidin. The information presented herein is curated from experimental data to assist researchers in understanding the therapeutic potential and mechanisms of action of these related flavonoid compounds.
Quantitative Comparison of Anti-inflammatory Effects
The anti-inflammatory potential of Malvidin and its glycosylated forms has been evaluated through various in vitro assays. A key aspect of this comparison is the inhibitory concentration (IC50), which quantifies the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. The following table summarizes the available quantitative data comparing the inhibitory effects of Malvidin and its glycosides on key inflammatory mediators.
It is important to note that direct comparative studies for Malvidin-3-galactoside versus Malvidin are limited. The data presented below for the glycoside primarily refers to Malvidin-3-glucoside, a closely related compound. The structural difference, the sugar moiety at the C3 position, can influence bioavailability and activity.
| Inflammatory Marker | Malvidin (Aglycone) | Malvidin-3-glucoside | Malvidin-3-galactoside | Test System |
| COX-1 Inhibition (IC50) | 12.45 ± 0.70 µM[1] | 74.78 ± 0.06 µM[1] | Data not available | In vitro enzyme assay |
| COX-2 Inhibition (IC50) | 2.76 ± 0.16 µM[1] | 39.92 ± 3.02 µM[1] | Data not available | In vitro enzyme assay |
| iNOS Expression | Downregulated[2][3] | Suppressed[4] | Data not available | H2O2-induced WI-38 cells, Peroxynitrite-activated endothelial cells |
| Nitric Oxide (NO) Production | Inhibited[5] | Inhibited[6] | Data not available | Activated macrophages |
| TNF-α Production | Reduced[7] | Inhibited[6] | Inhibited[8][9] | Activated macrophages, TNF-α-induced endothelial cells |
| IL-6 Production | Reduced[10] | Inhibited[4][6] | Data not available | Activated macrophages, Peroxynitrite-activated endothelial cells |
| IL-1β Production | Reduced[10] | Inhibited[6] | Data not available | Activated macrophages |
| NF-κB Activation | Inhibited[3][7] | Inhibited[4] | Inhibited[8][9] | Various cell lines |
Key Observation: The available data strongly suggests that the aglycone form, Malvidin, is a more potent inhibitor of COX-1 and COX-2 enzymes compared to its glycosylated form, Malvidin-3-glucoside.[1] The glycosylation of Malvidin appears to significantly reduce its anti-inflammatory activity in this context.[1] Both Malvidin and its glycosides have been shown to suppress the expression and production of other key inflammatory mediators, though direct quantitative comparisons are not always available.
Signaling Pathways
The anti-inflammatory effects of Malvidin and its glycosides are mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of Malvidin and its glycosides.
Cell Culture and Induction of Inflammation
-
Cell Lines: Human umbilical vein endothelial cells (HUVECs) or macrophage-like cell lines (e.g., RAW 264.7) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM for RAW 264.7) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Inflammatory Stimulus: To induce an inflammatory response, cells are typically stimulated with lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) for a specified period.
Measurement of Nitric Oxide (NO) Production
-
Principle: NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
-
Procedure:
-
Cells are seeded in 96-well plates and treated with various concentrations of the test compounds (Malvidin or Malvidin-3-galactoside) for a pre-incubation period.
-
Inflammation is induced with LPS.
-
After incubation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent is added to the supernatant.
-
The absorbance is measured at approximately 540 nm using a microplate reader.
-
The nitrite concentration is determined from a sodium nitrite standard curve.
-
Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
-
Method: Enzyme-linked immunosorbent assay (ELISA) is the standard method for quantifying cytokine concentrations in cell culture supernatants.
-
Procedure:
-
96-well ELISA plates are coated with a capture antibody specific for the cytokine of interest.
-
After blocking non-specific binding sites, the cell culture supernatants and a series of standards are added to the wells.
-
A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.
-
A substrate solution is added, which is converted by the enzyme to produce a colored product.
-
The absorbance is measured using a microplate reader, and the cytokine concentration is calculated from the standard curve.
-
Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
-
Purpose: To determine the protein expression levels of key inflammatory enzymes and signaling molecules.
-
Procedure:
-
Cells are treated with the test compounds and inflammatory stimulus.
-
Total cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for iNOS, COX-2, phosphorylated and total forms of NF-κB, p38, ERK, and JNK.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme.
-
The protein bands are visualized using a chemiluminescence detection system.
-
Conclusion
The comparative data, although not exhaustive for Malvidin-3-galactoside specifically, indicates that both Malvidin and its glycosides possess significant anti-inflammatory properties. A key finding is that the aglycone, Malvidin, demonstrates superior inhibitory activity against COX enzymes when compared to its glucoside derivative, suggesting that the sugar moiety may hinder its interaction with these enzymes. Both forms effectively modulate the NF-κB and MAPK signaling pathways, leading to a reduction in the production of a range of pro-inflammatory mediators. Further direct comparative studies are warranted to fully elucidate the structure-activity relationship and to determine the relative therapeutic potential of Malvidin-3-galactoside versus its aglycone in various inflammatory conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring the mitigating potential of anthocyanin Malvidin in a mouse model of bleomycin-induced pulmonary fibrosis by inhibiting NLRP3 inflammasome activation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Malvidin-3-glucoside protects endothelial cells up-regulating endothelial NO synthase and inhibiting peroxynitrite-induced NF-kB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Malvidin-3-O-β glucoside, major grape anthocyanin, inhibits human macrophage-derived inflammatory mediators and decreases clinical scores in arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Malvidin-3-galactoside Chloride: An Evaluation of its Anti-Cancer Efficacy in Preclinical Animal Models
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-cancer effects of Malvidin-3-galactoside chloride (M3G), a prominent anthocyanin found in blueberries, as validated in animal models of cancer. By objectively comparing its performance with established chemotherapeutic agents and control treatments, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to evaluate its potential as a novel therapeutic agent. The information presented herein is a synthesis of findings from multiple preclinical studies, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of its mechanism of action through key signaling pathways.
Comparative Efficacy in Hepatocellular Carcinoma Animal Models
This compound has demonstrated significant anti-tumor activity in xenograft models of human hepatocellular carcinoma (HCC). The following tables summarize the quantitative data on tumor growth inhibition and key biomarker modulation, offering a comparative perspective against a standard-of-care chemotherapeutic agent, 5-Fluorouracil (5-FU), and a control group. It is important to note that the data for M3G and 5-FU are derived from separate studies, and therefore, this represents an indirect comparison. Methodological differences between the studies should be considered when interpreting these results.
Table 1: Comparison of Tumor Growth Inhibition in Hepatocellular Carcinoma Xenograft Models
| Treatment Group | Animal Model | Cell Line | Dosage and Administration | Tumor Growth Inhibition (%) | Source |
| Malvidin-3-galactoside | Nude Mice | HepG2 | 40 mg/kg/day (oral gavage) | Significant reduction in tumor volume | [1][2] |
| Malvidin-3-galactoside | Nude Mice | HepG2 | 80 mg/kg/day (oral gavage) | Potent reduction in tumor volume | [1][2] |
| 5-Fluorouracil | Orthotopic Mouse Model | SMMC-7721 | Not Specified | Significant reduction in tumor weight | [3][4] |
| Control (Vehicle) | Nude Mice | HepG2 | Saline (oral gavage) | Baseline tumor growth | [1][2] |
Table 2: Modulation of Key Biomarkers in Hepatocellular Carcinoma Xenograft Models by Malvidin-3-galactoside
| Biomarker | Effect of Malvidin-3-galactoside Treatment | Method of Analysis | Significance |
| Cleaved Caspase-3 | Increased expression | Immunohistochemistry | Indicates induction of apoptosis[1][2] |
| Ki-67 | Decreased expression | Immunohistochemistry | Indicates inhibition of cell proliferation[1][2] |
| PTEN | Increased expression | Immunohistochemistry | Suggests tumor suppression[1][2] |
| p-AKT | Decreased expression | Immunohistochemistry | Implies inhibition of cell survival pathway[1][2] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, detailed experimental protocols are provided below.
Malvidin-3-galactoside in a HepG2 Xenograft Model
This protocol is based on the methodology described in studies investigating the anti-cancer effects of Malvidin-3-galactoside in hepatocellular carcinoma.
-
Animal Model: Male BALB/c nude mice (4-6 weeks old) are used.
-
Cell Culture and Xenograft Induction: Human hepatocellular carcinoma HepG2 cells are cultured in appropriate media. A suspension of 1 x 10^7 HepG2 cells in 100 µL of phosphate-buffered saline is injected subcutaneously into the right flank of each mouse.
-
Treatment Protocol: Once the tumors reach a palpable size (approximately 100 mm³), the mice are randomly assigned to treatment and control groups.
-
M3G Groups: Mice are administered this compound orally by gavage at doses of 40 mg/kg and 80 mg/kg daily.
-
Control Group: Mice receive an equivalent volume of saline solution orally by gavage.
-
-
Tumor Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length × width²) / 2.
-
Endpoint Analysis: After a predetermined treatment period (e.g., 21 days), the mice are euthanized, and the tumors are excised, weighed, and processed for histological and immunohistochemical analysis of biomarkers such as cleaved caspase-3, Ki-67, PTEN, and p-AKT.
General Protocol for a 5-Fluorouracil in an Orthotopic HCC Model
This represents a generalized protocol for evaluating the efficacy of 5-Fluorouracil in an orthotopic liver cancer model.
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID) are used.
-
Cell Culture and Orthotopic Implantation: A human hepatocellular carcinoma cell line (e.g., SMMC-7721) is cultured. A surgical procedure is performed to inject the cancer cells directly into the liver lobe of the anesthetized mice.
-
Treatment Protocol: Following a recovery period and confirmation of tumor establishment (e.g., via imaging), mice are randomized into treatment and control groups.
-
5-FU Group: Mice are administered 5-Fluorouracil, typically via intraperitoneal injection, at a clinically relevant dosage.
-
Control Group: Mice receive a vehicle control (e.g., saline) via the same administration route.
-
-
Monitoring: Animal well-being, body weight, and tumor growth (monitored by imaging techniques like bioluminescence or MRI) are assessed regularly.
-
Endpoint Analysis: At the end of the study, mice are euthanized. The livers are excised, and tumor weight is measured. Survival analysis is also a key endpoint.
Mechanism of Action: Key Signaling Pathways
This compound exerts its anti-cancer effects by modulating several critical signaling pathways that regulate cell proliferation, survival, and apoptosis. The diagrams below illustrate the proposed mechanisms.
Caption: PI3K/AKT Signaling Pathway Modulation by M3G.
Caption: MAPK Signaling Pathway Activation by M3G.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the in vivo anti-cancer efficacy of a test compound like this compound.
Caption: In Vivo Anti-Cancer Efficacy Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Blueberry Malvidin-3-galactoside Suppresses Hepatocellular Carcinoma by Regulating Apoptosis, Proliferation, and Metastasis Pathways In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-Fluorouracil Nanoparticles Inhibit Hepatocellular Carcinoma via Activation of the p53 Pathway in the Orthotopic Transplant Mouse Model | PLOS One [journals.plos.org]
Unveiling the In Vitro Mechanism of Action of Malvidin-3-galactoside Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro mechanism of action of Malvidin-3-galactoside chloride with other relevant anthocyanins. The information presented is supported by experimental data from peer-reviewed scientific literature, offering an objective analysis of its performance in various biological assays. Detailed experimental protocols for key assays are also included to facilitate the replication and further investigation of these findings.
Anti-inflammatory Activity
Malvidin-3-galactoside has demonstrated significant anti-inflammatory properties in vitro. Its mechanism primarily involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
A comparative study on the anti-inflammatory effects of Malvidin-3-galactoside (Mv-3-gal) and its close structural analog, Malvidin-3-glucoside (Mv-3-glc), in endothelial cells revealed that both compounds can inhibit the production of key inflammatory mediators.[1][2][3] Treatment with these anthocyanins resulted in a dose-dependent reduction of tumor necrosis factor-alpha (TNF-α)-induced expression of monocyte chemotactic protein-1 (MCP-1), intercellular adhesion molecule-1 (ICAM-1), and vascular cell adhesion molecule-1 (VCAM-1).[1][2][3]
Notably, the study highlighted that Malvidin-3-glucoside generally exhibited a stronger anti-inflammatory effect than Malvidin-3-galactoside.[1][2] Both compounds were shown to inhibit the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB, confirming their mechanism of action on this critical inflammatory pathway.[1][2]
Table 1: Comparison of the Anti-inflammatory Effects of Malvidin-3-galactoside and Malvidin-3-glucoside
| Compound | Concentration | Target Protein | Inhibition (%) | Reference |
| Malvidin-3-galactoside | 50 µM | IκBα Degradation | 75.3% | [1][2] |
| Malvidin-3-glucoside | 50 µM | IκBα Degradation | 84.8% | [1][2] |
| Malvidin-3-galactoside | 1 µM | MCP-1 (protein) | - | [1] |
| Malvidin-3-glucoside | 1 µM | MCP-1 (protein) | 35.9% | [1] |
| Malvidin-3-galactoside | 1 µM | ICAM-1 (protein) | - | [1] |
| Malvidin-3-glucoside | 1 µM | ICAM-1 (protein) | 54.4% | [1] |
| Malvidin-3-galactoside | 1 µM | VCAM-1 (protein) | - | [1] |
| Malvidin-3-glucoside | 1 µM | VCAM-1 (protein) | 44.7% | [1] |
Anti-proliferative Activity
Malvidin-3-galactoside has been shown to exert anti-proliferative effects on various cancer cell lines. Its mechanism involves the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways, including the PI3K/AKT and MAPK pathways.[4]
While direct comparative studies with a wide range of anthocyanins are limited, existing data allows for an indirect comparison of the anti-proliferative efficacy of Malvidin-3-galactoside and other common anthocyanins based on their half-maximal inhibitory concentrations (IC50) in different cancer cell lines. It is important to note that these values are from different studies and experimental conditions may vary.
Table 2: Comparative Anti-proliferative Activity (IC50) of Anthocyanins on Various Cancer Cell Lines
| Anthocyanin | Cell Line | IC50 (µM) | Reference |
| Malvidin-3-O-glucoside | MKN-28 (Gastric Cancer) | > 1000 | [5] |
| Malvidin-3-O-glucoside | Caco-2 (Colorectal Cancer) | 868.03 ± 53.64 | [5] |
| Oxovitisin A (a malvidin (B83408) derivative) | MKN-28 (Gastric Cancer) | 538.42 ± 50.06 | [5] |
| Oxovitisin A (a malvidin derivative) | Caco-2 (Colorectal Cancer) | 434.85 ± 11.87 | [5] |
| Delphinidin-3-O-glucoside | HCT-116 (Colorectal Cancer) | 395.8 | [6] |
| Cyanidin-3-O-glucoside | HCT-116 (Colorectal Cancer) | > 600 | [6] |
Antioxidant Activity
The antioxidant capacity of anthocyanins is a key aspect of their mechanism of action, contributing to their protective effects against oxidative stress-related diseases. Various in vitro assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl), FRAP (Ferric Reducing Antioxidant Power), and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), are used to evaluate this activity.
Table 3: Comparative Antioxidant Activity of Various Anthocyanins
| Anthocyanin | Assay | Antioxidant Capacity | Reference |
| Malvidin-3-O-glucopyranoside | DPPH, FRAP, ABTS | Potent antioxidant activity | [7] |
| Delphinidin-3-O-glucopyranoside | DPPH, FRAP, ABTS | Potent antioxidant activity | [7] |
| Cyanidin-3-O-glucopyranoside | DPPH, FRAP, ABTS | Potent antioxidant activity | [7] |
| Petunidin-3-Ο-glucopyranoside | DPPH, FRAP, ABTS | Potent antioxidant activity | [7] |
| Peonidin-3-O-glucopyranoside | DPPH, FRAP, ABTS | Potent antioxidant activity | [7] |
Signaling Pathways Modulated by Malvidin-3-galactoside
Malvidin-3-galactoside exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.
NF-κB Signaling Pathway
As previously discussed, Malvidin-3-galactoside inhibits the NF-κB pathway, a central regulator of inflammation. It prevents the degradation of IκBα, thereby sequestering the NF-κB p65 subunit in the cytoplasm and preventing its translocation to the nucleus where it would activate the transcription of pro-inflammatory genes.[1][2]
Caption: Malvidin-3-galactoside inhibits the NF-κB signaling pathway.
PI3K/AKT and MAPK Signaling Pathways
Malvidin-3-galactoside has been shown to inhibit the PI3K/AKT and MAPK (mitogen-activated protein kinase) signaling pathways, which are critical for cell proliferation, survival, and migration.[4] Inhibition of these pathways contributes to the anti-cancer effects of Malvidin-3-galactoside. The MAPK pathway includes several key kinases such as ERK, JNK, and p38.
Caption: Inhibition of PI3K/AKT and MAPK pathways by Malvidin-3-galactoside.
Notch Signaling Pathway
Recent studies have also implicated Malvidin-3-galactoside in the modulation of the Notch signaling pathway. This pathway is involved in cell fate decisions, proliferation, and apoptosis. The inhibitory effect of Malvidin-3-galactoside on the Notch pathway may contribute to its anti-tumorigenic properties.
Caption: Malvidin-3-galactoside's inhibitory effect on the Notch pathway.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to assist researchers in their study design.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activity of the NF-κB transcription factor.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells into a 96-well plate at an appropriate density.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
2. Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or other test compounds.
-
After a pre-incubation period (e.g., 1 hour), stimulate the cells with an NF-κB activator (e.g., TNF-α, 10 ng/mL).
3. Luciferase Assay:
-
After the desired stimulation time (e.g., 6-24 hours), lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition of NF-κB activity for each treatment condition compared to the stimulated control.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways.
1. Cell Lysis and Protein Quantification:
-
Treat cells with this compound or other compounds for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-p65, phospho-AKT, total p65, total AKT) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Caption: A simplified workflow for Western Blot analysis.
References
- 1. Anti-inflammatory effect of the blueberry anthocyanins malvidin-3-glucoside and malvidin-3-galactoside in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Stability and Antiproliferative Activity of Malvidin-Based Non-Oxonium Derivative (Oxovitisin A) Compared with Precursor Anthocyanins and Pyranoanthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anthocyanins, delphinidin-3-O-glucoside and cyanidin-3-O-glucoside, inhibit immune checkpoints in human colorectal cancer cells in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Composition and Antioxidant Activity of the Anthocyanins of the Fruit of Berberis heteropoda Schrenk - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS Methods for the Quantification of Malvidin-3-galactoside
For researchers, scientists, and professionals in drug development, the accurate quantification of specific bioactive compounds is paramount. Malvidin-3-galactoside, a key anthocyanin found in various berries and colored plants, is of significant interest for its potential health benefits. This guide provides a comprehensive cross-validation comparison of two common analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) with UV-Vis or Diode Array Detection (DAD), and Liquid Chromatography-Mass Spectrometry (LC-MS).
This comparison is based on a synthesis of methodologies and performance data from multiple studies on anthocyanin quantification. While direct comparative studies on Malvidin-3-galactoside are limited, data for the structurally similar and commonly analyzed Malvidin-3-glucoside serves as a reliable proxy for evaluating the performance of these techniques.
Performance Characteristics: HPLC vs. LC-MS
The choice between HPLC and LC-MS for the quantification of Malvidin-3-galactoside often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. LC-MS generally offers superior sensitivity and selectivity, while HPLC-DAD is a robust and more accessible technique for routine analysis.[1][2]
A summary of typical validation parameters for the quantification of malvidin (B83408) glycosides using both methods is presented below.
| Parameter | HPLC-DAD/UV-Vis | LC-MS (/MS) | Key Considerations |
| Linearity (r²) | ≥ 0.999[3] | ≥ 0.99[1][4] | Both methods demonstrate excellent linearity over a range of concentrations. |
| Limit of Detection (LOD) | 0.06 - 0.12 mg/kg[5] | 9.0 ng/mL (0.009 µg/mL)[6] | LC-MS provides significantly lower detection limits, making it ideal for trace analysis. |
| Limit of Quantification (LOQ) | 0.20 - 0.60 mg/kg[5] | 0.15 ng/mL[4] - 27 ng/mL[6] | The lower LOQ of LC-MS allows for accurate quantification of very low concentrations of the analyte. |
| Accuracy (% Recovery) | 91.6 - 119%[5] | 97.68 - 100.35%[7] | Both methods demonstrate high accuracy, with recoveries typically within acceptable ranges. |
| Precision (%RSD) | < 6.2% (Intra-day)[5] < 8.5% (Inter-day)[5] | < 15% | LC-MS/MS often provides very high precision. Both methods show good reproducibility. |
| Selectivity | Good, but susceptible to co-eluting compounds with similar UV-Vis spectra.[2] | Excellent, based on mass-to-charge ratio (m/z), minimizing interferences.[1] | LC-MS is superior for complex matrices where interferences are likely. |
| Robustness | Generally robust to small variations in mobile phase composition, pH, and temperature.[1] | Can be sensitive to matrix effects and ion suppression. | Method robustness should be carefully evaluated during validation for both techniques. |
Experimental Workflows and Logical Relationships
The general workflow for cross-validating analytical methods involves a series of steps to ensure that both methods are suitable for their intended purpose and yield comparable results.
Caption: General workflow for the cross-validation of HPLC and LC-MS methods.
Detailed Experimental Protocols
Below are representative experimental protocols for the quantification of Malvidin-3-galactoside (or its glucoside analogue) using HPLC-DAD and LC-MS. These are generalized protocols and may require optimization for specific sample matrices and instrumentation.
HPLC-DAD Method Protocol
This protocol is based on methodologies for the analysis of anthocyanins in various plant extracts.
-
Sample Preparation:
-
Solid samples (e.g., fruit powder, plant tissue) are extracted with a solution of methanol (B129727) or ethanol (B145695) containing a small percentage of acid (e.g., 1% formic acid or HCl) to ensure anthocyanin stability.
-
Liquid samples (e.g., juices, wine) may be diluted and filtered prior to injection.[3]
-
Solid-Phase Extraction (SPE) can be used for sample clean-up and concentration if necessary.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is most commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8][9]
-
Mobile Phase: A gradient elution is typically employed using two solvents:
-
Gradient Program: A typical gradient might start with a low percentage of solvent B, gradually increasing to elute the more nonpolar compounds.
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Column Temperature: 25 - 40 °C.
-
Injection Volume: 10 - 20 µL.
-
Detection: Diode Array Detector (DAD) or UV-Vis detector set at the wavelength of maximum absorbance for Malvidin-3-galactoside (around 520-530 nm).[3]
-
-
Quantification:
-
Quantification is performed by constructing a calibration curve using a certified reference standard of Malvidin-3-galactoside or a related compound like Malvidin-3-glucoside.[3]
-
LC-MS Method Protocol
This protocol outlines a general approach for the sensitive and selective quantification of Malvidin-3-galactoside using LC-MS.
-
Sample Preparation:
-
Sample preparation is similar to that for HPLC, with a strong emphasis on filtration (e.g., 0.22 µm PTFE filter) to protect the mass spectrometer.
-
For complex biological matrices like plasma or urine, protein precipitation or a "dilute-and-shoot" approach may be employed.[4]
-
-
Liquid Chromatography Conditions:
-
Column: A C18 or similar reversed-phase column is used, often with smaller particle sizes (e.g., < 3 µm) for better resolution and faster analysis times (UHPLC).[7]
-
Mobile Phase:
-
Gradient Program: A gradient elution is optimized to achieve good separation of the target analyte from matrix components.
-
Flow Rate: 0.2 - 0.6 mL/min.[4]
-
Column Temperature: Maintained at a constant temperature, typically between 30 and 50 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for anthocyanins, typically in positive ion mode.[1][6]
-
Ionization Mode: Positive ion mode is generally preferred for anthocyanins.
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for tandem MS (MS/MS) is used for quantification. SIM mode monitors for the specific m/z of the parent ion, while MRM monitors for a specific fragmentation transition, providing higher selectivity.[6]
-
Quantification: A calibration curve is generated using a reference standard. An internal standard may be used to correct for matrix effects and variations in instrument response.
-
Signaling Pathway and Experimental Logic
The following diagram illustrates the logical flow from sample to final quantitative result for both analytical techniques, highlighting the key differences in the detection and data processing stages.
Caption: Quantification workflow for HPLC-DAD versus LC-MS.
Conclusion
Both HPLC-DAD and LC-MS are powerful techniques for the quantification of Malvidin-3-galactoside. The choice of method should be guided by the specific research question and available resources.
-
HPLC-DAD is a cost-effective, robust, and reliable method suitable for routine quality control and quantification in relatively simple matrices where high sensitivity is not the primary concern.
-
LC-MS (/MS) offers unparalleled sensitivity and selectivity, making it the method of choice for trace-level quantification, analysis in complex biological matrices, and confirmatory analysis.[1][2]
A thorough cross-validation, as outlined in this guide, is essential when transitioning between these methods or when comparing data from different analytical platforms. This ensures the consistency and reliability of the quantitative results, which is critical for scientific research and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Simultaneous LC-MS quantification of anthocyanins and non-anthocyanin phenolics from blueberries with widely divergent profiles and biological activies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamopen.com [benthamopen.com]
- 4. research-groups.usask.ca [research-groups.usask.ca]
- 5. An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 8. Comparing the Chemistry of Malvidin-3-O-glucoside and Malvidin-3,5-O-diglucoside Networks: A Holistic Approach to the Acidic and Basic Paradigms with Implications in Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vivo Neuroprotective Effects of Malvidin-3-galactoside Chloride and Other Prominent Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo neuroprotective effects of Malvidin-3-galactoside chloride against other well-researched neuroprotective compounds: Resveratrol, Curcumin, and Epigallocatechin-3-gallate (EGCG). Due to the limited availability of in vivo quantitative data for this compound, data from its closely related analogue, Malvidin-3-glucoside chloride, is presented as a proxy to provide valuable insights into the potential efficacy of this class of compounds.
Executive Summary
Neurodegenerative diseases pose a significant and growing challenge to global health. The pursuit of effective neuroprotective agents is a primary focus of neuroscience research. Anthocyanins, such as this compound, have emerged as promising candidates due to their potent antioxidant and anti-inflammatory properties. This guide synthesizes available in vivo experimental data to benchmark the neuroprotective performance of this compound (represented by its glucoside form) against Resveratrol, Curcumin, and EGCG. The comparison focuses on key markers of neuroprotection, including cognitive function, oxidative stress, cholinergic system integrity, and neuroinflammation.
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize quantitative data from in vivo studies, offering a comparative overview of the effects of Malvidin-3-glucoside chloride and alternative compounds on behavioral and biochemical markers of neurodegeneration.
Table 1: Comparison of Effects on Behavioral Outcomes in Animal Models of Neurodegeneration
| Compound | Animal Model | Behavioral Test | Dosage | Key Findings |
| Malvidin-3-glucoside chloride | Aluminum chloride (AlCl₃)-induced neurotoxicity in rats[1] | Elevated Plus Maze | 100 & 200 mg/kg | Dose-dependently decreased transfer latency, indicating improved memory. The 200 mg/kg dose showed a significant decrease compared to the disease control group.[1] |
| Resveratrol | Streptozotocin (STZ)-induced diabetic rats[2] | Morris Water Maze | Not specified | Significantly decreased escape latency and increased time spent in the target quadrant, indicating improved spatial learning and memory.[2] |
| Curcumin | High-fat diet-induced neurotoxicity in rabbits[3] | Not specified | 80 mg/kg | Showed significant reduction in brain cholesterol levels and protection from oxidative stress.[3] |
| EGCG | Scopolamine-induced amnesia in rats[4] | Not specified | Not specified | Significantly inhibited acetylcholinesterase (AChE) activity in the hippocampus, suggesting a restoration of cholinergic function.[4] |
Table 2: Comparison of Effects on Brain Biochemical Markers of Neurodegeneration
| Compound | Animal Model | Biochemical Marker | Dosage | Key Findings |
| Malvidin-3-glucoside chloride | AlCl₃-induced neurotoxicity in rats[1] | Acetylcholinesterase (AChE) | 100 & 200 mg/kg | Significantly inhibited AChE activity in the brain.[1] |
| Malondialdehyde (MDA) | 100 & 200 mg/kg | Significantly decreased brain MDA levels, indicating reduced lipid peroxidation.[1] | ||
| Superoxide Dismutase (SOD) | 100 & 200 mg/kg | Significantly increased brain SOD activity, indicating enhanced antioxidant defense.[5] | ||
| Glutathione (GSH) | 100 & 200 mg/kg | Significantly increased brain GSH levels.[5] | ||
| Resveratrol | Aβ-induced neurotoxicity in rats[1] | Lipid Peroxidation | 100 µM (i.c.v.) | Significantly reduced lipid peroxidation in the brain.[1] |
| STZ-induced diabetic rats[6] | Reduced Glutathione (GSH) | Not specified | Elevated GSH levels in the brain.[6] | |
| Curcumin | High-fat diet-induced neurotoxicity in rabbits[3] | Superoxide Dismutase (SOD) | 80 mg/kg | Significantly increased brain SOD activity.[3] |
| Catalase (CAT) | 80 mg/kg | Significantly increased brain CAT activity.[3] | ||
| Thiobarbituric Acid Reactive Substances (TBARS) | 80 mg/kg | Significantly decreased brain TBARS levels.[3] | ||
| EGCG | Scopolamine-induced amnesia in rats[4] | Acetylcholinesterase (AChE) | Not specified | Significantly inhibited AChE activity in the hippocampus.[4] |
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are believed to be mediated through the modulation of key signaling pathways involved in inflammation, oxidative stress, and cell survival.
Caption: Proposed neuroprotective signaling pathways of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Malvidin Improves Ethanol-Induced Memory Impairment by Targeting Cholinesterase, FRAP, and GABA Signaling: Based on Molecular Docking Study [aber.apacsci.com]
- 3. Malvidin-3-glucoside protects endothelial cells up-regulating endothelial NO synthase and inhibiting peroxynitrite-induced NF-kB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. europeanreview.org [europeanreview.org]
Bioavailability of Malvidin-3-Galactoside and Its Glucoside Analogue from Various Food Sources: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioavailability of malvidin-3-galactoside and the closely related malvidin-3-glucoside from different dietary sources. Due to the limited availability of direct comparative human studies on malvidin-3-galactoside, this document synthesizes findings from key studies on both compounds to offer insights into their absorption and metabolic fate. The data presented is intended to support research and development in the fields of functional foods and pharmaceuticals.
Quantitative Bioavailability Data
The following tables summarize the pharmacokinetic parameters of malvidin-3-glucoside and total anthocyanins (including malvidin-3-galactoside) from different food sources as reported in human clinical trials.
Table 1: Bioavailability of Malvidin-3-Glucoside from Grape Products
| Food Source | Dosage of Malvidin-3-Glucoside (mg) | Area Under the Curve (AUC; nmol·h/L) |
| Red Grape Juice | 117 | 662 ± 210[1] |
| Red Wine | 68 | 288 ± 127[1] |
| Dealcoholized Red Wine | 58 | 214 ± 124[1] |
Data from Bub A, et al. Eur J Nutr. 2001.[1]
Table 2: Bioavailability of Total Anthocyanins from Wild Blueberries
| Food Source | Dosage of Freeze-Dried Wild Blueberry Powder (g) | Total Anthocyanin Bioavailability (%) | Time to Maximum Plasma Concentration (Tmax) of Parent Anthocyanins (h) |
| Wild Blueberry Beverage | 25 | 1.1 | ~2[2] |
Data from Zhong S, et al. Mol Nutr Food Res. 2017.[2] Note: This study reported the overall bioavailability of total anthocyanins, which include malvidin-3-galactoside. Specific pharmacokinetic parameters for malvidin-3-galactoside were not detailed in the abstract.
Experimental Protocols
1. Bioavailability of Malvidin-3-Glucoside from Grape Products (Bub A, et al. 2001) [1]
-
Study Design: A randomized, crossover study involving six healthy male subjects.
-
Test Beverages:
-
Red wine (containing 68 mg of malvidin-3-glucoside)
-
Dealcoholized red wine (containing 58 mg of malvidin-3-glucoside)
-
Red grape juice (containing 117 mg of malvidin-3-glucoside)
-
-
Administration: Subjects consumed 500 mL of each beverage on separate occasions.
-
Blood Sampling: Blood samples were collected at baseline and at various time points post-consumption.
-
Analytical Method: Plasma concentrations of malvidin-3-glucoside were determined using High-Performance Liquid Chromatography (HPLC) with diode-array detection.
-
Pharmacokinetic Analysis: The area under the plasma concentration-time curve (AUC) was calculated to assess bioavailability.
2. Bioavailability of Anthocyanins from Wild Blueberries (Zhong S, et al. 2017) [2]
-
Study Design: A single-blind, randomized, two-arm crossover controlled study.
-
Test Beverage: A beverage containing 25 g of freeze-dried wild blueberry powder.
-
Administration: Human subjects ingested the wild blueberry beverage or a placebo beverage with a meal.
-
Blood Sampling: Plasma was collected over a 24-hour period.
-
Analytical Method: Anthocyanins and their metabolites in the beverage and plasma were characterized and quantified using targeted and non-targeted mass analyses.
-
Pharmacokinetic Analysis: The bioavailability of total wild blueberry anthocyanins was calculated. The time to reach maximum plasma concentration (Tmax) for parent anthocyanins was determined.
Visualizing Experimental Workflows
The following diagrams illustrate the methodologies of the cited studies.
Caption: Workflow for determining Malvidin-3-glucoside bioavailability from grape products.
Caption: Workflow for determining anthocyanin bioavailability from wild blueberries.
References
- 1. Characterization of Wild Blueberry Polyphenols Bioavailability and Kinetic Profile in Plasma over 24-h Period in Human Subjects. (2017) | Siqiong Zhong | 77 Citations [scispace.com]
- 2. Characterization of Wild Blueberry Polyphenols Bioavailability and Kinetic Profile in Plasma over 24-h Period in Human Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Malvidin Glycosides
For Researchers, Scientists, and Drug Development Professionals
Malvidin (B83408), a prominent anthocyanidin, and its glycosidic derivatives are flavonoids responsible for the rich red and blue hues in many fruits and vegetables. Beyond their role as natural colorants, these compounds have garnered significant attention for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. This guide provides a comprehensive comparison of the structure-activity relationships of malvidin and its common glycosides, supported by experimental data, to aid in research and drug development endeavors.
Comparative Biological Activities of Malvidin Glycosides
The biological efficacy of malvidin is significantly influenced by its glycosylation pattern. The type and position of the sugar moiety attached to the malvidin aglycone can alter its antioxidant, anti-inflammatory, and anticancer activities.
Antioxidant Activity
The antioxidant capacity of malvidin and its glycosides is a key contributor to their protective effects. This activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Cellular Antioxidant Activity (CAA) assay.
| Compound | Assay | Activity (IC50 or % Inhibition) | Reference |
| Malvidin | DPPH | Decreasing order of activity: Malvidin > Malvidin-3-glucoside > Malvidin-3,5-diglucoside | [1] |
| Malvidin-3-glucoside | DPPH | - | [1] |
| Malvidin-3,5-diglucoside | DPPH | - | [1] |
| Malvidin | Cellular ROS Inhibition | 11% inhibition at 10 µM | [2] |
| Malvidin-3-glucoside | Cellular ROS Inhibition | 28% inhibition at 10 µM | [2] |
| Malvidin-3-galactoside | Cellular ROS Inhibition | 9% inhibition at 10 µM | [2] |
Table 1: Comparative Antioxidant Activity of Malvidin and its Glycosides.
Anti-inflammatory Activity
Malvidin and its glycosides exert anti-inflammatory effects primarily through the modulation of the NF-κB signaling pathway. This involves inhibiting the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit. A comparative study on human umbilical vein endothelial cells (HUVECs) stimulated with tumor necrosis factor-alpha (TNF-α) revealed the following.[3]
| Compound (at 1 µM) | MCP-1 Inhibition | ICAM-1 Inhibition | VCAM-1 Inhibition | Reference |
| Malvidin-3-glucoside | 35.9% | 54.4% | 44.7% | [3] |
| Malvidin-3-galactoside | Not specified | Not specified | Not specified | [3] |
Table 2: Comparative Anti-inflammatory Activity of Malvidin Glycosides in TNF-α-stimulated HUVECs.
Furthermore, at a concentration of 50 µM, the inhibition of IκBα degradation was observed as follows:
In general, malvidin-3-glucoside has demonstrated a better anti-inflammatory effect than malvidin-3-galactoside.[3][4]
Anticancer Activity
The anticancer potential of malvidin and its glycosides has been investigated in various cancer cell lines. The aglycone, malvidin, has shown cytotoxic effects on colon cancer cells. Malvidin-3-galactoside has been found to inhibit the proliferation of hepatocellular carcinoma cells by modulating the PI3K/AKT and MAPK pathways.[1] A study on the antiproliferative activity against human gastrointestinal cancer cell lines provided the following IC50 values.
| Compound | Cell Line | Activity (IC50) | Reference |
| Malvidin-3-glucoside | MKN-28 (gastric cancer) | > 1000 µM | |
| Caco-2 (colorectal cancer) | 764.13 ± 35.83 µM | ||
| Vitisin A (a pyranoanthocyanin derived from malvidin-3-glucoside) | MKN-28 | 632.15 ± 33.19 µM | |
| Caco-2 | 512.91 ± 39.28 µM | ||
| Oxovitisin A (a derivative of Vitisin A) | MKN-28 | 538.42 ± 50.06 µM | |
| Caco-2 | 434.85 ± 11.87 µM |
Table 3: Comparative Anticancer Activity of Malvidin-3-glucoside and its Derivatives.
Signaling Pathways Modulated by Malvidin Glycosides
The biological activities of malvidin glycosides are underpinned by their interaction with key cellular signaling pathways.
NF-κB Signaling Pathway in Inflammation
Malvidin glycosides, particularly malvidin-3-glucoside and malvidin-3-galactoside, inhibit the canonical NF-κB signaling pathway. This pathway is a central regulator of inflammation.
Nrf2 Signaling Pathway in Antioxidant Response
Malvidin and its glycosides can activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response. This activation leads to the transcription of antioxidant and cytoprotective genes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the malvidin glycosides in methanol to prepare a series of concentrations.
-
Reaction: Add a specific volume of the sample solution to the DPPH solution. A common ratio is 1:1 (v/v).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the antioxidant activity of compounds within a cellular environment.
Principle: The cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants can suppress this oxidation.
Procedure:
-
Cell Culture: Plate human hepatocarcinoma (HepG2) cells in a 96-well microplate and grow to confluence.
-
Loading with DCFH-DA: Wash the cells with a suitable buffer and incubate them with a solution of DCFH-DA.
-
Treatment: Remove the DCFH-DA solution and treat the cells with the malvidin glycosides at various concentrations for a specific period (e.g., 1 hour).
-
Induction of Oxidative Stress: Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to induce cellular oxidative stress.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a microplate reader.
-
Calculation: The CAA value is calculated as the percentage reduction of fluorescence in the presence of the antioxidant compared to the control (cells treated with the oxidant but without the antioxidant).
Measurement of Inflammatory Markers in HUVECs
This protocol details the measurement of Monocyte Chemoattractant Protein-1 (MCP-1), Intercellular Adhesion Molecule-1 (ICAM-1), and Vascular Cell Adhesion Molecule-1 (VCAM-1) in Human Umbilical Vein Endothelial Cells (HUVECs).
Procedure:
-
Cell Culture and Treatment: Culture HUVECs to confluence in appropriate cell culture plates. Pre-treat the cells with various concentrations of malvidin glycosides for a specified time (e.g., 24 hours).
-
Inflammatory Stimulation: Stimulate the cells with an inflammatory agent, such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL), for a defined period (e.g., 6-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Coat a 96-well plate with a capture antibody specific for MCP-1, ICAM-1, or VCAM-1.
-
Block non-specific binding sites.
-
Add the collected cell culture supernatants and standards to the wells.
-
Incubate to allow the analyte to bind to the capture antibody.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Wash again and add a substrate that will be converted by the enzyme to a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Quantification: Determine the concentration of the inflammatory markers in the samples by comparing their absorbance to a standard curve.
Conclusion
The structure-activity relationship of malvidin glycosides is a critical area of study for understanding their potential therapeutic applications. Glycosylation significantly impacts their biological activities. While malvidin aglycone often exhibits potent activity, its glycosides, which are more commonly found in nature, also demonstrate significant antioxidant, anti-inflammatory, and anticancer effects. The choice of a specific malvidin glycoside for further research or development should be guided by the desired biological outcome and a thorough understanding of how different sugar moieties influence its efficacy and mechanism of action. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers in this field.
References
- 1. Food Anthocyanins: Malvidin and Its Glycosides as Promising Antioxidant and Anti-Inflammatory Agents with Potential Health Benefits | MDPI [mdpi.com]
- 2. MCP-induced protein 1 suppresses TNFα-induced VCAM-1 expression in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effect of the Blueberry Anthocyanins Malvidin-3-Glucoside and Malvidin-3-Galactoside in Endothelial Cells [mdpi.com]
- 4. Stability and Antiproliferative Activity of Malvidin-Based Non-Oxonium Derivative (Oxovitisin A) Compared with Precursor Anthocyanins and Pyranoanthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Malvidin-3-galactoside chloride versus Synthetic Antioxidants: A Guide for Researchers
In the field of drug development and food science, the selection of an appropriate antioxidant is critical for ensuring product stability and efficacy. While synthetic antioxidants have been the industry standard, there is a growing interest in natural alternatives derived from plants. This guide provides an objective comparison of the antioxidant efficacy of Malvidin-3-galactoside chloride, a prominent natural anthocyanin, against commonly used synthetic antioxidants like Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and Trolox.
Mechanism of Antioxidant Action
This compound , a major anthocyanin found in foods like blueberries, exerts its antioxidant effects through multiple mechanisms. Primarily, it acts as a potent free radical scavenger, donating hydrogen atoms to neutralize reactive oxygen species (ROS).[1][2] Beyond direct scavenging, it modulates crucial cellular signaling pathways. Studies have shown that Malvidin and its glycosides can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of numerous antioxidant and detoxification enzymes, providing indirect and long-lasting protection against oxidative stress.[3][4][5]
Synthetic antioxidants such as BHA and BHT are phenolic compounds that primarily function by interrupting the free-radical chain reactions of oxidation.[6] They donate a hydrogen atom from their hydroxyl group to free radicals, stabilizing them and preventing further oxidative damage to other molecules. Trolox, a water-soluble derivative of vitamin E, acts similarly as a radical scavenger and is often used as a standard in antioxidant capacity assays.[7]
Quantitative Comparison of Antioxidant Activity
The efficacy of an antioxidant is often measured by its IC50 value, which represents the concentration required to inhibit 50% of a specific radical. The following table summarizes reported IC50 values from various studies.
Disclaimer: The data below is compiled from different studies. Direct comparison of absolute values should be done with caution, as results can vary based on specific assay conditions, reagents, and instrumentation.
| Antioxidant | Assay | IC50 Value | Source(s) |
| Blueberry Extract (rich in Malvidin-3-galactoside) | DPPH | 0.168 mg/mL | [8] |
| Blueberry Extract (rich in Malvidin-3-galactoside) | ABTS | 0.065 mg/mL | [8] |
| Butylated Hydroxyanisole (BHA) | DPPH | 0.84 mg/mL | [9] |
| Butylated Hydroxytoluene (BHT) | DPPH | 0.93 mg/mL | [9] |
| Ascorbic Acid (Vitamin C) | DPPH | 2.54 µg/mL | [7] |
| Trolox | - | Often used as a standard for comparison. | [7] |
Experimental Protocols and Workflows
Accurate assessment of antioxidant capacity relies on standardized experimental protocols. Below are methodologies for two widely recognized assays.
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is observed as a color change from violet to yellow, which is quantified spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve the test compound (this compound or synthetic antioxidant) in a suitable solvent (e.g., methanol) to create a series of concentrations.
-
Reaction Mixture: In a microplate well or cuvette, add a fixed volume of the DPPH solution (e.g., 100 µL) to varying concentrations of the sample solution (e.g., 100 µL). A control containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: Plot the % inhibition against the sample concentration to determine the IC50 value.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Malvidin-3- O-Glucoside from Blueberry Ameliorates Nonalcoholic Fatty Liver Disease by Regulating Transcription Factor EB-Mediated Lysosomal Function and Activating the Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Malvidin promotes PGC-1α/Nrf2 signaling to attenuate the inflammatory response and restore mitochondrial activity in septic acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Independent Replication of Published Studies on Malvidin-3-galactoside Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Malvidin-3-galactoside chloride has garnered scientific interest for its potential therapeutic properties, particularly in oncology and inflammatory diseases. Independent studies have reported its efficacy in inhibiting the growth of hepatocellular carcinoma (HCC) cells and ameliorating colitis in animal models. These effects are attributed to its influence on key cellular signaling pathways, including the PI3K/AKT, MAPK, and Notch pathways. This guide presents a side-by-side comparison of the experimental approaches and quantitative data from key publications in these areas. Furthermore, it provides an overview of alternative compounds, such as quercetin (B1663063) and curcumin (B1669340), which are investigated for similar therapeutic applications.
Comparison of Anti-Cancer Effects in Hepatocellular Carcinoma
Two key independent studies have investigated the anti-cancer effects of this compound on hepatocellular carcinoma cell lines. The findings of these studies are summarized below.
| Parameter | Study 1: Lin et al. (Huh-7 cells) | Study 2: Wang et al. (HepG2 cells)[1] |
| Cell Line | Huh-7 | HepG2[1] |
| Cell Viability Assay | MTT Assay | MTT Assay[2] |
| Effective Concentration (IC50) | Not explicitly stated, but significant inhibition observed at 50-200 µg/mL. | Not explicitly stated, but significant inhibition observed at various concentrations.[2] |
| Effect on Cell Cycle | S phase arrest | S phase arrest[3] |
| Induction of Apoptosis | Yes, confirmed by flow cytometry. | Yes, confirmed by TUNEL assay and Western blot for apoptosis-related proteins.[1] |
| Signaling Pathways Investigated | PI3K/AKT, MAPK | PI3K/AKT, MAPK[1] |
Comparison of Anti-Inflammatory Effects in Colitis
A recent study has explored the therapeutic potential of this compound in a preclinical model of colitis.
| Parameter | Study: Zhang et al. (DSS-induced colitis in mice)[4] |
| Animal Model | Dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in C57BL/6 mice[4] |
| M3G Administration | Oral gavage[4] |
| Key Findings | - Ameliorated disease activity index (DAI) - Reduced colon shortening - Improved histological scores - Modulated expression of tight junction proteins[4] |
| Signaling Pathway Investigated | Notch signaling pathway[4] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a generalized representation based on methodologies reported for assessing the effect of polyphenols on cancer cell viability.
-
Cell Seeding: Plate hepatocellular carcinoma cells (Huh-7 or HepG2) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 200 µg/mL) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Western Blot Analysis for Apoptosis and Signaling Proteins
This protocol outlines the general steps for assessing protein expression levels.
-
Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, p-AKT, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
DSS-Induced Colitis in Mice
This protocol provides a general framework for inducing colitis in mice.
-
Animal Model: Use male C57BL/6 mice (6-8 weeks old).
-
Induction of Colitis: Administer 2.5-3% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7 consecutive days.
-
M3G Treatment: Administer this compound orally by gavage at a specified dose (e.g., 50 mg/kg) daily, starting from a predetermined day of the DSS administration.
-
Assessment of Colitis Severity: Monitor the mice daily for body weight loss, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).
-
Histological Analysis: At the end of the experiment, sacrifice the mice, and collect the colons. Measure the colon length and process the tissue for histological examination (H&E staining) to assess inflammation and tissue damage.
Signaling Pathways and Experimental Workflows
Caption: M3G's inhibitory effect on cancer cell proliferation and apoptosis.
Caption: M3G's modulation of the Notch pathway in colitis.
Caption: In vitro workflow for assessing M3G's anti-cancer effects.
Alternative Compounds
Several other natural compounds are being investigated for their anti-cancer and anti-inflammatory properties and can be considered alternatives or comparators to this compound.
Quercetin
A flavonoid found in many fruits and vegetables, quercetin has been extensively studied for its anti-cancer properties.
-
Mechanism of Action: Quercetin has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, including hepatocellular carcinoma.[5][6] It modulates signaling pathways such as PI3K/AKT and MAPK, similar to M3G.[5]
-
Comparative Performance: Direct comparative studies between quercetin and M3G are limited. However, both compounds demonstrate potent anti-proliferative effects in HCC cell lines. The effective concentrations of quercetin in vitro are reported to be in a similar micromolar range to those observed for M3G.[5]
Curcumin
The active component of turmeric, curcumin, is well-known for its anti-inflammatory and anti-cancer effects.
-
Mechanism of Action in Colitis: In preclinical models of colitis, curcumin has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and modulating immune responses.[3][7][8][9][10]
-
Comparative Performance: While direct comparisons with M3G in colitis models are not available, curcumin has demonstrated efficacy in reducing the disease activity index and improving histological scores in DSS-induced colitis, similar to the reported effects of M3G.[3][7][8][9][10]
| Feature | This compound | Quercetin | Curcumin |
| Primary Indication (in this context) | Hepatocellular Carcinoma, Colitis | Hepatocellular Carcinoma | Colitis |
| Key Signaling Pathways | PI3K/AKT, MAPK, Notch | PI3K/AKT, MAPK | NF-κB |
| Reported In Vitro Efficacy (HCC) | Inhibition of proliferation and induction of apoptosis. | Inhibition of proliferation and induction of apoptosis.[5][6] | Not as extensively studied for HCC as quercetin. |
| Reported In Vivo Efficacy (Colitis) | Amelioration of DSS-induced colitis.[4] | Limited data in colitis models. | Amelioration of DSS-induced colitis.[3][7][8][9][10] |
This guide is intended to be a starting point for researchers. For detailed experimental replication, it is crucial to consult the original full-text publications. The provided protocols are generalized and may require optimization for specific experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of blueberry extract on enhancement of radiosensitivity in non-Hodgkin lymphoma by modulating proliferation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curcumin Alleviated Dextran Sulfate Sodium-Induced Colitis by Regulating M1/M2 Macrophage Polarization and TLRs Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quercetin Suppresses Proliferation of Liver Cancer Cell Lines In Vitro | Anticancer Research [ar.iiarjournals.org]
- 6. Quercetin Suppresses Proliferation of Liver Cancer Cell Lines In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Curcumin alleviates experimental colitis in mice by suppressing necroptosis of intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Curcumin alleviates experimental colitis in mice by suppressing necroptosis of intestinal epithelial cells [frontiersin.org]
A Meta-Analysis of Clinical Trials on Anthocyanin-Rich Extracts: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of anthocyanin-rich extracts in clinical trials, supported by experimental data. It delves into the effects on key biomarkers, details the methodologies of cited experiments, and visualizes the underlying biological pathways.
Anthocyanins, the pigments responsible for the red, purple, and blue hues in many fruits and vegetables, have garnered significant scientific interest for their potential health benefits. A growing body of clinical research suggests that extracts rich in these polyphenolic compounds may play a role in mitigating oxidative stress, inflammation, and cardiovascular disease risk factors. This guide synthesizes findings from multiple meta-analyses of randomized controlled trials to offer a comprehensive overview of the current evidence.
Comparative Efficacy of Anthocyanin-Rich Extracts on Key Biomarkers
To facilitate a clear comparison of the clinical trial outcomes, the following tables summarize the quantitative data from several meta-analyses. These tables highlight the effects of anthocyanin supplementation on crucial biomarkers for cardiovascular health, inflammation, and oxidative stress.
Cardiovascular Health Biomarkers
A meta-analysis of 44 randomized controlled trials (RCTs) and 15 prospective cohort studies investigated the impact of purified anthocyanins and anthocyanin-rich berries on cardiovascular risk factors. The pooled analysis of RCTs revealed significant improvements in lipid profiles with purified anthocyanin supplementation.[1] Specifically, a significant reduction in LDL cholesterol and triglycerides was observed, alongside a notable increase in HDL cholesterol.[1] However, neither purified anthocyanins nor anthocyanin-rich berries demonstrated a substantial impact on BMI, blood pressure, or flow-mediated dilation in this comprehensive analysis.[1]
| Biomarker | Subgroup | No. of Studies | No. of Participants | Weighted Mean Difference (WMD) | 95% Confidence Interval (CI) | p-value | Reference |
| LDL Cholesterol | Purified Anthocyanins | 14 | 891 | -5.43 mg/dL | -8.96 to -1.90 mg/dL | 0.003 | [1] |
| Anthocyanin-rich Berries | 14 | 620 | -3.34 mg/dL | -7.39 to 0.71 mg/dL | 0.106 | [1] | |
| HDL Cholesterol | Purified Anthocyanins | Not Specified | 891 | 11.49 mg/dL | 7.43 to 15.55 mg/dL | < 0.001 | [1] |
| Triglycerides | Purified Anthocyanins | Not Specified | 891 | -6.18 mg/dL | -11.67 to -0.69 mg/dL | 0.027 | [1] |
| Systolic Blood Pressure | Purified Anthocyanins | 17 | 995 | -0.11 mmHg | -1.65 to 1.44 mmHg | 0.832 | [1] |
| Anthocyanin-rich Berries | 20 | 883 | -0.64 mmHg | -1.82 to 0.53 mmHg | 0.284 | [1] | |
| Diastolic Blood Pressure | Purified Anthocyanins | 17 | 995 | 0.74 mmHg | -0.25 to 1.72 mmHg | 0.143 | [1] |
| Anthocyanin-rich Berries | 20 | 885 | -0.96 mmHg | -2.13 to 0.21 mmHg | 0.107 | [1] |
Inflammatory Biomarkers
A systematic review and meta-analysis focusing on inflammatory mediators found that purified anthocyanin supplementation significantly decreased serum levels of C-reactive protein (CRP), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2] Subgroup analyses indicated that the reduction in CRP was more pronounced in participants with baseline CRP levels ≥1.52 mg/L, in those with at-risk or unhealthy status, and in trials with a longer duration (≥84 days) and higher anthocyanin dosage (≥320 mg/day).[2]
| Biomarker | No. of Trials | Weighted Mean Difference (WMD) | 95% Confidence Interval (CI) | p-value | Reference |
| C-reactive protein (CRP) | Not Specified | -0.12 mg/L | -0.21 to -0.02 mg/L | 0.013 | [2] |
| Tumor necrosis factor-alpha (TNF-α) | Not Specified | -1.37 pg/mL | -1.79 to -0.96 pg/mL | < 0.001 | [2] |
| Interleukin-6 (IL-6) | Not Specified | -1.43 pg/mL | -1.87 to -1.00 pg/mL | < 0.001 | [2] |
Oxidative Stress Biomarkers
A meta-analysis of 23 trials assessed the effect of dietary anthocyanins on markers of oxidative stress. The findings revealed a significant reduction in malondialdehyde (MDA), oxidized low-density lipoprotein (Ox-LDL), and isoprostane levels.[3] Concurrently, a significant increase in total antioxidative capacity (TAC) and the activity of antioxidant enzymes superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx) was observed.[3] The benefits were more pronounced in unhealthy subjects.[3]
| Biomarker | No. of Trials | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | p-value | Reference |
| Malondialdehyde (MDA) | 23 | -0.41 | -0.62 to -0.21 | < 0.001 | [3] |
| Oxidized Low-Density Lipoprotein (Ox-LDL) | 23 | -0.27 | -0.55 to 0.02 | 0.064 | [3] |
| Isoprostane | 23 | -0.57 | -0.78 to -0.36 | < 0.001 | [3] |
| Total Antioxidative Capacity (TAC) | 23 | 0.32 | 0.08 to 0.55 | 0.008 | [3] |
| Superoxide Dismutase (SOD) | 23 | 0.29 | 0.07 to 0.51 | 0.010 | [3] |
| Glutathione Peroxidase (GPx) | 23 | 0.59 | 0.19 to 1.0 | 0.004 | [3] |
Experimental Protocols: A Closer Look at the Methodology
The clinical trials included in these meta-analyses employed a variety of methodologies. Understanding these protocols is crucial for interpreting the results and designing future studies.
General Study Design
The majority of the studies were randomized, double-blind, placebo-controlled trials.[4] This design is the gold standard for minimizing bias. The duration of these trials varied considerably, ranging from a few weeks to several months, with a systematic review highlighting trial durations from 3 to 24 weeks.[5]
Participant Characteristics
Participants in these trials ranged from healthy individuals to those with pre-existing conditions such as hypercholesterolemia, metabolic syndrome, or type 2 diabetes.[5][6] Age and baseline health status were often considered in subgroup analyses, with some studies indicating a more significant effect of anthocyanin supplementation in at-risk or unhealthy populations.[2][3]
Intervention and Dosage
The interventions typically involved the administration of purified anthocyanin extracts in capsule form or the consumption of anthocyanin-rich foods or juices. The daily dosage of anthocyanins varied widely across studies, from as low as 7.35 mg to as high as 640 mg.[5] Several meta-analyses suggest a dose-dependent effect, with higher doses often yielding more significant results, particularly for inflammatory markers.[2] For instance, a dose of ≥320 mg/day was associated with a significant reduction in CRP.[2]
Outcome Measurement
A range of validated biomarkers were used to assess the effects of anthocyanin supplementation.
-
Cardiovascular Biomarkers: Standard enzymatic assays were used to measure serum levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides. Blood pressure was typically measured using standard sphygmomanometers.
-
Inflammatory Biomarkers: Enzyme-linked immunosorbent assays (ELISAs) were commonly employed to quantify serum concentrations of CRP, TNF-α, and IL-6.
-
Oxidative Stress Biomarkers: Various methods were used to assess oxidative stress, including the thiobarbituric acid reactive substances (TBARS) assay for MDA, ELISAs for Ox-LDL and 8-iso-prostaglandin F2α (an isoprostane), and assays to measure the activity of antioxidant enzymes like SOD and GPx. Total antioxidant capacity was often determined using assays such as the ferric reducing ability of plasma (FRAP) or trolox (B1683679) equivalent antioxidant capacity (TEAC).
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To provide a deeper understanding of the biological processes involved, the following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by anthocyanins and the typical workflow of a meta-analysis.
Anthocyanin-Mediated Modulation of Inflammatory Signaling
Anthocyanins are believed to exert their anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and PI3K/Akt pathways.
Caption: Anthocyanin modulation of NF-κB and PI3K/Akt signaling pathways.
This diagram illustrates how anthocyanins can inhibit the activation of NF-κB, a key transcription factor for pro-inflammatory genes, by reducing reactive oxygen species (ROS) and modulating the PI3K/Akt pathway.[7][8][9][10]
Meta-Analysis Workflow (PRISMA)
The process of conducting a systematic review and meta-analysis follows a structured protocol, often visualized using a PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) flow diagram.
References
- 1. Anthocyanins, Anthocyanin-Rich Berries, and Cardiovascular Risks: Systematic Review and Meta-Analysis of 44 Randomized Controlled Trials and 15 Prospective Cohort Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of purified anthocyanins supplementation on serum concentration of inflammatory mediators: A systematic review and dose-response meta-analysis on randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Effectiveness of anthocyanin-containing foods and nutraceuticals in mitigating oxidative stress, inflammation, and cardiovascular health-related bioma ... - Food & Function (RSC Publishing) DOI:10.1039/D3FO04579J [pubs.rsc.org]
- 7. Critical Review on Anti-Obesity Effects of Anthocyanins Through PI3K/Akt Signaling Pathways [mdpi.com]
- 8. Anthocyanins Downregulate Lipopolysaccharide-Induced Inflammatory Responses in BV2 Microglial Cells by Suppressing the NF-κB and Akt/MAPKs Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dietary flavonoids may improve insulin resistance: NHANES, network pharmacological analyses and in vitro experiments | PLOS One [journals.plos.org]
- 10. Anti-inflammatory effect of anthocyanins via modulation of nuclear factor-κB and mitogen-activated protein kinase signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Malvidin-3-galactoside chloride: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of experimental work. This guide provides essential safety and logistical information for the proper disposal of Malvidin-3-galactoside chloride, a common anthocyanin used in various research applications. While generally not classified as a hazardous substance, adherence to proper disposal protocols is necessary to maintain a safe laboratory environment and comply with local regulations.[1][2][3][4]
Chemical and Physical Properties
A summary of the key identifiers and properties of this compound is provided in the table below.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 30113-37-2 |
| Molecular Formula | C₂₃H₂₅ClO₁₂ |
| Hazard Classification | Not a hazardous substance or mixture.[1][4] |
| Recommended Storage | -20°C for long-term storage.[2] |
Disposal Protocol
The primary directive for the disposal of this compound is to adhere to local, state, and federal environmental regulations.[5] The following steps provide a general guideline for its disposal.
Step 1: Personal Protective Equipment (PPE) Before handling the compound, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.
Step 2: Waste Collection
-
Unused Product: For unused this compound, it should be disposed of in a designated chemical waste container. Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a suitable, closed container for disposal.[2]
Step 3: Spill Management In the event of a spill:
-
Containment: Prevent further leakage or spillage if it is safe to do so.[2][6]
-
Small Spills (Solid): If the material is in solid form, sweep it up carefully to avoid creating dust, and place it in a designated, sealed container for disposal.[2]
-
Small Spills (Liquid): For solutions, absorb the liquid with an inert material such as diatomite or universal binders.[1]
-
Decontamination: Clean the spill area and any contaminated equipment by scrubbing with alcohol.[1]
-
Disposal: Dispose of all contaminated cleanup materials as chemical waste according to institutional and local guidelines.
Step 4: Final Disposal
-
Arrange for the collection and disposal of the chemical waste through your institution's EHS-approved waste management vendor.
-
Ensure that all waste containers are properly labeled with the contents.
-
Do not dispose of this compound down the drain or in regular trash.[2][7]
Experimental Workflow and Disposal Decision Process
To visualize the handling and disposal process, the following diagrams illustrate a typical experimental workflow involving this compound and the logical steps for its proper disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
